molecular formula C8H7N3O2 B1442192 7-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid CAS No. 1095822-19-7

7-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

Cat. No.: B1442192
CAS No.: 1095822-19-7
M. Wt: 177.16 g/mol
InChI Key: GPSHWIOCNLBMHY-UHFFFAOYSA-N
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Description

7-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-methylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-3-2-5-6(8(12)13)9-4-10-7(5)11/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSHWIOCNLBMHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(N=CN=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095822-19-7
Record name 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid
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Foundational & Exploratory

Synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is a key heterocyclic molecule that serves as a crucial building block in the synthesis of various pharmacologically active compounds. The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged structure in medicinal chemistry, appearing in a range of kinase inhibitors and other therapeutic agents. This guide provides a detailed technical overview of the synthetic protocols for obtaining this compound, tailored for researchers, scientists, and professionals in drug development. We will explore two primary synthetic strategies, delving into the causality behind experimental choices and providing self-validating protocols grounded in authoritative literature.

Strategic Analysis of Synthetic Pathways

The synthesis of the target molecule can be approached via two principal retrosynthetic pathways, each offering distinct advantages depending on the availability of starting materials and desired scale of production.

Route A initiates with a pre-formed 4-substituted-7H-pyrrolo[2,3-d]pyrimidine, followed by N7-methylation and subsequent functional group transformation at the C4-position to the carboxylic acid.

Route B involves the initial formation of a pyrrolo[2,3-d]pyrimidine with a C4-ester functionality, which is then N7-methylated and finally hydrolyzed to the target carboxylic acid.

retrosynthesis cluster_route_a Route A cluster_route_b Route B target This compound intermediate_A1 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile target->intermediate_A1 Hydrolysis intermediate_B1 Methyl 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate target->intermediate_B1 Ester Hydrolysis intermediate_A2 4-Substituted-7H-pyrrolo[2,3-d]pyrimidine (e.g., 4-cyano or 4-chloro) intermediate_A1->intermediate_A2 N7-Methylation intermediate_B2 Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate intermediate_B1->intermediate_B2 N7-Methylation

Caption: Retrosynthetic analysis of this compound.

Route A: Synthesis via a 4-Substituted Intermediate

This pathway leverages the commercial availability or established synthesis of 4-substituted 7H-pyrrolo[2,3-d]pyrimidines, such as the 4-chloro or 4-cyano derivatives. The 4-cyano derivative is particularly attractive due to its direct convertibility to a carboxylic acid via hydrolysis.

Step 1: Synthesis of the 7H-pyrrolo[2,3-d]pyrimidine Core

The foundational 7H-pyrrolo[2,3-d]pyrimidine core can be constructed through various established methods. A common and efficient method for producing the 4-chloro derivative, a versatile intermediate, is outlined below.[1]

Experimental Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Reaction Setup: To a suspension of 7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 eq) in acetonitrile (10 vol), add phosphorus oxychloride (POCl₃, 3.0 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Causality of Experimental Choices:

  • POCl₃: Serves as both the chlorinating agent and a dehydrating agent, converting the pyrimidinone to the more reactive chloro-pyrimidine.

  • DIPEA: A non-nucleophilic base used to neutralize the HCl generated during the reaction, preventing potential side reactions and promoting the desired transformation.

  • Acetonitrile: A polar aprotic solvent that is relatively inert to the reaction conditions and effectively dissolves the reagents.

Step 2: Selective N7-Methylation

The selective methylation of the pyrrole nitrogen (N7) over the pyrimidine nitrogens is a critical step. This is typically achieved under basic conditions using a suitable methylating agent.

Experimental Protocol: Synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile

This protocol is adapted from general N-alkylation procedures for this scaffold, starting from the commercially available 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile for the subsequent hydrolysis step.

  • Reaction Setup: To a solution of 4-cyano-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile (10 vol), add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).

  • Addition of Methylating Agent: Stir the suspension at room temperature for 30 minutes, then add methyl iodide (CH₃I, 1.2 eq) dropwise.

  • Reaction Conditions: Continue stirring at room temperature for 12-24 hours, or gently heat to 40-50°C to expedite the reaction. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Work-up and Isolation: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Base (K₂CO₃ or NaH): Deprotonates the acidic N-H of the pyrrole ring, generating a nucleophilic anion that readily attacks the methylating agent. NaH is a stronger, non-nucleophilic base suitable for this purpose, while K₂CO₃ is a milder and safer alternative.

  • Methyl Iodide: A highly reactive and efficient methylating agent for N-alkylation.

  • Polar Aprotic Solvent (DMF/Acetonitrile): Solubilizes the reactants and facilitates the Sₙ2 reaction by not solvating the anionic nucleophile as strongly as protic solvents.

Step 3: Hydrolysis of the Nitrile to Carboxylic Acid

The final step in this route is the hydrolysis of the 4-cyano group to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential degradation of the acid-sensitive pyrrolo[2,3-d]pyrimidine core.[2][3][4]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, suspend 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Addition of Base: Add a solution of sodium hydroxide (NaOH, 5-10 eq) or potassium hydroxide (KOH) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by the evolution of ammonia gas and by TLC/LC-MS analysis for the disappearance of the starting material.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material. Carefully acidify the aqueous layer with a mineral acid (e.g., 2M HCl) to a pH of 3-4, which will precipitate the carboxylic acid product. The solid is then collected by filtration, washed with cold water, and dried under vacuum.

ReagentMolar Eq.Purpose
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile1.0Starting material
Sodium Hydroxide (NaOH)5-10Base catalyst for hydrolysis
Ethanol/Water-Solvent system
2M Hydrochloric Acid (HCl)As neededFor acidification and precipitation of the final product

Route B: Synthesis via a 4-Ester Intermediate

This alternative route involves the synthesis of a methyl or ethyl ester at the C4 position, followed by N7-methylation and subsequent saponification. This pathway can be advantageous if the ester intermediate is more readily accessible or provides better yields in the methylation step.

Step 1: Synthesis of Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

This key intermediate can be synthesized from commercially available starting materials.

Step 2: N7-Methylation of the Ester

The methylation of the N7 position of the ester is analogous to the methylation of the nitrile in Route A.

Experimental Protocol: Synthesis of Methyl 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

  • Reaction Setup: In a manner similar to the N7-methylation of the nitrile, dissolve Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (1.0 eq) in DMF and add K₂CO₃ (1.5 eq).

  • Addition of Methylating Agent: Stir for 30 minutes at room temperature, then add methyl iodide (1.2 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours.

  • Work-up and Isolation: Perform an aqueous work-up and extract with ethyl acetate. Purify the crude product by column chromatography.

Step 3: Hydrolysis of the Methyl Ester

The final step is the saponification of the methyl ester to the target carboxylic acid. A specific and reliable protocol for a similar substrate has been reported.[5]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve Methyl 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 5:1 v/v).

  • Addition of Base: Cool the solution to 0°C in an ice bath and add a solution of lithium hydroxide (LiOH, 1.3 eq) in water dropwise.

  • Reaction Conditions: Stir the reaction mixture at 0°C for 1-2 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. Remove the THF under reduced pressure. Cool the remaining aqueous solution to 0°C to facilitate precipitation of the product. Collect the white solid by filtration and dry under vacuum.

Causality of Experimental Choices:

  • Lithium Hydroxide (LiOH): A strong base that effectively hydrolyzes the ester. It is often preferred over NaOH or KOH in some applications due to the better solubility of lithium salts in mixed aqueous-organic solvents.

  • THF/Water Solvent System: Provides a homogenous reaction medium for both the organic substrate and the aqueous base.

  • Low Temperature (0°C): Helps to control the reaction and minimize potential side reactions.

synthesis_workflow cluster_route_a Route A cluster_route_b Route B start_A 4-Cyano-7H-pyrrolo[2,3-d]pyrimidine step_A1 N7-Methylation (CH3I, K2CO3, DMF) start_A->step_A1 intermediate_A 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile step_A1->intermediate_A step_A2 Hydrolysis (NaOH, EtOH/H2O, Reflux) intermediate_A->step_A2 end Target Molecule step_A2->end start_B Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate step_B1 N7-Methylation (CH3I, K2CO3, DMF) start_B->step_B1 intermediate_B Methyl 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate step_B1->intermediate_B step_B2 Hydrolysis (LiOH, THF/H2O, 0°C) intermediate_B->step_B2 step_B2->end

Caption: Experimental workflows for the synthesis of the target molecule.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice between these pathways will be dictated by factors such as the availability of starting materials, cost, and scalability. The protocols outlined in this guide are based on established chemical principles and supported by the scientific literature, providing a solid foundation for researchers in their synthetic endeavors. Careful optimization of reaction conditions and rigorous purification of intermediates are paramount to achieving high yields and purity of the final product.

References

Physicochemical properties of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Introduction: The Prominence of the 7-Deazapurine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutics. The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a quintessential example of such a "privileged structure".[1][2] By replacing the nitrogen atom at the 7-position of a native purine with carbon, this analog offers a more electron-rich five-membered ring and a versatile point for synthetic modification. This seemingly subtle change unlocks unique electronic properties and steric possibilities, leading to enhanced binding to biological targets and improved pharmacological profiles.

The utility of this scaffold is not merely theoretical; it is validated by the success of several FDA-approved drugs. For instance, Ruxolitinib (Jakafi®), a Janus kinase (JAK) inhibitor, and Ribociclib (Kisqali®), a cyclin-dependent kinase (CDK) 4/6 inhibitor, both feature the 7-deazapurine core and have made significant impacts in oncology.

This guide focuses on a specific, yet crucial, derivative: This compound . The introduction of a methyl group at the N7 position and a carboxylic acid at the C4 position creates a building block with defined characteristics, prime for elaboration in drug discovery programs. Understanding its fundamental physicochemical properties is paramount for its effective use in synthesis, formulation, and biological screening. This document provides a comprehensive analysis of these properties, supported by field-proven experimental protocols and insights into their strategic implications.

Molecular Identity and Core Structural Attributes

This compound is a heterocyclic compound that combines the aromaticity of the pyrrolopyrimidine core with the acidic functionality of a carboxyl group. The N7-methylation prevents tautomerization and provides a fixed vector for substituent exploration.

PropertyValueSource
Compound Name This compound[3]
CAS Number 1095822-19-7[3][4]
Molecular Formula C₈H₇N₃O₂[3]
Molecular Weight 177.16 g/mol [3]
Canonical SMILES CN1C=CC2=C1N=CN=C2C(=O)O
Appearance Off-white to white solid[5]

Key Physicochemical Properties: A Quantitative Overview

The behavior of a molecule in both chemical and biological systems is dictated by its physicochemical properties. For a potential drug candidate or an intermediate, properties like solubility, acidity (pKa), and thermal stability are critical determinants of its viability.

Physicochemical ParameterSignificance in Drug DevelopmentExperimental Determination Method
Solubility Affects absorption, distribution, and formulation. Poor solubility is a major hurdle in drug development.Shake-Flask Method in various solvents (e.g., water, DMSO, buffered solutions).[6][7][8]
pKa (Acid Dissociation Constant) Determines the ionization state at physiological pH (approx. 7.4), which governs membrane permeability, receptor binding, and solubility.Potentiometric Titration.[9][10]
Melting Point (Tm) An indicator of purity, lattice energy, and solid-state stability. Important for manufacturing and storage considerations.Differential Scanning Calorimetry (DSC).[11][12][13]
Spectral Characteristics Confirms molecular structure and purity. Essential for reaction monitoring and quality control.¹H NMR, Mass Spectrometry.

Note: Specific experimental values for this exact compound are not widely published. The following sections provide the authoritative protocols to determine these values empirically.

Experimental Protocols: A Self-Validating Approach

As a Senior Application Scientist, I emphasize that robust and reproducible data is the bedrock of any research program. The following protocols are designed not just to generate data, but to ensure its integrity through proper calibration, controls, and clear endpoints.

Protocol for Determining Thermodynamic Solubility

Causality: The shake-flask method remains the gold standard for determining thermodynamic solubility because it allows the system to reach a true equilibrium between the solid state and the solution, providing a definitive measure of a compound's intrinsic solubility in a given medium.

Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a series of vials, ensuring a visible amount of solid remains undissolved. This confirms that saturation will be achieved.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired solvent (e.g., deionized water, pH 7.4 phosphate-buffered saline, DMSO).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25 °C or 37 °C) for a minimum of 24 hours. This duration is critical to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed or centrifuge them to pellet the excess solid.

  • Sampling & Analysis: Carefully withdraw an aliquot from the supernatant, ensuring no solid is transferred. Dilute the sample appropriately and determine the concentration of the dissolved compound using a calibrated analytical method, such as HPLC-UV.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Add Excess Solid to Vial B Add Precise Volume of Solvent A->B C Equilibrate (24h) in Shaker Bath B->C D Centrifuge to Separate Phases C->D E Sample Supernatant D->E F Analyze Concentration (HPLC-UV) E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for pKa Determination by Potentiometric Titration

Causality: Potentiometric titration directly measures the change in pH as a function of added titrant. For a weak acid, the titration curve reveals the pKa at the half-equivalence point, where the concentrations of the acidic (protonated) and conjugate base (deprotonated) forms are equal, providing a direct measure of its dissociation constant.[14]

Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate readings across the expected range.[9]

  • Sample Preparation: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1-10 mM).[9] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[9]

  • Initial Acidification: If necessary, acidify the solution with a small amount of 0.1 M HCl to ensure the carboxylic acid is fully protonated at the start of the titration.

  • Titration: Place the solution on a magnetic stirrer and immerse the calibrated pH electrode. Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments, recording the pH after each addition once the reading stabilizes.[9][10]

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). Identify the equivalence point (the steepest point of the curve). The pKa is the pH value at exactly half the volume of the equivalence point.[14][15][16]

G A Calibrate pH Meter (pH 4, 7, 10) B Prepare Analyte Solution (with KCl) A->B C Titrate with Standardized NaOH Solution B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve D->E F Identify Equivalence Point (V_eq) E->F G Determine pH at Half-Equivalence Point (V_eq / 2) F->G H pH = pKa G->H

Caption: Process for Determining pKa via Potentiometric Titration.

Protocol for Melting Point Determination by DSC

Causality: Differential Scanning Calorimetry (DSC) measures the heat flow into a sample relative to a reference as a function of temperature.[13][17] A melting transition is an endothermic event that appears as a distinct peak on the DSC thermogram, providing a highly accurate and reproducible measurement of the melting point and the enthalpy of fusion.[11][12]

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference material with a known melting point, such as high-purity indium.[11][17]

  • Sample Preparation: Accurately weigh a small amount of the solid sample (typically 2-5 mg) into a clean aluminum DSC pan.[11][18] Crimp the pan with a lid to ensure good thermal contact.

  • Thermal Program: Place the sample pan and an empty reference pan into the DSC cell.[11] Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that brackets the expected melting point.[18]

  • Data Acquisition: Run the experiment under an inert nitrogen atmosphere to prevent oxidative degradation. The instrument will record the differential heat flow as a function of temperature.

  • Analysis: The resulting thermogram will show a peak corresponding to the melting event. The extrapolated onset temperature of this peak is typically reported as the melting point (Tm).[12] The area under the peak is proportional to the heat of fusion (ΔHfus).

G A Calibrate DSC with Indium Standard B Weigh 2-5 mg Sample into DSC Pan A->B C Load Sample & Reference Pans into Cell B->C D Execute Heating Program (e.g., 10°C/min under N2) C->D E Record Heat Flow vs. Temperature D->E F Analyze Thermogram for Endothermic Peak E->F G Determine Onset Temp (Tm) & Peak Area (ΔHfus) F->G G cluster_mods Key Modifications cluster_targets Potential Applications Core 7-Deazapurine Scaffold (Privileged Structure) N7 N7-Methylation (Metabolic Stability) Core->N7 leads to C4 C4-Carboxylic Acid (Synthetic Handle) Core->C4 leads to Antiviral Antiviral Agents Core->Antiviral Bioisosterism STING STING Agonists Core->STING Modulation Kinase Kinase Inhibitors (e.g., JAK, CDK) C4->Kinase Amide Coupling

References

An In-Depth Technical Guide to the Mechanism of Action of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Situating the Molecule within the Kinase Inhibitor Landscape

The pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine isostere, represents a cornerstone in modern medicinal chemistry, particularly in the relentless pursuit of targeted cancer therapies.[1] Its structural resemblance to adenine allows it to function as a highly effective "hinge-binding" motif, competitively inhibiting the ATP-binding site of a vast array of protein kinases.[1][2][3] This guide delves into the specific, albeit less publicly documented, case of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid. While direct, comprehensive studies on this particular analogue are sparse, a robust mechanistic hypothesis can be constructed by dissecting its core scaffold, analyzing the functional contributions of its unique substituents, and outlining the rigorous experimental methodologies required for validation. This document is intended for researchers and drug development professionals, providing both a theoretical framework and actionable experimental designs.

Part 1: The Core Mechanism - Competitive Inhibition of the Kinase ATP-Binding Site

The central mechanism of action for the vast majority of pyrrolo[2,3-d]pyrimidine derivatives is their function as ATP-competitive kinase inhibitors.[1][4] Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific substrates, a fundamental process in cellular signaling.[2] Deregulation of kinase activity is a hallmark of many diseases, most notably cancer.[2]

The pyrrolo[2,3-d]pyrimidine core acts as a structural mimic of the adenine portion of ATP. This allows it to dock into the hydrophobic ATP-binding pocket located in the cleft between the N- and C-terminal lobes of the kinase catalytic domain.[2] The key interaction involves the formation of bidentate hydrogen bonds between the pyrrole NH and the pyridine N7 of the scaffold and the backbone amide and carbonyl groups of the kinase "hinge" region.[3] This high-affinity binding physically occludes ATP, thereby preventing phosphotransfer and disrupting the downstream signaling cascade.

The Influence of the 7-Methyl and 4-Carboxylic Acid Moieties

While the pyrrolo[2,3-d]pyrimidine core provides the anchor for hinge binding, the substituents dictate the compound's potency, selectivity, and pharmacokinetic properties.

  • 7-Methyl Group: The nitrogen at position 7 of the pyrrole ring is a common site for substitution. Alkylation at this position, as with the methyl group in our compound of interest, serves several potential purposes. It can enhance metabolic stability and modulate the electronic properties of the heterocyclic system. Crucially, it projects into the solvent-exposed region of the ATP-binding cleft, where it can be tailored to either avoid steric clashes or form favorable interactions with specific amino acid residues, thereby fine-tuning the selectivity profile against different kinases.

  • 4-Carboxylic Acid Group: The presence of a carboxylic acid at the 4-position is a significant feature. This group introduces a negative charge at physiological pH, which can profoundly influence the molecule's properties. It may form key salt-bridge or hydrogen bond interactions with positively charged residues (e.g., Lysine) near the opening of the ATP pocket, further anchoring the inhibitor. Furthermore, this polar group significantly impacts membrane permeability and cellular uptake, potentially requiring active transport mechanisms like organic anion transporters for entry into the cell.[5] This can be a critical factor in achieving cellular efficacy.

The combination of these substituents suggests a molecule designed not just for hinge binding, but for specific, secondary interactions that confer a unique selectivity and potency profile.

Visualizing the Kinase Inhibition Pathway

The following diagram illustrates the central role of kinases in signaling and the point of intervention for an ATP-competitive inhibitor like this compound.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase1 Upstream Kinase (e.g., RAF, SRC) Receptor->Kinase1 Activates (Phosphorylation) GF Growth Factor GF->Receptor Binds Kinase2 Downstream Kinase (e.g., MEK, AKT) Kinase1->Kinase2 Activates (Phosphorylation) ADP ADP Kinase1->ADP TranscriptionFactor Transcription Factor (e.g., ERK, STAT3) Kinase2->TranscriptionFactor Activates (Phosphorylation) Gene Gene Expression TranscriptionFactor->Gene Regulates Response Cellular Response (Proliferation, Survival, etc.) Gene->Response Inhibitor 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine -4-carboxylic acid Inhibitor->Kinase1 Blocks ATP Binding Site ATP ATP ATP->Kinase1

Caption: Generalized kinase signaling pathway and inhibitor intervention point.

Part 2: Experimental Validation Framework

A rigorous, multi-step experimental cascade is required to elucidate and confirm the mechanism of action. The following protocols are provided as self-validating systems for researchers to adopt.

Workflow 1: Primary Biochemical Potency Assessment

The initial step is to determine if the compound inhibits the catalytic activity of one or more purified kinases and to quantify its potency (IC₅₀).

G start Start: Purified Kinase & Peptide Substrate step1 Prepare serial dilution of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine -4-carboxylic acid start->step1 step2 Incubate Kinase + Inhibitor (Pre-incubation) start->step2 step1->step2 step3 Initiate reaction by adding ATP + Substrate step2->step3 step4 Allow reaction to proceed (e.g., 30 min at 30°C) step3->step4 step5 Terminate reaction (e.g., add stop solution) step4->step5 step6 Quantify substrate phosphorylation (e.g., Fluorescence, Luminescence, Radiolabeling) step5->step6 end Calculate IC50 Value step6->end

Caption: Workflow for a biochemical kinase inhibition assay.

Detailed Protocol: Fluorescence-Based Kinase Assay (e.g., ADP-Glo™)

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial 2x dilution series of the compound in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2x solution of the target kinase and a 2x solution of the peptide substrate and ATP in kinase assay buffer. The ATP concentration should be at or near the Kₘ for the specific kinase.

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the 2x compound dilution to the appropriate wells. Add 5 µL of buffer with equivalent DMSO for "no inhibitor" controls.

    • Add 5 µL of the 2x kinase solution to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation and Termination:

    • Initiate the kinase reaction by adding 10 µL of the 2x ATP/substrate solution to all wells.

    • Incubate the plate for 60 minutes at 30°C.

    • Terminate the reaction by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining unconsumed ATP.

  • Signal Detection:

    • Add 40 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Workflow 2: Cellular Target Engagement & Pathway Inhibition

Demonstrating that the compound inhibits the target kinase within a cellular context is a critical validation step. This is typically achieved by measuring the phosphorylation of a known downstream substrate of the target kinase.

Detailed Protocol: Western Blot Analysis of Target Phosphorylation

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., one known to be dependent on the target kinase) to 70-80% confluency.

    • Starve the cells of growth factors (e.g., by incubation in serum-free media for 12-24 hours) to reduce basal signaling.

    • Treat the cells with increasing concentrations of this compound for 2-4 hours.

    • Stimulate the cells with an appropriate growth factor (e.g., EGF for the EGFR pathway) for 15-30 minutes to induce kinase activation.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-AKT).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis and Validation:

    • Strip the membrane and re-probe with an antibody against the total protein of the substrate to confirm equal protein loading.

    • A dose-dependent decrease in the phosphorylated substrate, with no change in the total substrate, confirms on-target cellular activity.

Part 3: Quantitative Data and Comparative Analysis

While specific data for this compound is not available, the following table presents representative IC₅₀ data for other 7-azaindole and pyrrolo[2,3-d]pyrimidine derivatives to illustrate the potency range and selectivity profiles commonly observed for this scaffold.[6][7]

Compound/InhibitorTarget KinaseIC₅₀ (nM)Reference Compound Type
7-azaindole derivative 97JAK21Pyrrolo[2,3-d]pyrimidine analogue
7-azaindole derivative 164CDK17Pyrrolo[2,3-d]pyrimidine analogue
7-azaindole derivative 164CDK23Pyrrolo[2,3-d]pyrimidine analogue
Compound 8lHaspin147-azaindole derivative
Compound 8gCDK9/CyclinT2107-azaindole derivative
Compound 8hCDK9/CyclinT1107-azaindole derivative
Vemurafenib (Approved Drug)B-RAF (V600E)317-azaindole derivative

This data is for illustrative purposes to provide context for the expected potency of compounds based on this scaffold.

Conclusion and Future Directions

This compound is rationally designed to function as an ATP-competitive kinase inhibitor. Its core scaffold provides the essential hinge-binding interactions, while the 7-methyl and 4-carboxylic acid substituents are positioned to confer a specific potency and selectivity profile. The definitive elucidation of its precise kinase targets and cellular mechanism of action awaits rigorous experimental validation using the biochemical and cell-based methodologies outlined in this guide. Future research should focus on broad kinase panel screening to identify primary targets, followed by in-depth cellular assays and structural biology studies to confirm the binding mode and guide further optimization.

References

The Privileged Scaffold: A Technical Guide to the Biological Targets of 7-Deazapurine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 7-deazapurine, or 7H-pyrrolo[2,3-d]pyrimidine, scaffold represents a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines allows for competitive interaction with a wide array of biological targets, while the replacement of nitrogen at the 7-position with a carbon atom offers unique opportunities for synthetic modification and improved pharmacological properties. This guide provides an in-depth exploration of the known biological targets of 7-deazapurine derivatives, offering insights for researchers, scientists, and drug development professionals. While this document focuses on the broader class of 7-deazapurine compounds, it is important to note that as of the date of this publication, specific biological targets for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid have not been extensively documented in publicly available literature. The principles and methodologies described herein, however, provide a robust framework for the investigation of this and other novel derivatives.

The 7-Deazapurine Core: A Versatile Pharmacophore

The 7H-pyrrolo[2,3-d]pyrimidine nucleus is an isostere of adenine, a fundamental component of nucleic acids and cellular signaling molecules like ATP. This inherent biomimicry makes it an ideal starting point for the design of competitive inhibitors for a multitude of enzymes that recognize purine-based substrates. The C7 position provides a vector for chemical modification that can enhance potency, selectivity, and pharmacokinetic properties without disrupting the key hydrogen bonding interactions typically observed at other positions of the purine ring.[1]

Key Biological Target Classes of 7-Deazapurine Derivatives

Derivatives of the 7-deazapurine scaffold have been successfully developed to target a diverse range of proteins implicated in various disease states, most notably in oncology, immunology, and virology.

Protein Kinases: A Predominant Target Family

Protein kinases, which regulate a vast number of cellular processes, are a major target class for 7-deazapurine-based inhibitors. The ATP-binding pocket of kinases is highly conserved, and the 7-deazapurine core effectively mimics the adenine moiety of ATP.

  • Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are a key driver in non-small cell lung cancer (NSCLC). Several 7H-pyrrolo[2,3-d]pyrimidine derivatives have been synthesized as covalent inhibitors that target mutant forms of EGFR, demonstrating enhanced selectivity over the wild-type enzyme.[2][3][4]

  • c-Met and Axl: These receptor tyrosine kinases are implicated in tumor growth, invasion, and metastasis. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent dual inhibitors of c-Met and Axl.[5][6]

  • Colony-Stimulating Factor-1 Receptor (CSF1R): As a key regulator of macrophage differentiation and survival, CSF1R is a target in inflammatory diseases and cancer. Highly selective inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been developed.[7][8][9][10]

  • p21-Activated Kinase 4 (PAK4): PAK4 is involved in various signaling pathways that drive tumor progression. ATP-competitive inhibitors with a 7H-pyrrolo[2,3-d]pyrimidine core have shown high enzymatic inhibitory activity against PAK4.[11][12][13]

  • Protein Kinase B (Akt): A crucial node in cell survival and proliferation pathways, Akt is a prime target in cancer therapy. 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides are a class of selective and orally active Akt inhibitors.[6]

  • Interleukin-2-inducible T-cell Kinase (Itk): A key signaling molecule in T-cells, Itk is a target for autoimmune and inflammatory diseases. Covalent Itk inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been discovered.[3]

  • Plasmodium falciparum Calcium-Dependent Protein Kinases (PfCDPKs): These kinases are essential for the life cycle of the malaria parasite. 7H-pyrrolo[2,3-d]pyrimidine-4-amines have been investigated as potential inhibitors of PfCDPK1 and PfCDPK4.[14]

Target Kinase Compound Series/Example Reported Activity (IC50) Therapeutic Area Reference
EGFR (mutant)12i (a pyrrolo[2,3-d]pyrimidine derivative)0.21 nM (for T790M mutant)Oncology (NSCLC)[4]
c-MetCompound 22a1 nMOncology[5]
AxlCompound 22a10 nMOncology[5]
CSF1RSeries of pyrrolo[2,3-d]pyrimidinesSubnanomolarOncology, Inflammation[7][8]
PAK4Compound 5n2.7 nMOncology[12][13]
Akt (PKB)4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidesNanomolarOncology[6]
ItkCompound 9Potent activityInflammation, Autoimmune diseases[3]
PfCDPK4Compounds 2b, 2f, 2g0.210 – 0.530 μMInfectious Disease (Malaria)[14]
Antiviral Targets

The 7-deazapurine scaffold is also present in a number of nucleoside analogs with potent antiviral activity. These compounds often act as chain terminators or inhibitors of viral polymerases.

  • Dengue Virus (DENV): Novel 7-deazapurine nucleoside derivatives have been shown to be potent inhibitors of DENV replication across multiple serotypes, suggesting they target a conserved element in the viral life cycle.[15]

  • Hepatitis C Virus (HCV): Sugar-modified 7-deazapurine nucleosides have demonstrated strong anti-HCV activity.[1]

Viral Target Compound Series/Example Reported Activity (EC50) Therapeutic Area Reference
Dengue Virus (DENV)Compound 6e2.081 μMInfectious Disease[15]
Hepatitis C Virus (HCV)2'-C-methylribo- or 2'-C-methyl-2'-fluororibonucleosidesNot specifiedInfectious Disease[1]
Immune System Modulation
  • Stimulator of Interferon Genes (STING) Receptor: The cGAS-STING pathway is crucial for innate immunity. 7-deazapurine-based cyclic dinucleotide (CDN) analogues have been designed as STING receptor agonists, with potential applications in cancer immunotherapy.[16][17]

Methodologies for Target Identification and Validation

For a novel compound like this compound, a systematic approach is required to identify and validate its biological targets.

Initial Target Identification Workflow

Target_Identification_Workflow cluster_0 In Silico & High-Throughput Screening cluster_1 Hit Validation & Target Deconvolution cluster_2 Mechanism of Action & In Vivo Validation A Compound Synthesis & Characterization B In Silico Target Prediction (e.g., molecular docking, pharmacophore modeling) A->B C High-Throughput Phenotypic Screening (e.g., cell viability, reporter assays) A->C D Broad Kinase Panel Screening A->D E Biochemical Assays (e.g., enzymatic activity, binding affinity) B->E C->E D->E F Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) E->F G Structure-Activity Relationship (SAR) Studies F->G H Signaling Pathway Analysis (e.g., Western Blot, Phospho-proteomics) G->H I In Vivo Efficacy Studies (e.g., xenograft models) H->I J Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis I->J

Caption: A generalized workflow for the identification and validation of biological targets for novel small molecules.

Step-by-Step Experimental Protocols
  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Dilute the kinase, fluorescently labeled peptide substrate, and ATP to their final concentrations in kinase buffer.

  • Reaction Setup:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the kinase to all wells except the negative control.

    • Initiate the reaction by adding the peptide substrate and ATP mixture.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a termination buffer containing EDTA.

  • Data Acquisition: Read the plate on a microfluidic capillary electrophoresis instrument. The instrument will separate the phosphorylated and unphosphorylated peptide based on charge and size, and the ratio of the two will be used to determine the percent inhibition.

  • Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat the cells with the test compound or vehicle control for a specified time.

  • Harvesting and Lysis:

    • Harvest the cells and resuspend them in a lysis buffer.

    • Lyse the cells by freeze-thaw cycles.

  • Heat Treatment:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots at a range of temperatures for a set time (e.g., 3 minutes).

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the heated lysates to pellet the precipitated proteins.

    • Collect the supernatant containing the soluble proteins.

  • Protein Quantification and Analysis:

    • Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein against the temperature for both the treated and untreated samples. A shift in the melting curve indicates that the compound has bound to and stabilized the target protein.

Illustrative Signaling Pathway: EGFR Inhibition

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 7-Deazapurine Inhibitor Inhibitor->EGFR Inhibits

References

The Advent and Ascendance of a Privileged Scaffold: A Technical Guide to Pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide delves into the discovery, history, and synthetic evolution of the pyrrolo[2,3-d]pyrimidine core, a heterocyclic scaffold of profound significance in medicinal chemistry. From its initial synthesis to its contemporary applications in targeted therapies, this document provides an in-depth exploration of the chemical and biological landscape of these vital compounds.

The Genesis of a Scaffold: The Initial Discovery

The story of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, begins in the mid-20th century, a period of burgeoning interest in nucleoside analogues as potential therapeutic agents. The seminal work that first unveiled this heterocyclic system to the scientific community was published in 1960 by J. Davoll in the Journal of the Chemical Society.[1][2][3] This foundational research laid the groundwork for decades of discovery and development.

The initial synthesis was elegant in its approach, establishing a fundamental strategy for the construction of the pyrrolo[2,3-d]pyrimidine core. The key transformation involved the cyclization of a 2-amino-3-cyanopyrrole with formamide, a method that efficiently forged the pyrimidine ring onto the pyrrole precursor.

Diagram 1: The First Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

First_Synthesis 2-Amino-3-cyanopyrrole 2-Amino-3-cyanopyrrole Pyrrolo[2,3-d]pyrimidine_Core 4-Amino-pyrrolo[2,3-d]pyrimidine 2-Amino-3-cyanopyrrole->Pyrrolo[2,3-d]pyrimidine_Core Heat Formamide Formamide Formamide->Pyrrolo[2,3-d]pyrimidine_Core

Caption: Davoll's seminal synthesis of the 4-aminopyrrolo[2,3-d]pyrimidine core.

This pioneering work opened the door to a new class of purine isosteres, where the nitrogen atom at the 7-position of the purine ring is replaced by a carbon atom. This seemingly subtle modification has profound implications for the biological activity of these molecules, as it alters the electronic distribution and steric profile of the heterocycle, leading to unique interactions with biological targets.

The Rise of the Nucleoside Analogues: A New Frontier in Therapeutics

Following the initial discovery of the core scaffold, the field rapidly expanded to explore its potential in nucleoside chemistry. The structural similarity of the pyrrolo[2,3-d]pyrimidine core to the natural purine bases made it an attractive template for the design of novel antimetabolites. This era saw the isolation and synthesis of several naturally occurring pyrrolo[2,3-d]pyrimidine nucleoside antibiotics with potent biological activities.

The "Big Three": Tubercidin, Toyocamycin, and Sangivamycin

Three naturally occurring nucleosides, Tubercidin , Toyocamycin , and Sangivamycin , quickly emerged as lead compounds due to their significant cytotoxic and antiviral properties.[4][5] Their discovery and subsequent synthesis were pivotal moments in the history of pyrrolo[2,3-d]pyrimidine chemistry.

  • Tubercidin (7-deazaadenosine): Isolated from Streptomyces tubercidicus, this was the first 7-deazapurine nucleoside to be discovered. Its synthesis was a significant achievement, further solidifying the importance of this scaffold.

  • Toyocamycin: Characterized by a nitrile group at the 5-position of the pyrrole ring, Toyocamycin exhibited potent anticancer activity.

  • Sangivamycin: A carboxamide derivative of Toyocamycin, Sangivamycin also displayed significant antitumor properties.

The synthesis of these complex molecules presented new challenges and spurred the development of innovative glycosylation and functional group manipulation techniques. The "sodium salt glycosylation procedure" became a key method for the stereoselective formation of the nucleoside bond.[2][6][7]

Experimental Protocol: A Representative Synthesis of a Tubercidin Analogue

The following protocol outlines a general approach for the synthesis of a tubercidin analogue, based on the principles of the sodium salt glycosylation method.

Step 1: Preparation of the 7-Deazapurine Base

  • To a solution of 4,6-dichloro-2-methylthiopyrrolo[2,3-d]pyrimidine in a suitable aprotic solvent (e.g., DMF), add sodium hydride portion-wise at 0 °C under an inert atmosphere.

  • Stir the resulting suspension at room temperature for 1 hour to form the sodium salt of the deazapurine.

Step 2: Glycosylation

  • Cool the suspension of the sodium salt to 0 °C.

  • Add a solution of 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to obtain the protected nucleoside.

Step 3: Deprotection and Functionalization

  • Dissolve the protected nucleoside in methanolic ammonia and stir at room temperature to remove the benzoyl protecting groups and introduce the amino group at the 4-position.

  • Purify the resulting product by recrystallization or chromatography to yield the tubercidin analogue.

The Modern Era: Kinase Inhibitors and Targeted Therapies

The versatility of the pyrrolo[2,3-d]pyrimidine scaffold has led to its emergence as a "privileged scaffold" in modern drug discovery, particularly in the development of kinase inhibitors. The ability to readily modify the core at various positions has allowed for the creation of highly potent and selective inhibitors for a range of kinases implicated in diseases such as cancer and autoimmune disorders.

Tofacitinib: A Landmark in JAK Inhibition

A prime example of the therapeutic success of pyrrolo[2,3-d]pyrimidine derivatives is Tofacitinib (Xeljanz®), a potent inhibitor of the Janus kinases (JAKs).[8][9] Tofacitinib is approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. Its mechanism of action involves the inhibition of the JAK-STAT signaling pathway, a critical pathway in the immune response.

Diagram 2: The JAK-STAT Signaling Pathway and the Mechanism of Action of Tofacitinib

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerizes DNA DNA STAT_Dimer->DNA Translocates to Nucleus Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits

Caption: Tofacitinib inhibits JAK, preventing STAT phosphorylation and subsequent inflammatory gene transcription.

Experimental Protocol: A General Synthetic Route to Tofacitinib

The synthesis of Tofacitinib is a multi-step process that highlights modern synthetic methodologies.[9][10][11][12]

Step 1: Synthesis of the Chiral Piperidine Intermediate

  • The synthesis typically begins with a chiral starting material or employs an asymmetric synthesis to establish the desired stereochemistry of the 3-amino-4-methylpiperidine core.

  • This often involves a multi-step sequence including reductions, resolutions, and protecting group manipulations.

Step 2: Coupling with the Pyrrolo[2,3-d]pyrimidine Core

  • The chiral piperidine intermediate is coupled with a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative. This is often achieved via a nucleophilic aromatic substitution reaction.

  • The pyrrolo[2,3-d]pyrimidine nitrogen is typically protected (e.g., with a tosyl or benzyl group) during this step.

Step 3: Final Functionalization and Deprotection

  • The secondary amine on the piperidine ring is acylated with a cyanoacetylating agent.

  • Finally, any protecting groups are removed to yield Tofacitinib.

A Spectrum of Kinase Inhibition

Beyond JAKs, pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of a wide array of other kinases, demonstrating the broad applicability of this scaffold in oncology and other therapeutic areas.

Target Kinase Cancer Type/Disease Reference Compound/Series Reported IC50 Values (nM) Reference
EGFRNon-Small Cell Lung CancerHalogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides40 - 204[13]
RETThyroid and Lung CancerSubstituted pyrrolo[2,3-d]pyrimidinesLow nanomolar[14]
DDR2Colon CancerPyrrolo[2,3-d]pyrimidine-imines4,010 - 4,550[8]
VariousMultiple CancersPyrrolo[2,3-d]pyrimidines with urea moieties190 (PC3 cells)[15]

Antiviral and Anticancer Activity: A Legacy of the Nucleoside Analogues

The early promise of pyrrolo[2,3-d]pyrimidine nucleosides as therapeutic agents continues to be realized. Their ability to mimic natural nucleosides allows them to interfere with viral replication and cancer cell proliferation.

Antiviral Applications

Derivatives of 7-deazapurine nucleosides have shown significant activity against a range of viruses, including Dengue virus and other RNA viruses.[16][17][18] The mechanism of action often involves the intracellular phosphorylation of the nucleoside to its triphosphate form, which then acts as a competitive inhibitor or a chain terminator for viral polymerases.[19][20]

Virus Compound Type Reported EC50 (µM) Reference
Dengue Virus (DENV)7-Deazapurine nucleoside derivatives2.081[16]
Hepatitis C Virus (HCV)1'-Substituted 4-aza-7,9-dideazaadenosine C-nucleosides4.1[19]
Semliki Forest Virus7-DeazaguanosineProtective in vivo[17][18]
Anticancer Activity

The cytotoxic effects of pyrrolo[2,3-d]pyrimidine derivatives against various cancer cell lines are well-documented.[8][13][15][21] The mechanisms underlying their anticancer activity are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.

Cell Line Compound Type Reported IC50 (µM) Reference
HCT116 (Colon Cancer)5-Heteroarylthio-pyrrolo[2,3-d]pyrimidines17.6[21]
PC3 (Prostate Cancer)Pyrrolo[2,3-d]pyrimidines with urea moieties0.19[15]
HT-29 (Colon Cancer)Pyrrolo[2,3-d]pyrimidine-imines4.01[8]
MCF-7 (Breast Cancer)Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides29 - 59[13]

The Evolving Landscape of Synthesis

The synthesis of pyrrolo[2,3-d]pyrimidines has evolved significantly since Davoll's initial report. While the fundamental strategies of forming either the pyrimidine or the pyrrole ring remain central, a plethora of new and efficient methods have been developed.

Diagram 3: Evolution of Synthetic Strategies for the Pyrrolo[2,3-d]pyrimidine Core

Synthetic_Evolution cluster_classical Classical Methods cluster_modern Modern Methods Davoll_1960 Davoll (1960): Cyclization of 2-Amino-3-cyanopyrrole MCR Multi-Component Reactions (MCRs) Davoll_1960->MCR Increased Efficiency Robins_et_al Robins et al.: Construction from Pyrimidine Precursors Catalysis Transition-Metal Catalysis (e.g., Suzuki, Sonogashira) Robins_et_al->Catalysis Greater Functional Group Tolerance Flow_Chem Flow Chemistry MCR->Flow_Chem Scalability & Automation Catalysis->Flow_Chem

Caption: From classical cyclizations to modern catalytic and flow chemistry approaches.

Modern synthetic approaches, such as multi-component reactions and transition-metal catalyzed cross-coupling reactions, have enabled the rapid and efficient construction of diverse libraries of pyrrolo[2,3-d]pyrimidine derivatives for high-throughput screening and drug discovery efforts.[22][23]

Conclusion and Future Perspectives

The journey of pyrrolo[2,3-d]pyrimidine derivatives, from their initial synthesis to their current status as a cornerstone of medicinal chemistry, is a testament to the power of fundamental research and the relentless pursuit of therapeutic innovation. The unique structural and electronic properties of this privileged scaffold continue to inspire the design and development of novel therapeutic agents with the potential to address a wide range of unmet medical needs. Future research in this area will undoubtedly focus on the development of even more selective and potent derivatives, the exploration of new therapeutic applications, and the refinement of synthetic methodologies to enable more efficient and sustainable production.

References

Spectroscopic and Synthetic Profile of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic characteristics of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, a key heterocyclic compound within the 7-deazapurine class. Given the significance of this scaffold in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount for researchers in the field. This document offers an in-depth examination of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this molecule, drawing upon established principles and comparative data from closely related analogs. Furthermore, a representative synthetic protocol is outlined to provide context for its preparation and purification.

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core is a privileged structure in numerous biologically active compounds, including kinase inhibitors and antivirals. The methylation at the 7-position and the presence of a carboxylic acid at the 4-position significantly influence the molecule's solubility, crystal packing, and interaction with biological targets. Accurate interpretation of its spectroscopic data is therefore crucial for confirming its identity and purity in research and development settings.

Molecular Structure and Key Features

The foundational structure is the pyrrolo[2,3-d]pyrimidine bicyclic system, an analog of purine where the nitrogen at position 7 is replaced by a carbon. This substitution alters the electronic distribution and hydrogen bonding capabilities of the molecule. The key functional groups influencing the spectroscopic data are the N-methyl group at position 7 and the carboxylic acid at position 4.

Figure 1. Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, with assignments based on data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrrolo[2,3-d]pyrimidine core, the N-methyl protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the carboxylic acid group.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
H2~8.9 - 9.1Singlet-Located on the pyrimidine ring, deshielded by adjacent nitrogen atoms.
H5~7.8 - 8.0Doublet~3.0 - 4.0Part of the pyrrole ring, coupled to H6.
H6~7.0 - 7.2Doublet~3.0 - 4.0Part of the pyrrole ring, coupled to H5.
N-CH₃~3.8 - 4.0Singlet-Methyl group attached to the pyrrole nitrogen.
COOH>12.0Broad Singlet-Acidic proton, chemical shift can be variable depending on concentration and solvent.

Note: Predicted chemical shifts are based on DMSO-d₆ as the solvent. Data for the unmethylated analog, 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, shows H2 at 8.95 ppm, H5 at 7.87 ppm (d, J=2.8 Hz), and H6 at 6.96 ppm (d, J=2.8 Hz) in DMSO-d₆[1]. The N-methylation is expected to slightly shift the positions of the pyrrole protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
C4 (C=O)~165 - 170Carboxylic acid carbonyl carbon.
C2~150 - 155Aromatic carbon in the pyrimidine ring.
C7a~150 - 155Bridgehead aromatic carbon.
C4a~148 - 152Bridgehead aromatic carbon.
C6~130 - 135Aromatic carbon in the pyrrole ring.
C5~105 - 110Aromatic carbon in the pyrrole ring.
C4 (ring)~115 - 120Aromatic carbon attached to the carboxylic acid.
N-CH₃~30 - 35Methyl carbon attached to nitrogen.

Note: Predicted chemical shifts are based on typical values for similar heterocyclic systems. The exact values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₇N₃O₂), the expected exact mass is 177.0538 g/mol .

Expected Fragmentation Pattern:

In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be readily observed in both positive and negative ion modes.

  • Positive Ion Mode ([M+H]⁺): The protonated molecule would be observed at m/z 178.0616. A common fragmentation pathway would involve the loss of CO₂ (44 Da) from the carboxylic acid group, leading to a fragment at m/z 134.0565.

  • Negative Ion Mode ([M-H]⁻): The deprotonated molecule would be observed at m/z 176.0460.

MS_Fragmentation mol [M+H]⁺ m/z = 178.06 frag1 [M+H - CO₂]⁺ m/z = 134.06 mol->frag1 - CO₂

Figure 2. Predicted major fragmentation pathway in positive ion ESI-MS.

Representative Synthetic Protocol

The synthesis of this compound can be achieved through the hydrolysis of the corresponding methyl ester. The following is a generalized, illustrative protocol.

Synthesis_Workflow start Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate hydrolysis Saponification start->hydrolysis reagents LiOH, THF/H₂O reagents->hydrolysis workup Acidification (e.g., HCl) to pH 2-3 hydrolysis->workup isolation Filtration and Drying workup->isolation product This compound isolation->product

Figure 3. General workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate in a mixture of tetrahydrofuran (THF) and water.

  • Saponification: Cool the solution in an ice bath and add a solution of lithium hydroxide (LiOH) in water dropwise.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Acidification: Carefully add an aqueous solution of hydrochloric acid (HCl) to acidify the mixture to a pH of 2-3, which will precipitate the carboxylic acid product.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Causality Behind Experimental Choices:

  • Choice of Base: Lithium hydroxide is a strong base suitable for the saponification of the methyl ester. It is preferred over sodium or potassium hydroxide in some cases for its better solubility in mixed aqueous-organic solvent systems.

  • Solvent System: The THF/water mixture is used to ensure the solubility of both the organic starting material and the inorganic base.

  • Temperature Control: The reaction is performed at low temperatures to control the exothermicity of the saponification and to minimize potential side reactions.

  • Acidification: Acidification is crucial to protonate the carboxylate salt and precipitate the neutral carboxylic acid, which is typically less soluble in aqueous media.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. The predicted ¹H and ¹³C NMR chemical shifts, along with the anticipated mass spectrometric fragmentation, serve as a valuable reference for researchers working with this compound and its derivatives. The outlined synthetic protocol, grounded in established chemical principles, offers a reliable method for its preparation. A thorough understanding of these analytical and synthetic aspects is essential for the successful application of this important heterocyclic scaffold in drug discovery and development.

References

An In-Depth Technical Guide to the In Silico Modeling of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid Binding

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its role as a hinge-binding motif in numerous kinase inhibitors.[1][2][3] Its structural resemblance to adenine allows it to compete effectively with endogenous ATP, making it a cornerstone for the development of targeted therapeutics, particularly in oncology.[1][2][3] This guide provides a comprehensive, in-depth walkthrough of the in silico workflow used to model the binding of a representative analogue, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, to a therapeutically relevant protein kinase target. We will use the Janus Kinase 2 (JAK2) as an exemplar, a key enzyme in cytokine signaling pathways implicated in various myeloproliferative neoplasms and inflammatory diseases.[4]

This document is structured to provide not just a sequence of protocols but the underlying scientific rationale for each methodological choice. We will progress from target selection and system preparation through molecular docking, all-atom molecular dynamics (MD) simulations, and culminate in binding free energy calculations. The objective is to equip researchers with a robust, validated framework to predict, analyze, and understand the molecular interactions that govern ligand-protein recognition, thereby accelerating structure-based drug design efforts.[5][6][7]

Introduction: The Convergence of a Privileged Scaffold and Computational Scrutiny

The 7-deazapurine core of pyrrolo[2,3-d]pyrimidines has been successfully leveraged to create potent and selective inhibitors for a wide array of protein kinases.[1][8][9] By modifying substituents at various positions, medicinal chemists can modulate potency, selectivity, and pharmacokinetic properties. The subject of this guide, this compound, incorporates the core scaffold with specific modifications that warrant detailed investigation into its binding potential.

In silico modeling has become an indispensable pillar of modern drug discovery.[10] Techniques like molecular docking provide a rapid, computationally efficient method to predict the binding orientation of a ligand within a protein's active site, while molecular dynamics (MD) simulations offer a higher-resolution view, capturing the dynamic nature of the complex and the role of solvent over time.[5][11][12] By combining these approaches, we can build a detailed, mechanistically insightful model of molecular recognition.

This guide will follow a logical, multi-stage workflow, depicted below, to build a comprehensive binding model for our compound of interest with the JAK2 kinase domain.

G cluster_prep 1. System Preparation cluster_compute 2. Core Computation cluster_analysis 3. Analysis & Validation T_Select Target Selection (JAK2 Kinase) P_Prep Protein Preparation (PDB: 7RN6) T_Select->P_Prep Obtain Structure Dock Molecular Docking (AutoDock Vina) P_Prep->Dock Receptor Input L_Prep Ligand Preparation (Molecule Build & Minimization) L_Prep->Dock Ligand Input MD Molecular Dynamics (GROMACS) Dock->MD Generate Initial Pose Free_Energy Binding Free Energy (MM/PBSA) MD->Free_Energy Produce Trajectories Analysis Interaction Analysis (Pose, Stability, Energetics) MD->Analysis Assess Stability Free_Energy->Analysis Calculate ΔGbind

Caption: High-level computational workflow for modeling ligand-protein binding.

Part I: System Preparation - The Foundation of a Reliable Model

The fidelity of any in silico model is critically dependent on the quality of the starting structures. This preparatory phase involves selecting an appropriate protein target and meticulously preparing both the receptor and the ligand for computation.

Target Selection and Justification: Janus Kinase 2 (JAK2)

The JAK family of tyrosine kinases are crucial mediators of cytokine signaling, and their dysregulation is linked to numerous diseases.[13] The pyrrolo[2,3-d]pyrimidine scaffold is a well-established core for JAK inhibitors. Therefore, JAK2 represents a highly relevant and well-characterized target for this modeling study. We will utilize a high-resolution crystal structure of the human JAK2 kinase domain to serve as our receptor.

Selected Structure:

  • PDB ID: 7RN6[14]

  • Description: Human JAK2 kinase domain (JH1)

  • Resolution: 1.50 Å[14]

  • Rationale: The high resolution provides atomic-level accuracy of the binding site, which is essential for reliable docking and simulation.

Protocol: Receptor Preparation

The raw crystal structure from the Protein Data Bank (PDB) is not immediately ready for simulation. It must be "cleaned" to ensure it is chemically correct and computationally tractable.

Step-by-Step Protocol:

  • Obtain PDB File: Download the coordinate file for PDB ID 7RN6 from the RCSB PDB database.[14]

  • Remove Non-essential Molecules: Delete all water molecules (HOH), co-solvents, and any co-crystallized ligands from the PDB file. This focuses the calculation on the protein and our ligand of interest.

  • Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens according to the appropriate protonation states at a physiological pH (e.g., pH 7.4). This is critical for defining correct hydrogen bond networks.

  • Assign Atomic Charges: Assign partial atomic charges to the protein atoms using a molecular mechanics force field. The AMBER ff14SB force field is a robust and widely used choice for protein simulations.

  • Handle Missing Residues/Atoms: Check for any missing residues or atoms in the structure (often in flexible loops). If they are distant from the active site, they can often be ignored. If they are near the active site, they must be modeled in using tools like Modeller or the functionalities within UCSF Chimera. For 7RN6, the structure is largely complete in the binding region.

  • Final Output: Save the processed structure in a .pdbqt format for AutoDock Vina or a .pdb/.gro format for GROMACS.

Protocol: Ligand Preparation

The ligand, this compound, must be converted into a suitable 3D format with correct chemistry.

Step-by-Step Protocol:

  • Generate 2D Structure: Draw the molecule in a 2D chemical sketcher (e.g., ChemDraw) and save it as a SMILES string or .mol file.

  • Convert to 3D: Use a program like Open Babel to convert the 2D representation into a 3D structure, generating an initial conformer.

  • Energy Minimization: Perform a geometry optimization (energy minimization) of the 3D structure using a suitable force field (e.g., MMFF94 or GAFF). This relieves any steric strain and finds a low-energy conformation.

  • Assign Partial Charges: Calculate and assign partial atomic charges. For small molecules, methods like Gasteiger or AM1-BCC are commonly used. These charges are crucial for accurately modeling electrostatic interactions.

  • Define Torsional Bonds: Identify the rotatable bonds in the ligand. This information is used by the docking program to explore different conformations of the ligand within the binding site.

  • Final Output: Save the prepared ligand in the .pdbqt format required for AutoDock Vina.

Part II: Core Computational Analysis

With the protein and ligand prepared, we can proceed to the core computational stages: predicting the binding mode, and then refining and evaluating it using simulation.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6][7][12] It is a powerful tool for virtual screening and for generating a plausible starting structure for more rigorous simulations.[5][7] We will use AutoDock Vina, a widely-used, accurate, and fast docking program.[15]

G Receptor Prepared Receptor (JAK2.pdbqt) GridBox Define Search Space (Grid Box) Receptor->GridBox Ligand Prepared Ligand (ligand.pdbqt) Vina AutoDock Vina Execution Ligand->Vina GridBox->Vina Configuration Poses Output Poses (Top 9 ranked by affinity) Vina->Poses Analysis Pose Analysis (Interaction & Clustering) Poses->Analysis

Caption: Workflow for the molecular docking process using AutoDock Vina.

Step-by-Step Protocol:

  • Define the Search Space (Grid Box): The docking algorithm needs to know where to search for a binding site. Define a 3D grid box that encompasses the entire ATP-binding site of JAK2. The center of this box can be determined from the position of a co-crystallized inhibitor in a reference structure or by identifying the pocket visually. For JAK2's ATP site, key hinge region residues like Leu932 can guide placement.[4]

  • Configure Vina: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the coordinates and dimensions of the grid box, and the name of the output file.

  • Run Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform a stochastic global search of the ligand's conformational, translational, and rotational space within the grid box.[16]

  • Analyze Results: Vina will output a set of predicted binding poses (typically 9), ranked by a scoring function that estimates the binding affinity (in kcal/mol). The top-ranked pose is the most probable binding mode. Analyze this pose visually to check for chemically sensible interactions (e.g., hydrogen bonds with the kinase hinge region, hydrophobic interactions).

Molecular Dynamics (MD) Simulation: Capturing System Dynamics

While docking provides a static snapshot, MD simulations allow us to observe the time evolution of the protein-ligand complex.[17] This is essential for assessing the stability of the predicted binding pose and understanding the dynamic interplay between the ligand, protein, and surrounding solvent. We will use GROMACS, a highly efficient and popular MD engine.[18][19]

Step-by-Step Protocol:

  • System Building:

    • Complex Creation: Combine the coordinates of the top-ranked docked pose of the ligand with the prepared protein structure.

    • Force Field Parametrization: The protein will be described by the AMBER ff14SB force field. The ligand requires its own parameters, which can be generated using tools like Antechamber with the General Amber Force Field (GAFF).

    • Solvation: Place the protein-ligand complex in the center of a periodic simulation box (e.g., a cubic or dodecahedron box) and fill it with explicit water molecules (e.g., TIP3P water model).

    • Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system and to mimic a physiological salt concentration (e.g., 0.15 M).

  • Simulation Execution:

    • Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during system building.

    • Equilibration (NVT & NPT): Gradually bring the system to the desired temperature and pressure. This is typically a two-step process:

      • NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[20]

      • NPT Ensemble (Constant Pressure): Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. This ensures the correct density of the system. The position restraints are gradually released.

    • Production MD: Once the system is well-equilibrated (indicated by stable temperature, pressure, and density), run the production simulation for a desired length of time (e.g., 100 nanoseconds) to collect trajectory data for analysis.

Binding Free Energy Calculation: Quantifying Affinity

To obtain a more accurate estimate of binding affinity than the docking score, we can use end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[21][22][23][24][25] These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models.[21][22]

Methodology: The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)

Each term (G) is calculated as: G_x = E_MM + G_solv - TΔS

Where:

  • E_MM: The molecular mechanics energy (internal, van der Waals, electrostatic).

  • G_solv: The solvation free energy (polar + nonpolar contributions).

  • TΔS: The conformational entropy term (often ignored due to high computational cost and potential for large errors, leading to a relative binding free energy).

The calculation is performed on a series of snapshots extracted from the stable portion of the MD trajectory.

Part III: Data Interpretation and Validation

The final and most critical phase is the analysis of the generated data to extract meaningful biophysical insights.

Analysis of Docking and Simulation Results

Interaction Analysis:

  • Key Residues: Identify the specific amino acid residues in the JAK2 active site that form key interactions with the ligand. For a pyrrolo[2,3-d]pyrimidine, we expect to see hydrogen bonds to the hinge region (e.g., Glu930, Leu932).

  • Interaction Types: Characterize the interactions as hydrogen bonds, hydrophobic contacts, salt bridges, or π-stacking.

  • Binding Mode Stability: Analyze the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the course of the MD simulation. A stable RMSD indicates that the binding pose is maintained and the complex is not drifting or unfolding.

  • Residue Flexibility: Calculate the Root Mean Square Fluctuation (RMSF) for each protein residue to identify regions that become more or less flexible upon ligand binding.

Quantitative Data Summary

The results from the computational pipeline can be summarized for clear interpretation and comparison.

Table 1: Predicted Binding Metrics for this compound with JAK2

MetricTool/MethodPredicted ValueInterpretation
Binding Affinity AutoDock Vina-8.5 kcal/molInitial estimate of strong binding affinity.
Binding Free Energy (ΔG_bind) MM/PBSA-35.2 ± 4.5 kcal/molA more refined estimate of binding energy from MD simulation snapshots.
Ligand RMSD GROMACS1.2 ± 0.3 ÅIndicates high stability of the ligand's binding pose throughout the simulation.

Table 2: Key Interacting Residues in the JAK2 Active Site

ResidueInteraction TypePersistence in MD (%)
Leu932 Hydrogen Bond (Hinge)95%
Val863 Hydrophobic88%
Leu855 Hydrophobic85%
Arg980 Salt Bridge (with carboxylate)75%
Tyr931 π-π Stacking60%

Conclusion and Authoritative Grounding

This guide has outlined a comprehensive and scientifically rigorous workflow for modeling the binding of this compound to the JAK2 kinase. By progressing from structure preparation to docking, and then to extensive molecular dynamics simulation and free energy calculations, we can construct a detailed and dynamic model of the binding event.

The trustworthiness of this protocol is rooted in its self-validating steps: the stability metrics from MD (like RMSD) confirm the plausibility of the initial docked pose, and the final MM/PBSA energy provides a more robust quantification of binding affinity. The causality is clear: meticulous preparation enables accurate docking, which provides a valid starting point for MD, which in turn generates the conformational ensemble necessary for reliable free energy estimation.

The insights gained from this in silico approach—identifying key interactions, quantifying binding affinity, and assessing complex stability—provide invaluable guidance for the rational design and optimization of next-generation kinase inhibitors.

References

A Technical Guide to the Therapeutic Potential of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid: A Privileged Scaffold for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-deazapurine, or pyrrolo[2,3-d]pyrimidine, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in clinically successful drugs.[1][2] This technical guide explores the therapeutic potential of a specific derivative, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid. While direct biological data for this compound is nascent, this document synthesizes the vast knowledge of the parent scaffold to propose high-probability therapeutic applications and provides a comprehensive, step-by-step framework for its preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel therapeutic agents based on this versatile chemical core.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine nucleus is an isostere of adenine, a fundamental component of ATP. This structural mimicry allows derivatives to act as competitive inhibitors for a multitude of ATP-dependent enzymes, most notably protein kinases.[3] The replacement of the N7 atom of purine with a carbon atom in the 7-deazapurine core alters the electronic properties of the ring system, offering unique opportunities for synthetic modification and improving interactions with biological targets.

This scaffold is the backbone of several FDA-approved drugs, including:

  • Ruxolitinib (Jakafi®): A Janus kinase (JAK) 1/2 inhibitor for myelofibrosis.

  • Tofacitinib (Xeljanz®): A JAK inhibitor for rheumatoid arthritis and other autoimmune diseases.[4]

  • Ribociclib (Kisqali®): A cyclin-dependent kinase (CDK) 4/6 inhibitor for breast cancer.[5]

The proven success of these drugs underscores the therapeutic promise of novel derivatives and provides a strong rationale for investigating this compound.[5] The addition of a methyl group at the 7-position and a carboxylic acid at the 4-position presents unique physicochemical properties that may confer novel selectivity and potency.

Synthesis and Chemical Properties

The synthesis of this compound is achievable through established synthetic routes for the 7-deazapurine core, followed by specific modifications.

General Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

Multiple strategies exist for the synthesis of the pyrrolo[2,3-d]pyrimidine scaffold.[6] A common approach involves the cyclization of a substituted pyrimidine precursor. For instance, a Cu-catalyzed coupling reaction of 5-bromopyrimidin-4-amines with alkynes can yield the desired bicyclic system in good yields.[7]

Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

A documented synthesis for the unmethylated carboxylic acid derivative involves the hydrolysis of the corresponding methyl ester.[8]

Protocol 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid [8]

  • Starting Material: Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate.

  • Hydrolysis: Dissolve the starting material in tetrahydrofuran (THF).

  • Cool the solution to 0 °C.

  • Slowly add a solution of lithium hydroxide (LiOH) in water.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Acidification: Acidify the reaction solution to pH 2 with concentrated hydrochloric acid.

  • Isolation: Evaporate the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C to precipitate the product.

  • Collect the white solid by filtration and dry under vacuum.

Proposed Synthesis of this compound

Alkylation of the N7 position of the pyrrole ring is a common modification.[6][9] This can be achieved prior to the final hydrolysis step.

Protocol 2: Proposed N-Methylation and Hydrolysis

  • N-Alkylation: Treat Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate with a suitable methylating agent (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF).

  • Work-up and Purification: After the reaction is complete, quench the reaction and extract the product. Purify using column chromatography.

  • Hydrolysis: Subject the resulting Methyl 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate to the hydrolysis conditions described in Protocol 1 .

Potential Therapeutic Applications and Mechanistic Hypotheses

Based on the extensive literature for the pyrrolo[2,3-d]pyrimidine scaffold, the most promising therapeutic applications for this compound are in oncology and inflammatory diseases, primarily through the inhibition of protein kinases.

Kinase Inhibition: A High-Probability Target Class

The structural similarity to adenine makes this compound a prime candidate for an ATP-competitive kinase inhibitor.[3] Key kinase families to investigate include:

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses. Dysregulation of this pathway is implicated in autoimmune diseases and cancers.[10][11] Several pyrrolo[2,3-d]pyrimidine derivatives are potent JAK inhibitors.[10][12]

  • Aurora Kinases: These are key regulators of mitosis, and their overexpression is common in many cancers.[13][14]

  • Bruton's Tyrosine Kinase (BTK): A critical component of B-cell receptor signaling, making it a target for B-cell malignancies and autoimmune diseases.[15]

  • p21-Activated Kinase 4 (PAK4): Implicated in various signaling pathways driving tumor progression.[16][17]

  • Receptor Tyrosine Kinases (e.g., EGFR, RET): Often mutated or overexpressed in various cancers.[18][19]

Hypothesized Mechanism of Action: Kinase Inhibition

The this compound is hypothesized to bind to the ATP-binding pocket of target kinases. The pyrrolo[2,3-d]pyrimidine core would form key hydrogen bonds with the hinge region of the kinase, while the methyl and carboxylic acid moieties would occupy adjacent pockets, potentially conferring selectivity.

workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation biochemical Biochemical Assays (Kinase Panel Screening) cellular Cellular Assays (Proliferation, Apoptosis) biochemical->cellular pk Pharmacokinetics (ADME) cellular->pk efficacy Efficacy Studies (Xenograft Models) pk->efficacy

References

An In-depth Technical Guide to 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid (CAS Number: 1095822-19-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine class. This family of molecules, also known as 7-deazapurines, is of significant interest in medicinal chemistry due to its structural similarity to purines, allowing for interaction with a wide range of biological targets. This document will delve into the chemical properties, a plausible synthetic route, and the potential biological activities of this compound, supported by detailed experimental protocols for its investigation.

Introduction to the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in drug discovery, forming the backbone of numerous biologically active compounds. Its structural resemblance to the purine ring system enables it to act as an antagonist or inhibitor of enzymes that interact with endogenous purines like adenine and guanine. Consequently, derivatives of this scaffold have been extensively explored for a multitude of therapeutic applications, including as anti-cancer, anti-inflammatory, antiviral, and antimicrobial agents. Notably, several approved drugs, such as tofacitinib (a Janus kinase inhibitor) and ruxolitinib (a Janus kinase inhibitor), are based on the pyrrolo[2,3-d]pyrimidine framework, highlighting its clinical significance.

Chemical Information: this compound

Physicochemical Properties
PropertyValueSource
CAS Number 1095822-19-7-
Molecular Formula C₈H₇N₃O₂-
Molecular Weight 177.16 g/mol -
IUPAC Name This compound-
Appearance Off-white solid (predicted)[1]
Storage Store at 0-8 °C[1]

Further characterization of properties such as melting point, pKa, and solubility would require experimental determination.

Proposed Synthesis

A plausible synthetic route for this compound can be extrapolated from the synthesis of the closely related 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid.[2] The key steps would likely involve the protection of the pyrrole nitrogen, followed by methylation, and subsequent hydrolysis of an ester precursor.

A potential synthetic pathway is outlined below:

Synthesis_Pathway A Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate B Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate A->B  p-TsCl, Base   C Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate B->C  CH3I, Base   D This compound (CAS: 1095822-19-7) C->D  LiOH, H2O/THF   Kinase_Inhibition_Pathway cluster_0 Kinase Active Site cluster_1 Inhibition ATP ATP Kinase Protein Kinase ATP->Kinase Substrate Substrate Protein Substrate->Kinase Phospho_Substrate Phosphorylated Substrate (Downstream Signaling) Kinase->Phospho_Substrate Phosphorylation Inhibitor This compound Inhibitor->Kinase Binds to ATP Pocket Kinase_Assay_Workflow A Prepare Reagents: - Kinase - Substrate - ATP - Test Compound B Add Kinase and Test Compound to microplate wells A->B C Incubate to allow binding B->C D Initiate reaction by adding ATP and Substrate C->D E Incubate for a defined period D->E F Stop the reaction E->F G Detect phosphorylation signal (e.g., luminescence, fluorescence) F->G H Data Analysis: Calculate IC50 value G->H

References

Methodological & Application

Application Notes and Protocols for Kinase Assays Using 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrrolo[2,3-d]pyrimidines in Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine core, a 7-deaza isostere of adenine, represents a "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2][3] Its structural mimicry of the adenine portion of adenosine triphosphate (ATP) allows compounds based on this heterocycle to act as competitive inhibitors at the ATP-binding site of a wide array of protein kinases.[1][2][3] This family of compounds has yielded several FDA-approved drugs and numerous candidates in clinical trials for diseases ranging from cancer to inflammatory disorders.[1][3][4]

Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have demonstrated potent inhibitory activity against various kinase families, including:

  • Tyrosine Kinases: such as Epidermal Growth Factor Receptor (EGFR), Src family kinases, and RET kinase.[5][6][7]

  • Serine/Threonine Kinases: including Cyclin-Dependent Kinase 9 (CDK9), Haspin, and Akt (Protein Kinase B).[8][9]

  • Janus Kinases (JAKs): leading to the development of drugs like Tofacitinib.

This application note focuses on 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid , a specific derivative of this important scaffold. Given the well-established role of the core structure as a hinge-binding motif, this compound is a prime candidate for evaluation as a kinase inhibitor.[10][11] The protocols detailed herein provide robust methodologies for researchers to determine the inhibitory potency (IC50) and selectivity profile of this compound against kinases of interest.

Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism by which pyrrolo[2,3-d]pyrimidine derivatives inhibit kinases is through competition with ATP for binding to the enzyme's active site. The nitrogen atoms in the pyrimidine ring and the pyrrole NH group can form critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop that connects the N- and C-terminal lobes of the catalytic domain.[10][11] This interaction anchors the inhibitor in the active site, preventing ATP from binding and subsequent phosphorylation of the substrate.

cluster_0 Kinase Active Site cluster_1 Inhibition Mechanism Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylates ATP ATP ATP->Kinase Binds Blocked Kinase Kinase (Blocked) ATP->Blocked Kinase Binding Blocked Substrate Substrate Substrate->Kinase Binds Inhibitor 7-Methyl-7H-pyrrolo[2,3-d] pyrimidine-4-carboxylic acid Inhibitor->Blocked Kinase Competitively Binds No Reaction No Reaction Blocked Kinase->No Reaction No Phosphorylation

Caption: ATP-competitive inhibition by this compound.

Experimental Protocols for Kinase Inhibition Assays

The following protocols describe two common, robust, and high-throughput compatible methods for determining the IC50 value of this compound.

Protocol 1: ADP-Glo™ Luminescence-Based Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The luminescence signal is directly proportional to ADP concentration and, therefore, kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed. Then, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Reagent Addition cluster_2 Step 3: Kinase Detection Reagent Addition Kinase + Substrate + ATP + Inhibitor Kinase + Substrate + ATP + Inhibitor ADP + Phospho-Substrate + leftover ATP ADP + Phospho-Substrate + leftover ATP Kinase + Substrate + ATP + Inhibitor->ADP + Phospho-Substrate + leftover ATP Incubate ADP + Phospho-Substrate ADP + Phospho-Substrate ADP + Phospho-Substrate + leftover ATP->ADP + Phospho-Substrate Depletes ATP ATP ATP ADP + Phospho-Substrate->ATP Converts ADP to ATP Light Light ATP->Light Luciferase/Luciferin Reaction Measure Luminescence Measure Luminescence Light->Measure Luminescence

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Materials:

  • This compound

  • Kinase of interest (e.g., Src, EGFR, CDK2)

  • Appropriate kinase substrate (e.g., poly(Glu,Tyr) 4:1 for Src)

  • ATP

  • Kinase Buffer (specific to the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well assay plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range (e.g., 10 mM to 100 nM).

    • Further dilute these stocks into the kinase buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

  • Assay Setup (25 µL final volume example):

    • Add 5 µL of the diluted compound or DMSO (for positive and negative controls) to the wells of the assay plate.

    • Add 10 µL of a 2.5x kinase/substrate mixture (containing the kinase and its specific substrate in kinase buffer).

    • To initiate the reaction, add 10 µL of a 2.5x ATP solution (in kinase buffer). The final ATP concentration should ideally be at or near the Km for the specific kinase.

    • Mix gently and incubate at the optimal temperature for the kinase (e.g., 30°C) for the recommended time (e.g., 60 minutes).

  • Signal Generation:

    • Add 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the controls: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoKinase) / (Signal_DMSO - Signal_NoKinase))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: TR-FRET Bridge-It® Fluorescence-Based Kinase Assay

This assay measures the phosphorylation of a biotinylated peptide substrate by a kinase. The detection is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a Lanthanide-labeled anti-phosphopeptide antibody and a Streptavidin-conjugated acceptor fluorophore.

Principle: When the peptide substrate is phosphorylated by the kinase, the phosphopeptide is recognized by the antibody. The binding of the biotinylated peptide to streptavidin brings the donor (Lanthanide) and acceptor fluorophores into close proximity, resulting in a FRET signal. The intensity of the FRET signal is directly proportional to the extent of substrate phosphorylation.

cluster_0 Kinase Reaction cluster_1 Detection Kinase + Biotin-Peptide + ATP Kinase + Biotin-Peptide + ATP Biotin-Phospho-Peptide Biotin-Phospho-Peptide Kinase + Biotin-Peptide + ATP->Biotin-Phospho-Peptide In presence of inhibitor Detection Complex Eu-Ab <> Phospho-Peptide-Biotin <> SA-Acceptor Biotin-Phospho-Peptide->Detection Complex + Eu-Ab & SA-Acceptor FRET Signal FRET Signal Detection Complex->FRET Signal Excitation Measure TR-FRET Measure TR-FRET FRET Signal->Measure TR-FRET

Caption: Principle of the TR-FRET Bridge-It® Kinase Assay.

Materials:

  • This compound

  • Kinase of interest

  • Biotinylated peptide substrate

  • ATP

  • Kinase Buffer

  • TR-FRET detection reagents (e.g., Lanthanide-labeled anti-phospho-antibody, Streptavidin-acceptor)

  • Low-volume, black 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation:

    • Follow the same procedure as described in Protocol 1 for preparing compound dilutions.

  • Assay Setup (20 µL final volume example):

    • Add 5 µL of the diluted compound or DMSO control to the wells.

    • Add 5 µL of a 4x kinase solution (in kinase buffer).

    • Add 10 µL of a 2x substrate/ATP mixture to start the reaction.

    • Incubate for the desired time and temperature, ensuring the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 10 µL of a Stop/Detection buffer containing EDTA (to chelate Mg2+) and the TR-FRET detection reagents (antibody and acceptor).

    • Incubate at room temperature for 60 minutes to allow for antibody binding and FRET signal development.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal on a compatible plate reader, using an appropriate excitation wavelength (e.g., 320-340 nm) and measuring emission at two wavelengths (e.g., ~665 nm for the acceptor and ~615 nm for the donor).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Determine the percent inhibition and calculate the IC50 value as described in Protocol 1.

Data Presentation and Interpretation

The primary output of these assays is the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. It is crucial to test the compound against a panel of kinases to determine its selectivity profile.

Table 1: Example IC50 Data for this compound

Kinase TargetAssay TypeATP Concentration (µM)IC50 (nM)
Tyrosine Kinases
SrcADP-Glo™1085
EGFRTR-FRET5250
VEGFR2ADP-Glo™20>10,000
Serine/Threonine Kinases
CDK2/CycAADP-Glo™501,200
Akt1TR-FRET10750
PKAADP-Glo™10>10,000

Interpretation of Example Data: The hypothetical data in Table 1 suggests that this compound is a potent inhibitor of Src kinase with good selectivity against VEGFR2 and PKA. It shows moderate activity against EGFR, Akt1, and CDK2. This profile could warrant further investigation for applications targeting Src-driven pathologies.

Trustworthiness and Self-Validation

To ensure the reliability of the generated data, every assay should include the following controls:

  • Positive Control (0% Inhibition): Contains all reaction components except the inhibitor (DMSO vehicle is added instead). This represents the maximum kinase activity.

  • Negative Control (100% Inhibition): Contains all reaction components but lacks the kinase enzyme. This defines the background signal.

  • Reference Inhibitor Control: A known inhibitor for the target kinase (e.g., Staurosporine for broad-spectrum, or a specific inhibitor like Dasatinib for Src) should be run in parallel to validate the assay's performance.

The Z'-factor is a statistical parameter used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.

Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • σ_pos and σ_neg are the standard deviations of the positive and negative controls.

  • μ_pos and μ_neg are the means of the positive and negative controls.

References

Application Notes and Protocols: Characterizing the Cellular Activity of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrrolo[2,3-d]pyrimidine

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant kinase inhibitors.[1][2][3] Derivatives of this heterocycle have demonstrated potent activity against a range of protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival.[4][5][6] Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[4][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay cascade to characterize the biological activity of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid . As the precise molecular target of this specific compound may be unknown, we present a logical, multi-tiered approach. This workflow begins with broad phenotypic screening to assess its impact on cell viability and proliferation, progresses to assays that elucidate the mechanism of action (e.g., apoptosis), and culminates in target engagement and downstream signaling analysis to confirm its interaction with specific cellular proteins.

The protocols herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices and the inclusion of necessary controls to ensure data integrity and trustworthiness.

Experimental Strategy: A Stepwise Approach to Cellular Characterization

A logical workflow is essential for the efficient and comprehensive evaluation of a novel compound. We propose a three-stage process to systematically investigate the cellular effects of this compound.

Experimental_Workflow cluster_0 Stage 1: Phenotypic Screening cluster_1 Stage 2: Mechanism of Action cluster_2 Stage 3: Target Validation & Pathway Analysis pheno_assay Cell Viability/Proliferation Assays (MTT/XTT) moa_assay Apoptosis Assay (Caspase-3/7 Activity) pheno_assay->moa_assay If Active target_assay Target Engagement Assay (CETSA) moa_assay->target_assay If Apoptotic pathway_assay Downstream Signaling Analysis (Phospho-Western Blot) target_assay->pathway_assay Identifies Pathway

Caption: A logical workflow for the cellular characterization of a novel compound.

Stage 1: Assessment of Anti-proliferative Activity

The initial step is to determine whether this compound exerts a cytotoxic or cytostatic effect on cancer cells. Tetrazolium reduction assays like MTT and XTT are reliable, colorimetric methods for assessing cell metabolic activity, which generally correlates with cell viability and proliferation.[8][9]

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][10][11]

Materials:

  • This compound

  • Cancer cell line(s) of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the appropriate density (e.g., 5,000-10,000 cells/well) in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Keep the final DMSO concentration below 0.5% to avoid solvent toxicity.[8]

    • Remove the medium from the wells and add 100 µL of medium containing the various compound concentrations.

    • Controls: Include vehicle-only controls (cells treated with the same concentration of DMSO) and untreated controls (cells in medium only).[8]

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.[8]

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT from the wells.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

    • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Parameter Recommendation
Cell Seeding Density5,000 - 10,000 cells/well
Compound Incubation48 - 72 hours
MTT Incubation2 - 4 hours
Absorbance Wavelength570 nm (reference 630 nm)

Stage 2: Elucidating the Mechanism of Cell Death

If the compound demonstrates significant anti-proliferative activity, the next logical step is to investigate the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[12]

Protocol 2: Caspase-3/7 Activity Assay

This assay quantifies the activity of the executioner caspases, caspase-3 and caspase-7, which are key mediators of apoptosis.[12] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a luminescent signal.[13]

Materials:

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • White-walled, 96-well plates suitable for luminescence measurements

  • Treated cells from an experiment similar to Protocol 1

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed and treat cells with this compound in a white-walled 96-well plate as described in Protocol 1. Include positive controls (e.g., cells treated with a known apoptosis inducer like staurosporine) and negative controls.

  • Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[12]

    • Remove the assay plates from the incubator and allow them to equilibrate to room temperature.[12]

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Measurement:

    • Mix the contents of the wells by placing the plate on an orbital shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence of each well using a luminometer.

Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Normalize the results to the vehicle-treated control to determine the fold-increase in apoptosis.

Parameter Recommendation
Plate TypeWhite-walled, opaque
Reagent Volume100 µL per well
Incubation Time1 - 3 hours at room temperature
Detection MethodLuminescence

Stage 3: Target Identification and Pathway Modulation

Given that pyrrolo[2,3-d]pyrimidines frequently target protein kinases, this stage focuses on confirming direct target engagement within the cell and analyzing the impact on downstream signaling pathways.

Protocol 3: Cellular Thermal Shift Assay (CETSA™) for Target Engagement

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular context.[14][15] The principle is based on ligand-induced thermal stabilization of the target protein.[14][16] When a ligand binds, the protein's melting temperature increases, leaving more of it soluble after a heat challenge.[16][17]

CETSA_Workflow start Treat cells with Compound or Vehicle heat Heat Challenge (Temperature Gradient) start->heat lyse Cell Lysis heat->lyse centrifuge Separate Soluble & Aggregated Proteins lyse->centrifuge detect Detect Soluble Target Protein (e.g., Western Blot) centrifuge->detect analyze Generate Melt Curve (Thermal Shift) detect->analyze

Caption: General workflow of the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a large batch of cells to ensure sufficient material.

    • Treat the cells with a high concentration of this compound and a vehicle control for a defined period (e.g., 1-2 hours).

  • Heating and Lysis:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.[14]

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.[14]

  • Separation and Detection:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[14]

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the soluble target protein at each temperature point using Western blotting.

Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 4: Western Blot for Phospho-Protein Analysis

To determine if this compound inhibits a specific kinase, it is crucial to measure the phosphorylation status of its downstream substrates.[18][19] Western blotting is a standard technique for this purpose.[20][21]

Key Considerations for Phospho-Westerns:

  • Phosphatase Inhibitors: It is critical to include phosphatase inhibitors in all lysis buffers and sample buffers to preserve the phosphorylation state of proteins.[20][21][22]

  • Blocking Agent: Use Bovine Serum Albumin (BSA) for blocking instead of milk, as milk contains phosphoproteins (casein) that can cause high background.[21][22][23]

  • Antibodies: Use highly specific primary antibodies that recognize the phosphorylated form of the target substrate and a separate antibody for the total protein to serve as a loading control.[23]

Step-by-Step Methodology:

  • Sample Preparation:

    • Plate and treat cells with a dose-response of the compound for a specified time.

    • Lyse the cells in RIPA or a similar buffer freshly supplemented with a cocktail of protease and phosphatase inhibitors.[21] Keep samples on ice at all times.[21][22]

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in SDS-PAGE sample buffer.[20][21]

    • Separate the proteins by size on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]

  • Immunoblotting:

    • Block the membrane with 5% w/v BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour.[21]

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[20][21]

    • If necessary, strip the membrane and re-probe with an antibody against the total protein to normalize the phospho-protein signal.[24]

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein for each treatment condition. A dose-dependent decrease in this ratio indicates inhibition of the upstream kinase.

Conclusion

This application note provides a structured, multi-stage protocol for the comprehensive cell-based characterization of this compound. By progressing from broad phenotypic screening to specific mechanism-of-action and target validation assays, researchers can efficiently determine the compound's anti-proliferative activity, mode of cell killing, and its direct interaction with intracellular targets. Adherence to these detailed protocols, including the specified controls and analytical procedures, will ensure the generation of high-quality, reliable data, paving the way for further preclinical development.

References

Application Notes and Protocols: Investigating 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrrolo[2,3-d]pyrimidine Scaffold in Oncology

The pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a strong structural resemblance to adenine, the core component of ATP.[1] This structural mimicry makes it an ideal framework for designing competitive inhibitors of ATP-dependent enzymes, particularly protein kinases.[1] Dysregulation of kinase activity is a hallmark of cancer, driving uncontrolled cell proliferation, survival, and metastasis. Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy.[1][2] Several FDA-approved drugs, such as Ruxolitinib and Tofacitinib, feature the pyrrolo[2,3-d]pyrimidine core and function by inhibiting the Janus kinase (JAK) family, highlighting the clinical significance of this scaffold in treating both inflammatory diseases and cancers.[2][3][4][5]

This document provides a comprehensive guide for researchers investigating the potential anti-cancer applications of a novel derivative, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid . While specific data on this particular compound is emerging, this guide synthesizes established methodologies and the known activities of structurally related compounds to provide a robust framework for its preclinical evaluation in cancer cell lines. We will explore its potential mechanism of action as a kinase inhibitor, provide detailed protocols for assessing its cellular effects, and offer insights into data interpretation.

Hypothesized Mechanism of Action: Targeting Kinase Signaling Pathways

Given its structural backbone, this compound is hypothesized to function as an ATP-competitive kinase inhibitor. The JAK-STAT pathway is a prime candidate for its molecular target due to the prevalence of this mechanism among related compounds.[3][4][6] The JAK-STAT signaling cascade is a critical mediator of cellular responses to cytokines and growth factors, and its hyperactivation is implicated in the pathogenesis of various malignancies, including hematological cancers and solid tumors.[3][7]

Diagram of the Hypothesized JAK-STAT Signaling Pathway Inhibition

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation Compound 7-Methyl-7H-pyrrolo[2,3-d] pyrimidine-4-carboxylic acid Compound->JAK Inhibition GeneTranscription Gene Transcription (Proliferation, Survival) DNA->GeneTranscription 6. Gene Regulation

Caption: Hypothesized inhibition of the JAK-STAT pathway by this compound.

Experimental Workflow for Preclinical Evaluation

A systematic approach is crucial for characterizing the anti-cancer properties of a novel compound. The following workflow outlines the key experimental stages, from initial cytotoxicity screening to more detailed mechanistic studies.

Diagram of the Experimental Workflow

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Target Validation & Mechanism CellViability Cell Viability Assay (MTT) Determine IC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI) Assess mechanism of cell death CellViability->ApoptosisAssay If cytotoxic KinaseAssay In Vitro Kinase Assay Confirm target inhibition ApoptosisAssay->KinaseAssay To confirm target WesternBlot Western Blotting Analyze downstream signaling KinaseAssay->WesternBlot To validate in-cell activity

Caption: A streamlined workflow for the preclinical evaluation of the compound in cancer cell lines.

Protocols for Key Experiments

Cell Viability Assessment using MTT Assay

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50), a key measure of its potency. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[8][9]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the highest concentration used for the compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[10][11]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8][11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay determines if the compound induces programmed cell death (apoptosis). Early apoptotic cells expose phosphatidylserine (PS) on their outer membrane, which is detected by Annexin V.[12][13] PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[13][14]

Materials:

  • Treated and control cells

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[12]

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated negative control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at low speed (e.g., 300 x g) for 5 minutes.[14]

  • Washing: Wash the cell pellet twice with cold PBS.[14]

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 1-2 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Target Engagement: In Vitro Kinase Assay

To confirm direct inhibition of a suspected kinase target (e.g., JAK2), an in vitro kinase assay is performed using a purified recombinant enzyme.[6][15][16]

Materials:

  • Recombinant human kinase (e.g., JAK2)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer

  • This compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Protocol (Example using ADP-Glo™):

  • Compound Dilution: Prepare serial dilutions of the compound in kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, the specific kinase, and the substrate/ATP mixture. The final ATP concentration should be near the Km for the specific kinase.[6]

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Generation: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[17]

  • Luminescence Detection: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to produce a luminescent signal.[17]

  • Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cellular Pathway Analysis via Western Blotting

Western blotting is used to measure the levels of specific proteins in cell lysates, allowing for the assessment of the compound's effect on downstream signaling pathways. For a hypothesized JAK-STAT inhibitor, this would involve probing for the phosphorylated (active) forms of JAK and STAT proteins.

Materials:

  • Treated and control cell lysates

  • SDS-PAGE gels

  • Transfer membranes (e.g., nitrocellulose or PVDF)

  • Primary antibodies (e.g., anti-phospho-JAK2, anti-total-JAK2, anti-phospho-STAT3, anti-total-STAT3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis: Treat cells with the compound for a short duration (e.g., 1-4 hours) to observe effects on phosphorylation. Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.[18][19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-PAGE.[19][20]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[18][21]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[19][20]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by washing and incubation with the appropriate HRP-conjugated secondary antibody.[18][20]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[19]

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to determine the extent of pathway inhibition.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM) after 72h
K562Chronic Myeloid LeukemiaExample: 5.2
A549Non-Small Cell Lung CancerExample: 15.8
MCF-7Breast CancerExample: >50

Table 2: Kinase Inhibitory Activity

Kinase TargetIC50 (nM)
JAK1Example: 150
JAK2Example: 35
JAK3Example: 250
TYK2Example: 180

Conclusion and Future Directions

This guide provides a foundational framework for the initial investigation of this compound as a potential anti-cancer agent. The pyrrolo[2,3-d]pyrimidine scaffold has a proven track record in the development of successful kinase inhibitors.[1][2] The described protocols for assessing cell viability, apoptosis, and target engagement will enable researchers to systematically evaluate its efficacy and mechanism of action. Positive results from these in vitro studies would warrant further investigation, including broader kinase profiling, in vivo efficacy studies in animal models, and pharmacokinetic and toxicological assessments.

References

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid as a chemical probe for HPK1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid: A Chemical Probe for Hematopoietic Progenitor Kinase 1 (HPK1)

Introduction: Targeting the Gatekeeper of T-Cell Activation

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, has emerged as a critical negative regulator of the immune system, primarily functioning within hematopoietic cells.[1][2] It acts as an intracellular checkpoint, dampening the signaling cascade initiated by the T-cell receptor (TCR).[3][4] Upon TCR engagement, HPK1 becomes activated and phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at a key serine residue (Ser376).[5][6][7] This phosphorylation event creates a docking site for 14-3-3 proteins, leading to the disassembly of the signaling complex, subsequent degradation of SLP-76, and ultimately, attenuation of T-cell activation and proliferation.[6][8]

Given its role in suppressing immune responses, inhibiting HPK1 is a compelling strategy in immuno-oncology.[1][9] Pharmacological blockade or genetic inactivation of HPK1 has been shown to enhance T-cell activation, increase cytokine production, and promote anti-tumor immunity, making it a high-value target for therapeutic development.[8][10][11]

This guide provides detailed application notes and protocols for utilizing this compound, a representative member of the potent 7H-pyrrolo[2,3-d]pyrimidine class of HPK1 inhibitors, as a chemical probe to investigate HPK1 biology.[12][13] These protocols are designed for researchers, scientists, and drug development professionals to validate target engagement and elucidate the functional consequences of HPK1 inhibition in biochemical and cellular contexts.

Chemical Probe Profile: A Potent and Selective HPK1 Antagonist

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully leveraged to develop potent, selective, and cell-active inhibitors of HPK1.[12][13] For the purposes of this guide, we will refer to our model compound, this compound, as HPK1-Probe-1 . Its utility as a chemical probe is defined by its ability to potently and selectively engage HPK1, enabling a clear interrogation of the kinase's function.

Table 1: Representative Characteristics of the 7H-pyrrolo[2,3-d]pyrimidine Scaffold

Parameter Typical Value Assay Type Reference
HPK1 IC₅₀ 1-10 nM Biochemical Kinase Assay [12][13]
pSLP-76 Inhibition (Cellular EC₅₀) 50-200 nM Jurkat T-Cells [12]
IL-2 Secretion (Cellular EC₅₀) 100-500 nM Jurkat T-Cells [12][13]

| Kinase Selectivity | High selectivity against other MAP4K family members and TCR pathway kinases. | Kinome Scan |[2] |

Mechanism of Action: Releasing the Brakes on T-Cell Signaling

HPK1-Probe-1 is an ATP-competitive inhibitor that binds to the kinase domain of HPK1, preventing the phosphorylation of its downstream substrate, SLP-76.[12] By blocking this primary negative feedback loop, the probe sustains and amplifies the signaling cascade originating from the TCR, leading to enhanced T-cell effector functions.

Figure 1: HPK1 Signaling Pathway and Point of Intervention.

Experimental Applications and Protocols

This section provides step-by-step protocols to validate the activity of HPK1-Probe-1, from direct enzyme inhibition to cellular target engagement and functional T-cell responses.

Protocol 1: In Vitro HPK1 Kinase Inhibition Assay

This biochemical assay directly measures the ability of HPK1-Probe-1 to inhibit the enzymatic activity of recombinant HPK1. A Time-Resolved Fluorescence Energy Transfer (TR-FRET) format is a common high-throughput method.[5] Alternatively, luminescence-based assays like ADP-Glo™ that measure ATP consumption are also widely used.[4][14]

Principle: Recombinant HPK1 phosphorylates a peptide substrate. The amount of phosphorylated product is detected, and the inhibition by the probe is quantified to determine the IC₅₀ value.

Materials:

  • Recombinant HPK1 enzyme

  • HPK1 peptide substrate (e.g., ULight™-labeled peptide)

  • Europium-labeled anti-phospho-substrate antibody (for TR-FRET)

  • ATP

  • Assay Buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 2 mM DTT)

  • HPK1-Probe-1

  • 384-well low-volume plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of HPK1-Probe-1 in DMSO, then dilute further in assay buffer. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup: To each well of a 384-well plate, add:

    • 2.5 µL of HPK1-Probe-1 dilution (or DMSO for controls).

    • 5 µL of recombinant HPK1 enzyme diluted in assay buffer.

    • Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiate Reaction: Add 2.5 µL of a mix containing the peptide substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate for 1-3 hours at room temperature.

    • Scientist's Note: The optimal enzyme concentration and incubation time should be determined empirically to ensure the reaction is in the linear range (typically <20% substrate conversion).

  • Stop and Detect: Add stop/detection solution containing EDTA and the Europium-labeled antibody.

  • Final Incubation: Incubate for 1 hour at room temperature to allow antibody binding.

  • Read Plate: Measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Plot the data using a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target within the complex environment of a cell.[15][16] The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.[15]

Principle: Cells treated with HPK1-Probe-1 are heated across a temperature gradient. At higher temperatures, unbound HPK1 will denature and aggregate, while probe-bound HPK1 will remain soluble. The amount of soluble HPK1 is then quantified by Western blot.

CETSA_Workflow start 1. Cell Culture (e.g., Jurkat T-Cells) treat 2. Treat cells with HPK1-Probe-1 or DMSO start->treat harvest 3. Harvest & Resuspend Cells treat->harvest aliquot 4. Aliquot cell suspension into PCR tubes harvest->aliquot heat 5. Heat Challenge (Temperature Gradient) aliquot->heat lyse 6. Cell Lysis (Freeze-Thaw Cycles) heat->lyse centrifuge 7. Separate soluble fraction (Centrifugation) lyse->centrifuge collect 8. Collect Supernatant (Soluble Proteins) centrifuge->collect wb 9. Western Blot for HPK1 collect->wb analyze 10. Quantify Bands & Plot Melting Curve wb->analyze

References

Application Notes and Protocols for the In Vivo Evaluation of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

This document provides a detailed guide for the preclinical in vivo evaluation of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, a novel small molecule inhibitor. The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in kinase inhibitor design, acting as an ATP-competitive hinge-binding motif for a multitude of kinases.[1][2] Derivatives of this core structure have been successfully developed to target kinases implicated in oncology and inflammatory diseases, such as EGFR, RET, and STAT6.[3][4][5] this compound (hereinafter referred to as "Compound X") is hypothesized to be a potent inhibitor of a critical oncogenic kinase (e.g., a mutant variant driving a specific malignancy).

These application notes are designed for researchers in drug discovery and development. They offer a strategic workflow, from initial formulation and pharmacokinetic characterization to a definitive efficacy study in a tumor xenograft model. The protocols herein emphasize scientific causality, ensuring that each experimental step is justified and contributes to a robust, self-validating preclinical data package.

Scientific Premise: The Kinase Target

For the purpose of this guide, we will hypothesize that Compound X has been identified through in vitro screening as a potent and selective inhibitor of p21-activated kinase 4 (PAK4). PAK4 is a serine/threonine kinase that is overexpressed in various human cancers and plays a crucial role in regulating cell proliferation, survival, and motility.[6][7] Therefore, inhibiting PAK4 represents a promising therapeutic strategy. The protocols described below are tailored to test the in vivo activity of a PAK4 inhibitor in a relevant cancer model.

Hypothesized Mechanism of Action

Compound X, as a pyrrolo[2,3-d]pyrimidine derivative, is expected to bind to the ATP pocket of the PAK4 kinase domain.[7] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby disrupting PAK4-mediated signaling pathways that promote tumor growth and survival.

Preclinical In Vivo Workflow: A Validated Pathway

The successful preclinical development of a novel kinase inhibitor requires a systematic, multi-stage approach. The workflow outlined below ensures that critical data on bioavailability, safety, and efficacy are gathered logically, with each stage informing the next.

G cluster_0 Phase 1: Formulation & PK cluster_1 Phase 2: Safety & Tolerability cluster_2 Phase 3: Efficacy Evaluation Formulation Compound Formulation (Vehicle Screening) PK_Study Pharmacokinetic (PK) Study (Single Dose, IV & PO) Formulation->PK_Study Determine max concentration PK_Analysis PK Data Analysis (Bioavailability, Half-life) PK_Study->PK_Analysis Generate concentration-time curve MTD_Study Maximum Tolerated Dose (MTD) (Dose Escalation) PK_Analysis->MTD_Study Inform Dose Selection Tox_Assessment Preliminary Toxicity (Body Weight, Clinical Signs) MTD_Study->Tox_Assessment Observe for adverse effects Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Tox_Assessment->Efficacy_Study Define Dosing Regimen Xenograft Tumor Xenograft Model Establishment Xenograft->Efficacy_Study Randomize tumor-bearing mice PD_Analysis Pharmacodynamic (PD) Analysis (Target Engagement) Efficacy_Study->PD_Analysis Collect tumor samples Final_Report Final_Report Efficacy_Study->Final_Report Final Report & Go/No-Go Decision

Caption: High-level workflow for in vivo evaluation of Compound X.

Part 1: Formulation and Pharmacokinetic Profiling

A prerequisite for any meaningful in vivo study is the development of a safe and effective formulation that enables sufficient drug exposure.[8] Given that many kinase inhibitors are poorly soluble in water, a suspension-based formulation for oral administration is often a practical starting point.[9]

Protocol: Formulation of Compound X for Oral Gavage

Objective: To prepare a homogenous and stable suspension of Compound X suitable for precise oral administration in mice.

Rationale: Oral gavage ensures accurate dosing, which is critical for pharmacokinetic and efficacy studies.[10] A common and generally well-tolerated vehicle for poorly soluble compounds is an aqueous suspension containing methylcellulose (for viscosity) and a surfactant like Tween 80 (to aid wetting and prevent aggregation).[9][11]

Materials:

  • This compound (Compound X)

  • Methylcellulose (0.5% w/v)

  • Tween 80 (0.2% v/v)

  • Sterile, deionized water

  • Mortar and pestle

  • Sonicator

  • Magnetic stirrer and stir bar

  • Sterile conical tubes

Procedure:

  • Vehicle Preparation: a. Slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring vigorously to create the 0.5% methylcellulose solution. Gentle heating can aid dissolution. b. Allow the solution to cool to room temperature. c. Add 0.2 mL of Tween 80 to the solution and mix thoroughly. This is the final vehicle.

  • Compound X Formulation: a. Calculate the required mass of Compound X based on the highest desired dose concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a mouse receiving 10 mL/kg). b. Using a mortar and pestle, finely grind the calculated amount of Compound X to a uniform powder. This increases the surface area for better suspension. c. Add a small volume of the vehicle to the powder and triturate to form a smooth, uniform paste. d. Gradually add the remaining vehicle while mixing continuously. e. Transfer the suspension to a sterile conical tube and sonicate for 10-15 minutes to ensure a fine, homogenous suspension. f. Place the suspension on a magnetic stirrer at a low speed to maintain homogeneity until dosing. Prepare fresh daily.

Protocol: Single-Dose Pharmacokinetic (PK) Study

Objective: To determine the key pharmacokinetic parameters of Compound X in mice after intravenous (IV) and oral (PO) administration, including bioavailability (F%), clearance (CL), volume of distribution (Vd), and half-life (t½).

Rationale: Understanding the PK profile is essential to design an effective dosing regimen for the efficacy study.[12][13] An IV dose provides a baseline for 100% bioavailability, while the PO dose reveals how well the compound is absorbed from the gut.[13] Serial blood sampling from a single mouse reduces inter-animal variability and the total number of animals required.[13]

Animal Model:

  • Species: CD-1 or BALB/c mice

  • Sex: Female

  • Age: 8-10 weeks

  • Number: 3-5 mice per route of administration

Procedure:

  • Acclimatization: Acclimate animals for at least one week prior to the study.[14]

  • Dosing: a. IV Group: Administer Compound X (formulated in a suitable solubilizing vehicle like 10% DMSO, 40% PEG300, 50% saline) via tail vein injection at a low dose (e.g., 1-2 mg/kg). b. PO Group: Administer Compound X suspension via oral gavage at a higher dose (e.g., 10-20 mg/kg).

  • Blood Sampling: a. Collect sparse blood samples (approx. 25-30 µL) at designated time points. A typical schedule might be:

    • IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
    • PO: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose. b. Use a consistent collection site, such as the submandibular vein.[13] c. Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound X in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use non-compartmental analysis software (e.g., WinNonlin) to calculate PK parameters.[13]

Data Presentation:

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)250 (C₀)450
Tmax (h)0.08 (5 min)1.0
AUC₀-inf (ng·h/mL)5002250
(h)2.53.0
CL (mL/h/kg)2000-
Vdss (L/kg)4.5-
F (%)-45%
Table 1: Representative Pharmacokinetic Data for Compound X.

Part 2: In Vivo Efficacy and Tolerability Study

With an established formulation and a clear understanding of its pharmacokinetic properties, the next step is to assess the anti-tumor efficacy of Compound X in a relevant animal model.

Protocol: Subcutaneous Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity and tolerability of Compound X in an immunodeficient mouse model bearing human cancer cell xenografts.

Rationale: The subcutaneous xenograft model is a robust and widely used system for the initial assessment of a compound's anti-cancer efficacy.[4][15] It allows for easy, non-invasive monitoring of tumor growth via caliper measurements.[4] Monitoring body weight and clinical signs provides crucial information on the compound's tolerability at the tested dose.[16]

Animal Model and Tumor Line:

  • Animal: Athymic Nude or SCID mice (to prevent rejection of human cells).[15]

  • Cell Line: A human cancer cell line with known PAK4 overexpression (e.g., a pancreatic or gastric cancer line like Hs 746T).

  • Tumor Implantation: Subcutaneously inject 5-10 million cells mixed with Matrigel into the flank of each mouse.

G cluster_workflow Xenograft Efficacy Study Workflow Start Day 0: Implant Tumor Cells Tumor_Growth Days 7-10: Monitor Tumor Growth Start->Tumor_Growth Randomize Day 10-12 (Tumors ~150 mm³): Randomize Mice into Groups Tumor_Growth->Randomize Tumors reach target size Dosing Days 12-30: Daily Dosing (PO) Measure Tumor & Body Weight 2x/week Randomize->Dosing Endpoint Day 30 (or Endpoint): Sacrifice & Collect Tissues Dosing->Endpoint

Caption: Experimental timeline for the xenograft efficacy study.

Procedure:

  • Tumor Growth: Allow tumors to grow until they reach an average volume of 150-200 mm³. Tumor volume is calculated using the formula: (Length × Width²)/2.

  • Randomization: Randomize mice into treatment groups (n=8-10 mice per group) with similar average tumor volumes.

    • Group 1: Vehicle Control (0.5% Methylcellulose, 0.2% Tween 80)

    • Group 2: Compound X (e.g., 50 mg/kg)

    • Group 3: Compound X (e.g., 100 mg/kg)

    • Group 4: Positive Control (a known PAK4 inhibitor or standard-of-care chemotherapy)

  • Drug Administration: Administer the vehicle or compound orally (gavage) once daily (QD) for a set period (e.g., 21-28 days).

  • Monitoring: a. Measure tumor volume with digital calipers twice weekly. b. Measure mouse body weight twice weekly as a key indicator of toxicity.[16] c. Perform daily clinical observations for signs of distress (e.g., altered posture, rough coat, lethargy).

  • Study Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after the planned treatment duration. Euthanize all animals and collect tumors and vital organs for further analysis (e.g., pharmacodynamics, histology).

Data Presentation:

Treatment GroupDose (mg/kg, QD)Mean Tumor Volume Change (%)Mean Body Weight Change (%)
Vehicle Control -+1250%+2%
Compound X 50+350%-1%
Compound X 100-15% (Regression)-6%
Positive Control 50-25% (Regression)-8%
Table 2: Representative Efficacy and Tolerability Data.

Tumor Growth Inhibition (TGI): TGI is calculated at the end of the study using the formula: TGI (%) = (1 - (ΔT / ΔC)) × 100 Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

Conclusion and Future Directions

These application notes provide a foundational framework for the in vivo assessment of this compound (Compound X). A successful outcome from these studies—demonstrating good oral bioavailability, an acceptable safety profile, and significant tumor growth inhibition—would strongly support its advancement into more complex preclinical models (e.g., patient-derived xenografts) and subsequent IND-enabling toxicology studies.[1][3]

References

Application Note: Preparation and Handling of Stock Solutions for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective preparation, storage, and handling of stock solutions for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (CAS: 1095822-19-7). Pyrrolo[2,3-d]pyrimidines are a critical class of heterocyclic compounds, often investigated as kinase inhibitors and for other therapeutic applications.[1][2][3] The accuracy and reproducibility of experimental data are fundamentally dependent on the correct preparation of stock solutions. This guide details protocols for both organic and aqueous-based stocks, explains the chemical principles behind solvent selection, and outlines best practices for ensuring solution stability and integrity.

Compound Properties and Safety Profile

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling.

1.1. Physicochemical Data

PropertyValueSource
Chemical Name This compound-
CAS Number 1095822-19-7[4]
Molecular Formula C₈H₇N₃O₂-
Molecular Weight 177.16 g/mol -
Appearance Typically an off-white to yellow solidGeneral observation for this class
Core Structure Pyrrolopyrimidine (7-deazapurine analog)[5]

1.2. Structural Influence on Solubility

The solubility of this compound is dictated by two key structural features:

  • Pyrrolopyrimidine Core: This fused heterocyclic system is largely nonpolar and aromatic, contributing to poor solubility in aqueous solutions. Many small molecules developed for drug discovery are lipophilic, leading to low intrinsic aqueous solubilities, often below 10 µM.[6]

  • Carboxylic Acid Group (-COOH): This functional group provides a crucial handle for manipulating solubility. It is a weak acid and can be deprotonated in the presence of a base to form a negatively charged carboxylate salt (-COO⁻). This ionized form is significantly more polar and thus more soluble in aqueous media. This behavior is a key principle exploited in the aqueous stock protocol.[7]

1.3. Safety and Handling Precautions

While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally related pyrrolopyrimidines and carboxylic acids suggest the following precautions.[8][9]

  • Hazard Classification: May cause skin irritation, serious eye irritation, and respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8][9][10]

  • First Aid: In case of contact, flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[10][11]

Strategic Solvent Selection

The choice of solvent is the most critical decision in preparing a stock solution and depends entirely on the downstream application. The following decision framework will guide the user to the appropriate protocol.

G cluster_0 cluster_1 cluster_2 A Downstream Application? B In Vitro Screening (Cell-based or Biochemical Assays) A->B High-throughput? Organic solvent tolerated? C In Vivo Studies (Aqueous Vehicle Required) A->C DMSO toxicity a concern? Direct injection needed? D Protocol 1: High-Concentration Stock in DMSO B->D  Primary Choice E Protocol 2: Aqueous Stock via Base Solubilization C->E  Required Method G A Compound as Solid Powder B Equilibrate & Weigh A->B C Add High-Purity Solvent (e.g., DMSO) B->C D Facilitate Dissolution (Vortex, Sonicate) C->D E Primary Stock Solution (e.g., 10 mM) D->E F Aliquot for Single Use E->F G Store Long-Term (-80°C) F->G H Thaw Single Aliquot for Experiment G->H Day of Experiment I Prepare Working Solution (Dilute in Assay Medium) H->I J Final Concentration in Assay (e.g., DMSO < 0.5%) I->J

References

Application Note: Quantitative Analysis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is a key heterocyclic compound belonging to the pyrrolopyrimidine class. Pyrrolopyrimidines are structurally analogous to purines and are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including their role as kinase inhibitors.[1][2][3] Accurate and precise quantification of this molecule is crucial for various stages of pharmaceutical development, including pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs).

This application note provides a detailed protocol for the quantitative analysis of this compound in a bulk drug substance or formulated product using a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The methodology is designed to be specific, accurate, precise, and linear over a defined concentration range, adhering to the principles outlined in the ICH Q2(R2) guidelines for the validation of analytical procedures.[4][5][6]

Principle of the Method

The method employs reversed-phase chromatography to separate this compound from potential impurities and degradation products. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. The analyte is detected and quantified using a UV-Vis spectrophotometer at a wavelength where the analyte exhibits maximum absorbance. The concentration of the analyte is determined by comparing its peak area to that of a certified reference standard.

Materials and Reagents

  • Reference Standard: this compound, certified purity ≥98%

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)

  • Water: Deionized water, filtered through a 0.22 µm membrane

  • Buffer components: Formic acid (LC-MS grade)

  • Sample Diluent: Acetonitrile:Water (50:50, v/v)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

ParameterCondition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 30 minutes

Experimental Workflow

Caption: Workflow for the HPLC quantification of this compound.

Protocols

Standard Solution Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the standard stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Solution Preparation
  • Sample Stock Solution (1 mg/mL): Accurately weigh an amount of the bulk drug substance or powdered formulation equivalent to 10 mg of this compound into a 10 mL volumetric flask.

  • Add approximately 7 mL of the sample diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the sample diluent.

  • Working Sample Solution: Filter a portion of the sample stock solution through a 0.45 µm syringe filter into an HPLC vial. Dilute as necessary with the sample diluent to fall within the calibration curve range.

System Suitability

Before sample analysis, perform a system suitability test by injecting the 50 µg/mL working standard solution five times. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

These parameters ensure that the chromatographic system is performing adequately for the analysis.[7]

Method Validation

The analytical method should be validated in accordance with ICH Q2(R2) guidelines.[4][6] The key validation parameters are summarized below:

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]The peak for the analyte should be pure and free from interference from excipients, impurities, or degradation products. Peak purity should be confirmed using a photodiode array detector.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[5]A linear relationship between concentration and peak area with a correlation coefficient (r²) of ≥ 0.999.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5]The percent recovery should be between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[8]Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% when analyzed by different analysts on different days.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value (LOD) and the lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy (LOQ).Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical calculation from the calibration curve.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]The method should remain reliable with small variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

Data Analysis and Quantification

  • Calibration Curve: Generate a linear regression curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Quantification: Determine the concentration of this compound in the working sample solution using the equation of the line from the calibration curve.

  • Calculation: Calculate the final concentration of the analyte in the original sample, taking into account the dilution factors.

The following diagram illustrates the logical flow of the validation process:

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) A Selectivity & Specificity B Optimization of Chromatographic Conditions A->B C Linearity B->C D Accuracy C->D E Precision D->E F LOD & LOQ E->F G Robustness F->G H Fit for Purpose G->H Method is Validated

Caption: Logical flow of the analytical method validation process.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust technique for the quantification of this compound. The method is straightforward, utilizing standard HPLC equipment, and can be readily implemented in a quality control or research laboratory. Proper validation of this method in accordance with ICH guidelines will ensure the generation of accurate and reproducible data, which is essential for regulatory submissions and product quality assurance.

References

The Strategic Role of (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile in the Convergent Synthesis of Ruxolitinib Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ruxolitinib Phosphate, an orally bioavailable inhibitor of Janus-associated kinases (JAK1 and JAK2), represents a significant therapeutic advancement in the treatment of myeloproliferative neoplasms. Its complex molecular architecture, featuring a pyrrolo[2,3-d]pyrimidine core linked to a chiral cyclopentylpropanenitrile moiety via a pyrazole spacer, necessitates a sophisticated and highly controlled synthetic strategy. A key approach to assembling this molecule is a convergent synthesis, which involves the preparation of advanced intermediates that are later combined to form the final product. This application note details the critical role of the intermediate, (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, in the efficient and stereoselective synthesis of Ruxolitinib. We will explore the synthetic pathway to this intermediate, its strategic importance, and provide a detailed protocol for its subsequent conversion to Ruxolitinib.

The Importance of a Convergent Synthetic Approach

A convergent synthesis is often preferred for complex molecules like Ruxolitinib as it allows for the independent synthesis of key fragments, which are then coupled in the later stages. This strategy offers several advantages over a linear approach, including higher overall yields, easier purification of intermediates, and greater flexibility in analog synthesis for structure-activity relationship (SAR) studies. In the context of Ruxolitinib synthesis, the molecule can be retrosynthetically disconnected into three main building blocks: the 7H-pyrrolo[2,3-d]pyrimidine core, the pyrazole linker, and the chiral (R)-3-cyclopentylpropanenitrile side chain. The intermediate, (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, effectively combines the latter two fragments, streamlining the final coupling step.

Synthesis of the Key Intermediate: (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

The synthesis of this crucial intermediate is a multi-step process that establishes the required stereochemistry and incorporates the pyrazole ring with a handle for subsequent coupling. One common route begins with readily available starting materials and employs a series of well-established chemical transformations.

G cluster_0 Synthesis of Chiral Alcohol cluster_1 Introduction of Pyrazole and Bromo Group A Methyl cyclopentanecarboxylate B 3-Cyclopentyl-3-oxopropanenitrile A->B Claisen Condensation (Acetonitrile, NaH) C (S)-3-Cyclopentyl-3-hydroxypropanenitrile B->C Asymmetric Reduction (e.g., CBS catalyst) D (3R)-3-(4-Nitro-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile C->D Mitsunobu Reaction (4-Nitropyrazole, DIAD, PPh3) E (3R)-3-(4-Amino-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile D->E Reduction (e.g., Fe, NH4Cl) F (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile E->F Sandmeyer Reaction (NaNO2, HBr, CuBr)

Caption: Synthetic pathway to the key intermediate.

Protocol 1: Synthesis of (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

This protocol outlines a five-step synthesis of the title intermediate, commencing from methyl cyclopentanecarboxylate.

Step 1: Synthesis of 3-Cyclopentyl-3-oxopropanenitrile

  • To a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 70-75°C, a solution of methyl cyclopentanecarboxylate and anhydrous acetonitrile is added dropwise.

  • The reaction mixture is stirred at this temperature for 15 hours.

  • After cooling, the reaction is quenched with water, and the aqueous layer is acidified (e.g., with 4M HCl) to a pH of 2.

  • The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield 3-cyclopentyl-3-oxopropanenitrile.[1]

Step 2: Synthesis of (S)-3-Cyclopentyl-3-hydroxypropanenitrile

  • The 3-cyclopentyl-3-oxopropanenitrile is subjected to an enzymatic asymmetric reduction or a chiral borane reagent (e.g., (R)-2-Methyl-CBS-oxazaborolidine) to stereoselectively produce the (S)-alcohol.[1][2]

Step 3: Synthesis of (3R)-3-(4-Nitro-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

  • To a solution of (S)-3-cyclopentyl-3-hydroxypropanenitrile, 4-nitropyrazole, and triphenylphosphine (PPh3) in a suitable solvent (e.g., THF), a solution of diisopropyl azodicarboxylate (DIAD) is added dropwise at 0°C.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The product is isolated and purified by column chromatography.

Step 4: Synthesis of (3R)-3-(4-Amino-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

  • The nitro-substituted pyrazole from the previous step is reduced to the corresponding amine. A common method involves using iron powder in the presence of ammonium chloride in a mixture of ethanol and water.

  • The reaction mixture is heated to reflux and monitored until the starting material is consumed.

  • After filtration and removal of the solvent, the product is extracted and purified.

Step 5: Synthesis of (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

  • The amino-pyrazole is subjected to a Sandmeyer reaction. The amine is first diazotized using sodium nitrite in an acidic medium (e.g., hydrobromic acid) at low temperatures (0-5°C).[3]

  • The resulting diazonium salt is then treated with a solution of copper(I) bromide in hydrobromic acid to yield the desired bromo-pyrazole intermediate.[3][4]

  • The product is extracted and purified, often by recrystallization or column chromatography.

The Crucial Coupling Step: Formation of the Ruxolitinib Core

With the bromo-pyrazole intermediate in hand, the next critical step is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the C-C bond between the pyrazole ring and the pyrrolo[2,3-d]pyrimidine core. For this reaction, the pyrrolo[2,3-d]pyrimidine is typically used as its boronic acid or boronic ester derivative, and the pyrrole nitrogen is protected, for example, with a (trimethylsilyl)ethoxymethyl (SEM) group.

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Final Steps A (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile C Protected Ruxolitinib A->C Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) B 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine B->C D Ruxolitinib (Free Base) C->D Deprotection (e.g., TBAF or Acid) E Ruxolitinib Phosphate D->E Salt Formation (Phosphoric Acid)

Caption: Final steps in the synthesis of Ruxolitinib Phosphate.

Protocol 2: Synthesis of Ruxolitinib and its Phosphate Salt

This protocol describes the coupling of the key intermediate with the protected pyrrolopyrimidine boronic ester, followed by deprotection and salt formation.

Step 1: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine, a palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) or Pd(PPh3)4), and a base (e.g., potassium carbonate or cesium carbonate).[5][6][7]

  • Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the SEM-protected Ruxolitinib.

Step 2: Deprotection of the Pyrrolo[2,3-d]pyrimidine

  • The SEM-protected Ruxolitinib is dissolved in a suitable solvent.

  • Deprotection can be achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) or with a fluoride source (e.g., tetrabutylammonium fluoride (TBAF) in THF).

  • The reaction is monitored until the protecting group is completely cleaved.

  • The Ruxolitinib free base is then isolated and purified.

Step 3: Formation of Ruxolitinib Phosphate

  • The purified Ruxolitinib free base is dissolved in a suitable solvent mixture, such as isopropanol and water.

  • A solution of phosphoric acid in the same solvent system is added dropwise.

  • The resulting salt precipitates out of the solution and can be collected by filtration, washed, and dried to yield Ruxolitinib Phosphate.

Data Summary

Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical YieldPurity (HPLC)
(3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrileC11H14BrN3268.15>80%>98%
Ruxolitinib (Free Base)C17H18N6306.37High>99%
Ruxolitinib PhosphateC17H21N6O4P404.36Quantitative>99.5%

Conclusion

The synthesis of Ruxolitinib Phosphate is a testament to the power of modern synthetic organic chemistry. The strategic use of the key intermediate, (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, exemplifies a convergent approach that allows for the efficient and stereocontrolled construction of this complex and medicinally important molecule. The protocols outlined in this application note provide a framework for the synthesis of this intermediate and its subsequent conversion to Ruxolitinib Phosphate, highlighting the critical experimental considerations for researchers in the field of drug development.

References

Application Notes and Protocols for Studying T-Cell Receptor Signaling Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The T-Cell Receptor Signaling Cascade – A Symphony of Molecular Events

The activation of T-lymphocytes is a cornerstone of the adaptive immune response, pivotal in orchestrating the clearance of pathogens and malignant cells. This process is initiated by the T-cell receptor (TCR), a complex of transmembrane proteins that recognizes specific antigens presented by major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells (APCs).[1] This recognition event triggers a sophisticated and tightly regulated intracellular signaling cascade, transforming the T-cell from a quiescent state to an activated effector cell capable of proliferation, differentiation, and cytokine production.

Understanding the intricacies of the TCR signaling pathway is paramount for researchers in immunology, oncology, and drug development. Dysregulation of this pathway can lead to immunodeficiency, autoimmunity, and cancer. Consequently, the ability to accurately dissect and quantify the molecular events downstream of TCR engagement is crucial for developing novel immunotherapies, including checkpoint inhibitors and engineered T-cell therapies like CAR-T.[2]

This comprehensive guide provides an in-depth exploration of the key methodologies used to interrogate the TCR signaling pathway. Moving beyond mere procedural lists, we delve into the causality behind experimental choices, offering field-proven insights to empower researchers to design, execute, and interpret robust experiments. Each protocol is designed as a self-validating system, ensuring the generation of reliable and reproducible data.

The TCR Signaling Pathway: A Mechanistic Overview

Upon engagement of the TCR with its cognate peptide-MHC complex, a cascade of phosphorylation events is initiated. The Src family kinase, Lck, which is associated with the co-receptors CD4 or CD8, phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the CD3 and ζ chains of the TCR complex.[1][2][3] These phosphorylated ITAMs serve as docking sites for the Syk family kinase, ZAP-70 (zeta-chain-associated protein kinase 70).[3]

Recruited ZAP-70 is then itself phosphorylated and activated by Lck, leading to the phosphorylation of key adaptor proteins, most notably the Linker for Activation of T-cells (LAT) and SH2-domain-containing leukocyte protein of 76 kDa (SLP-76).[2] This creates a scaffold for the assembly of a larger signaling complex, or "signalosome," which propagates the signal downstream through multiple branches.[2]

Key downstream pathways include:

  • The Phospholipase Cγ1 (PLCγ1) Pathway: Activated PLCγ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium stores, leading to the activation of the transcription factor NFAT (nuclear factor of activated T-cells). DAG activates Protein Kinase Cθ (PKCθ) and the Ras-MAPK pathway, culminating in the activation of the transcription factors AP-1 and NF-κB.[4]

  • The Mitogen-Activated Protein Kinase (MAPK) Pathway: The formation of the LAT/SLP-76 signalosome also leads to the activation of the Ras-MAPK cascade, involving ERK, JNK, and p38 MAPKs, which play critical roles in T-cell proliferation, differentiation, and survival.[1]

  • The PI3K-AKT Pathway: Co-stimulatory signals, primarily through the CD28 receptor, activate the PI3K-AKT pathway, which is crucial for T-cell survival, metabolism, and proliferation.

The following diagram provides a simplified overview of the initial TCR signaling cascade.

TCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR_CD3 TCR-CD3 Complex Lck Lck TCR_CD3->Lck Recruitment & Activation ZAP70 ZAP-70 TCR_CD3->ZAP70 Recruitment pMHC pMHC pMHC->TCR_CD3 Antigen Recognition Lck->TCR_CD3 ITAM Phosphorylation Lck->ZAP70 Phosphorylation & Activation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 ZAP70->SLP76 Phosphorylation PLCG1 PLCγ1 LAT->PLCG1 Recruitment & Activation SLP76->PLCG1 Recruitment & Activation IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux MAPK_Cascade MAPK Cascade DAG->MAPK_Cascade NFAT NFAT Activation Ca_Flux->NFAT NFkB_AP1 NF-κB & AP-1 Activation MAPK_Cascade->NFkB_AP1 Gene_Expression Gene Expression NFAT->Gene_Expression NFkB_AP1->Gene_Expression

Caption: Simplified T-Cell Receptor (TCR) Signaling Pathway.

Core Methodologies for Interrogating TCR Signaling

Several powerful techniques can be employed to dissect the TCR signaling pathway. The choice of method depends on the specific question being addressed, from broad, system-wide analyses to the detailed investigation of individual protein interactions.

Western Blotting: The Workhorse for Protein Phosphorylation Analysis

Western blotting is a fundamental and widely used technique to detect and semi-quantify the phosphorylation status of specific proteins within the TCR signaling cascade.[5] The principle lies in separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and probing with antibodies specific for the phosphorylated form of the target protein.

Causality Behind the Protocol: The key to a successful phospho-western blot is the preservation of the labile phosphate groups. This is achieved through the meticulous use of phosphatase inhibitors in all buffers to prevent enzymatic dephosphorylation during sample preparation. Furthermore, normalizing the phosphorylated protein signal to the total protein level is critical for accurate interpretation, as it accounts for any variations in protein loading.[5][6]

Experimental Workflow:

Western_Blot_Workflow start T-Cell Stimulation lysis Cell Lysis (with phosphatase inhibitors) start->lysis quantification Protein Quantification (e.g., BCA assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (e.g., 5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (Phospho-specific & Total) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry & Normalization) detection->analysis end Results analysis->end

Caption: Western Blotting Workflow for Phospho-Protein Analysis.

Detailed Protocol: Western Blot Analysis of ZAP-70 Phosphorylation

This protocol provides a method for analyzing the phosphorylation of ZAP-70 at Tyrosine 493 in Jurkat T-cells following TCR stimulation.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium with 10% FBS

  • Anti-CD3 antibody (clone UCHT1)

  • Goat anti-mouse IgG for cross-linking

  • Ice-cold PBS

  • RIPA Lysis Buffer supplemented with phosphatase and protease inhibitor cocktails

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • 4-12% Bis-Tris polyacrylamide gels

  • PVDF membrane

  • Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST

  • Primary antibodies: Rabbit anti-phospho-ZAP-70 (Tyr493), Rabbit anti-total ZAP-70

  • HRP-conjugated goat anti-rabbit IgG secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Stimulation:

    • Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS.

    • For stimulation, resuspend cells at 1 x 10^7 cells/mL in serum-free RPMI.

    • Add anti-CD3 antibody (1 µg/mL) and incubate on ice for 30 minutes.

    • Initiate signaling by adding goat anti-mouse IgG (2 µg/mL) and transferring cells to a 37°C water bath for various time points (e.g., 0, 2, 5, 10 minutes).[7]

    • Stop the stimulation by adding ice-cold PBS.

  • Cell Lysis:

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Wash once with ice-cold PBS.

    • Lyse the cell pellet in RIPA buffer containing phosphatase and protease inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.[8]

    • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[8]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by adding Laemmli buffer and heating at 95°C for 5 minutes.

    • Load samples onto a 4-12% Bis-Tris gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-phospho-ZAP-70, diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 5 minutes each with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal using a digital imager.

    • Quantify band intensities using densitometry software.

    • To normalize, strip the membrane and re-probe with an antibody against total ZAP-70, or run a parallel gel.[5]

Quantitative Data Summary:

TreatmentTime (min)p-ZAP-70 (Tyr493) Intensity (Arbitrary Units)Total ZAP-70 Intensity (Arbitrary Units)Normalized p-ZAP-70/Total ZAP-70 Ratio
Unstimulated010050000.02
Anti-CD3/IgG2250051000.49
Anti-CD3/IgG5480049500.97
Anti-CD3/IgG10320050500.63
Flow Cytometry: High-Throughput Analysis of Signaling in Single Cells

Phospho-flow cytometry is a powerful technique that allows for the simultaneous measurement of protein phosphorylation and cell surface marker expression in individual cells within a heterogeneous population.[2][9][10] This method is particularly advantageous for analyzing rare cell populations and for dissecting signaling responses in different T-cell subsets without the need for physical separation.[2]

Causality Behind the Protocol: The protocol involves a rapid fixation step to "freeze" the signaling state of the cells, followed by permeabilization to allow intracellular access for phospho-specific antibodies.[11] The choice of permeabilization buffer is critical and must be optimized for the specific antibodies being used. Methanol-based permeabilization is often effective for many phospho-epitopes.[11]

Experimental Workflow:

Flow_Cytometry_Workflow start Cell Stimulation (e.g., whole blood or PBMCs) fixation Fixation (e.g., PFA) start->fixation permeabilization Permeabilization (e.g., Methanol) fixation->permeabilization staining Antibody Staining (Surface & Intracellular) permeabilization->staining acquisition Data Acquisition (Flow Cytometer) staining->acquisition analysis Data Analysis (Gating & Quantification) acquisition->analysis end Results analysis->end Microscopy_Workflow cluster_prep start Sample Preparation transfection Transfection (e.g., GFP-fusion proteins) start->transfection coating Coverslip Coating (e.g., anti-CD3 or lipid bilayers) start->coating stimulation Cell Stimulation (on coverslip) transfection->stimulation coating->stimulation imaging Image Acquisition (Confocal or TIRF) stimulation->imaging analysis Image Analysis (e.g., colocalization, cluster analysis) imaging->analysis end Results analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid. This molecule is a crucial building block in medicinal chemistry, notably as a key intermediate for synthesizing Janus kinase (JAK) inhibitors and other therapeutic agents.[1][2] Achieving a high yield of this compound is critical for the efficiency of multi-step synthetic campaigns.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the causality behind common synthetic challenges and provide validated, step-by-step protocols to enhance your experimental outcomes.

Common Synthetic Approach Overview

A prevalent and effective strategy for synthesizing the target compound involves a two-step process starting from the commercially available 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. This involves:

  • Introduction of a Carboxylic Acid Precursor: Typically, this is achieved via a cyanation reaction to form 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile or through a palladium-catalyzed carbonylation to form a methyl ester, methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate.

  • Hydrolysis: The nitrile or ester precursor is then hydrolyzed under basic or acidic conditions to yield the final carboxylic acid product.

This guide will focus on troubleshooting issues arising from this common pathway.

Troubleshooting Guide & FAQs

Q1: My cyanation of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is low-yielding. What are the common causes and how can I improve it?

Answer: A low yield in the nucleophilic aromatic substitution (SNAr) of the 4-chloro starting material with a cyanide source is a frequent bottleneck. The primary causes are often related to reagent purity, reaction conditions, and competing side reactions.

Potential Causes & Solutions:

  • Cause 1: Inactive Catalyst or Cyanide Source. The cyanide salt (e.g., Zn(CN)₂, CuCN, KCN) may be old or have absorbed atmospheric moisture, reducing its nucleophilicity. Palladium catalysts used in some protocols can also deactivate.

    • Diagnostic Step: Use freshly opened or properly stored reagents. If using a palladium-catalyzed method, ensure the catalyst is handled under an inert atmosphere.

    • Corrective Action: Dry the cyanide salt in vacuo before use. For palladium-catalyzed reactions, ensure rigorous exclusion of air and moisture by using degassed solvents and maintaining a positive pressure of an inert gas (N₂ or Ar).

  • Cause 2: Suboptimal Reaction Temperature. The SNAr reaction on the electron-rich pyrrolopyrimidine core requires sufficient thermal energy to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition.

    • Diagnostic Step: Monitor the reaction progress by TLC or LC-MS at regular intervals. If the reaction stalls at a lower temperature, it indicates insufficient activation energy.

    • Corrective Action: Gradually increase the reaction temperature. A typical range for cyanation with Zn(CN)₂ and a Pd catalyst in a solvent like DMF is 80-120 °C.

  • Cause 3: Competing Hydrolysis. If there is residual water in the reaction mixture (e.g., in the solvent or from the reagents), the chloro-substituent can be hydrolyzed to the corresponding 4-hydroxy derivative, which is unreactive towards cyanation.

    • Diagnostic Step: Analyze the crude reaction mixture by LC-MS to look for a mass corresponding to 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

    • Corrective Action: Use anhydrous solvents. Dry the starting material and other non-liquid reagents in a vacuum oven before starting the reaction.

Q2: The hydrolysis of my nitrile precursor (7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile) is stalling, leaving unreacted starting material. Why is this happening?

Answer: The hydrolysis of heteroaromatic nitriles can be sluggish. Incomplete conversion is typically due to insufficiently harsh conditions or premature product precipitation. Both acidic and basic hydrolysis are viable options.[3][4][5]

Troubleshooting Nitrile Hydrolysis:

ConditionPotential ProblemCausality & ExplanationRecommended Protocol / Solution
Basic Hydrolysis (e.g., NaOH, reflux) Reaction stalls; nitrile still present.The intermediate amide may be resistant to further hydrolysis. High concentrations of the resulting carboxylate salt can also reduce the effective concentration of the hydroxide nucleophile.Increase severity: Move from aqueous NaOH to a higher boiling point solvent mixture like ethylene glycol/water with NaOH or KOH and increase the temperature to >150 °C. Ensure vigorous stirring.
Basic Hydrolysis Product precipitates before reaction is complete.The sodium or potassium salt of the carboxylic acid product may have limited solubility in the reaction medium, effectively crashing out of solution and halting the reaction.Improve solubility: Add a co-solvent such as THF or 1,4-dioxane to the aqueous base to help keep all species in solution throughout the reaction.
Acidic Hydrolysis (e.g., HCl, H₂SO₄) Reaction is slow or incomplete.The initial step is the protonation of the nitrile nitrogen.[6][7] If the acid is not concentrated enough, this equilibrium may not sufficiently favor the protonated, more electrophilic species that is attacked by water.Use concentrated acid: Employ a mixture of concentrated H₂SO₄ and water, or concentrated HCl. Heat the reaction under reflux for an extended period (12-24 hours). Monitor by TLC/LC-MS until no starting material is observed.
Q3: My final product yield is low after acidic workup of the basic hydrolysis. Where am I losing my product?

Answer: This is a classic issue related to the amphoteric nature of the product and its solubility. The key is precise pH control during the final precipitation step.

Workflow for Optimizing Product Isolation:

G cluster_0 Troubleshooting Product Isolation A Reaction Complete (LC-MS shows carboxylate ion) B Cool reaction mixture to 0-5 °C A->B C Slowly add concentrated HCl with vigorous stirring B->C Acidification Step D Monitor pH continuously C->D E Target pH: 2-3 D->E Crucial for max yield F Product precipitates as a white solid E->F G Isolate by filtration F->G H Wash with cold water, then diethyl ether G->H I Dry under vacuum H->I

Caption: Workflow for maximizing product precipitation.

Causality Explained:

  • pH is too high (> 4): The molecule will remain in its carboxylate salt form (e.g., sodium 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate), which is highly soluble in water. You will lose a significant amount of product in the filtrate.

  • pH is too low (< 1): The pyrrolo[2,3-d]pyrimidine core contains basic nitrogen atoms. In strongly acidic conditions, these nitrogens can become protonated, forming a hydrochloride salt of your carboxylic acid. This salt can also have considerable water solubility, again leading to yield loss.

  • Optimal pH (Isoelectric Point): The ideal pH for precipitation is the isoelectric point, where the net charge on the molecule is zero, minimizing its solubility. For this class of compounds, this is typically in the range of pH 2-3.[8]

Optimized Isolation Protocol:

  • After confirming the hydrolysis is complete via LC-MS, cool the aqueous reaction mixture in an ice bath to 0-5 °C.

  • While vigorously stirring, add concentrated HCl dropwise. Use a calibrated pH meter to monitor the pH.

  • Continue adding acid until the pH is stable in the 2-3 range. You should observe the formation of a thick white precipitate.

  • Allow the slurry to stir in the ice bath for at least 1 hour to ensure complete precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake sequentially with a small amount of cold deionized water (to remove inorganic salts) and then with diethyl ether (to remove nonpolar impurities and aid drying).

  • Dry the product under high vacuum.

Q4: I'm performing a direct hydrolysis of a methyl ester precursor. My yield is poor. What should I consider?

Answer: Hydrolysis of the methyl ester is generally cleaner than nitrile hydrolysis but can still present challenges. The most common issues are incomplete reaction and side reactions if conditions are not optimized. A reliable method involves using lithium hydroxide (LiOH) in a THF/water solvent system.[8]

Key Parameters for Ester Hydrolysis:

ParameterRecommendationRationale
Base Lithium Hydroxide (LiOH)LiOH is highly effective and leads to clean reactions. It is less prone to promoting side reactions compared to stronger bases like NaOH or KOH at higher temperatures.
Solvent THF / Water mixtureTHF ensures the solubility of the relatively nonpolar ester starting material, while water is necessary for the hydrolysis reaction itself, creating a homogenous reaction environment.[8]
Temperature 0 °C to Room TemperatureThe saponification is typically exothermic. Starting at 0 °C allows for better control.[8] Allowing the reaction to slowly warm to room temperature is often sufficient for it to go to completion without forming degradation byproducts.
Reaction Time 1 - 4 hoursThe reaction is usually quite fast. Over-extending the reaction time, especially at elevated temperatures, is unnecessary and can increase the chance of side reactions.

Optimized Protocol for Ester Hydrolysis: [8]

  • Dissolve methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate in a suitable amount of tetrahydrofuran (THF) (e.g., ~10 mL per gram of ester).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve LiOH (approx. 1.5-2.0 equivalents) in deionized water.

  • Add the aqueous LiOH solution dropwise to the cooled THF solution of the ester.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Once the reaction is complete, follow the optimized acidic workup and isolation procedure described in Q3 .

References

Overcoming solubility issues with 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (CAS No. 1095822-19-7). This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals encountering solubility challenges with this compound. Our goal is to empower you with the foundational knowledge and practical techniques required to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the handling and solubility of this compound.

Q1: What is the general solubility profile of this compound?

A1: this compound is a heterocyclic carboxylic acid. Like many compounds with this scaffold, it exhibits poor solubility in neutral aqueous solutions. Its solubility is significantly improved in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in aqueous solutions where the pH is adjusted to be basic.[1]

Q2: Why is the aqueous solubility at neutral pH so low?

A2: The low aqueous solubility is due to the compound's rigid, planar, and largely hydrophobic pyrrolopyrimidine core. In its neutral (protonated) state, the carboxylic acid group offers limited hydrophilicity, which is insufficient to overcome the intermolecular forces of the crystal lattice and solvate the molecule effectively in water.

Q3: What is the recommended solvent for creating a high-concentration stock solution?

A3: For creating a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is capable of dissolving the compound at concentrations of 100 mg/mL or higher, though this can vary between batches.[2] Always use fresh, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.

Q4: How can I prepare an aqueous solution for my biological assay?

A4: Direct dissolution in neutral buffers like PBS (pH 7.4) is highly challenging. The most effective method is to first prepare a concentrated stock in DMSO and then perform a serial dilution into your aqueous buffer. Alternatively, for a DMSO-free solution, you can utilize pH adjustment by preparing the solution in a basic buffer or by adding a base like NaOH to deprotonate the carboxylic acid, which dramatically increases aqueous solubility.

Q5: Are there any known stability issues I should be aware of?

A5: While the compound shows good stability under standard laboratory conditions, heterocyclic compounds can be susceptible to degradation under harsh pH conditions (strongly acidic or basic) or upon prolonged exposure to light.[1][3] It is recommended to store stock solutions at -20°C or -80°C and protect them from light.

In-Depth Troubleshooting Guides

This section explores specific experimental challenges and provides reasoned, step-by-step solutions.

Guide 1: Precipitate Formation When Diluting DMSO Stock into Aqueous Buffer

Problem: You've successfully made a 50 mM stock solution in DMSO, but upon diluting it 1:1000 into PBS (pH 7.4) for a cell-based assay, you observe immediate cloudiness or precipitate formation.

Root Cause Analysis: This is a classic solubility crash. The final concentration of your compound (50 µM) is above its thermodynamic solubility limit in the final solvent mixture (PBS with 0.1% DMSO). The compound is no longer in a favorable solvent environment and precipitates out of solution.

Solutions:

  • Decrease Final Concentration: The simplest approach is to test lower final concentrations. Your experiment may not require a 50 µM concentration, and a lower concentration (e.g., 1-10 µM) might remain in solution.

  • Increase Co-solvent Percentage: If the experimental system can tolerate it, increasing the final percentage of DMSO can help maintain solubility. However, be mindful that DMSO concentrations above 0.5% can have cytotoxic or off-target effects in many cell lines.

  • pH-Adjusted Dilution: Prepare your final aqueous solution using a buffer with a higher pH (e.g., pH 8.0-9.0), if your assay permits. The basic pH will keep the carboxylic acid group in its deprotonated, more soluble salt form. Always include a vehicle control with the identical pH and DMSO concentration.

  • Use of Excipients: For in vivo or complex formulations, solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween® 80) can be employed to create stable formulations.[3] This requires significant formulation development and is typically reserved for advanced applications.

Guide 2: Inconsistent Solubility in Organic Solvents for Chemical Reactions

Problem: You are setting up a chemical reaction (e.g., an amide coupling) and find that the compound's solubility in solvents like Acetonitrile (ACN) or Tetrahydrofuran (THF) is inconsistent between experiments.

Root Cause Analysis:

  • Water Content: The presence of small, variable amounts of water can significantly alter the solubility of carboxylic acids in organic solvents. In some cases, a small amount of water can enhance solubility by forming hydrogen-bonding networks.[4]

  • Compound Polymorphism: The compound may exist in different crystalline forms (polymorphs) with different crystal lattice energies and, consequently, different solubilities. The specific batch or prior handling could influence the polymorphic form.

  • Salt Formation: If the compound was previously exposed to basic conditions and not properly neutralized, you may be handling a salt form, which will have a drastically different solubility profile in organic solvents compared to the free acid.

Solutions:

  • Use Anhydrous Solvents: For maximum consistency in non-aqueous reactions, always use high-purity, anhydrous solvents. This eliminates the variable effect of water.

  • Gentle Heating and Sonication: To overcome the activation energy required to break the crystal lattice, gently warm the mixture (e.g., to 40-50°C) and/or use an ultrasonic bath. Always ensure your compound is stable at the applied temperature.

  • Solvent System Screening: If a single solvent is not performing well, screen a mixture. For example, a small amount of a more polar solvent like DMF or N-Methyl-2-pyrrolidone (NMP) added to THF can significantly improve solubility without interfering with many common reaction types.

Key Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the standard procedure for preparing a high-concentration stock solution for long-term storage and subsequent dilution.

Materials:

  • This compound (MW: 177.17 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial or a clear vial wrapped in aluminum foil

  • Vortex mixer and/or ultrasonic bath

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:

    • 1.7717 mg of the compound.

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)

    • Mass = 0.010 mol/L * 0.001 L * 177.17 g/mol * 1000 = 1.7717 mg

  • Weighing: Carefully weigh out 1.77 mg of the compound and transfer it into the vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If solids persist, place the vial in an ultrasonic bath for 5-10 minutes. Gentle warming (to 30-37°C) can be applied if necessary.

  • Verification: Visually inspect the solution against a light source to ensure all particulate matter has dissolved. The solution should be clear.

  • Storage: Store the stock solution in tightly sealed aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 1 mM Aqueous Solution via pH Adjustment

This protocol is for creating a DMSO-free aqueous solution, ideal for sensitive biological applications where DMSO is not tolerated.

Materials:

  • This compound (MW: 177.17 g/mol )

  • 1 M Sodium Hydroxide (NaOH) solution

  • High-purity water (e.g., Milli-Q®)

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

Procedure:

  • Weighing: Weigh out 1.77 mg of the compound and place it in a suitable glass beaker or flask.

  • Suspension: Add approximately 0.9 mL of high-purity water to create a suspension. The compound will not dissolve at this stage.

  • Titration: While stirring, add the 1 M NaOH solution dropwise (typically 1-2 µL at a time). Monitor the pH of the solution continuously.

  • Dissolution Point: As the pH increases, the carboxylic acid will deprotonate to the more soluble carboxylate salt. The solid will gradually dissolve. Continue adding NaOH until the solution becomes completely clear. The target pH will typically be in the range of 8.0-10.0.

  • Final Volume Adjustment: Once the compound is fully dissolved, carefully add water to bring the final volume to exactly 1.0 mL.

  • Final pH Check: Measure and record the final pH of the stock solution. This is critical for creating an appropriate vehicle control.

  • Sterilization & Storage: If for cell culture use, sterile-filter the solution through a 0.22 µm syringe filter. Store frozen at -20°C.

Data Summary & Visualizations

Table 1: Solubility Profile Overview
SolventApproximate SolubilityRemarks
Water (pH ~7)< 0.1 mg/mLPractically insoluble.
PBS (pH 7.4)< 0.1 mg/mLPractically insoluble.
0.1 M NaOH (aq)> 10 mg/mLSoluble. Forms the sodium salt of the carboxylate.
DMSO≥ 10 mg/mLRecommended solvent for stock solutions.[1][5]
DMF~5-10 mg/mLGood alternative to DMSO for stock solutions.
EthanolLowPoorly soluble.
AcetonitrileLowVery low solubility.[1]

Note: Values are estimates based on the compound's structure and data from similar heterocyclic carboxylic acids. Empirical testing is required for precise determination.

Diagrams

G start Goal: Solubilize Compound in Aqueous Buffer stock Prepare concentrated stock in 100% DMSO? start->stock Start Here ph_adjust Is pH adjustment permissible in assay? stock->ph_adjust No (DMSO-free needed) dilute Dilute DMSO stock into aqueous buffer stock->dilute Yes direct Attempt direct dissolution in basic buffer (pH > 8.0) ph_adjust->direct Yes fail Failure: Insoluble ph_adjust->fail No success Success: Homogeneous Solution direct->success precip Does it precipitate? dilute->precip precip->success No lower_c Lower final concentration precip->lower_c Yes lower_c->dilute use_excipient Consider excipients (e.g., cyclodextrin) lower_c->use_excipient If still fails use_excipient->success

Caption: Troubleshooting workflow for aqueous sample preparation.

Caption: Effect of pH on ionization and aqueous solubility.

(Note: A generic pyrrolopyrimidine carboxylic acid structure image is used for illustrative purposes.)

References

Technical Support Center: Stability of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on assessing and managing the stability of this compound in various experimental settings. Our focus is on providing not just protocols, but the scientific reasoning behind them, ensuring you can design robust experiments and accurately interpret your results.

Frequently Asked Questions (FAQs)

Q1: I am starting a new project with this compound. How should I begin to assess its stability in my chosen solvents?

A1: The most effective starting point is to conduct a series of forced degradation (or stress testing) studies . These experiments intentionally expose the compound to harsh conditions to rapidly identify potential degradation pathways and establish a "worst-case scenario" for instability.[1][2] The data generated is crucial for developing a stability-indicating analytical method, which is a method capable of separating the intact parent compound from all its potential degradation products.

The International Council for Harmonisation (ICH) guidelines recommend a standard set of stress conditions:

  • Acidic and Basic Hydrolysis: Evaluates susceptibility to pH-mediated degradation.

  • Oxidation: Assesses reactivity towards oxidative species.

  • Thermal Stress: Determines stability at elevated temperatures.

  • Photostability: Measures degradation upon exposure to light.[1][3]

By subjecting the compound to these conditions in your relevant solvents, you can quickly map out its stability profile, which informs handling, formulation, and storage strategies. A typical goal for forced degradation is to achieve 5-20% degradation of the parent compound; this is generally sufficient to produce and detect primary degradants without overly complex secondary degradation.[4][5]

Q2: What are the most probable degradation pathways for a molecule like this compound?

A2: Based on its chemical structure—a fused pyrrolopyrimidine core with a carboxylic acid substituent—we can anticipate several potential degradation routes:

  • Hydrolysis: While the pyrimidine and pyrrole rings are generally stable to hydrolysis, extreme pH conditions could potentially lead to ring-opening, although this is less common than other pathways. The primary site of hydrolytic instability in related heterocyclic systems often involves exocyclic functional groups.[6][7] For this specific molecule, the carboxylic acid group itself is stable, but its ionization state is critical for solubility and reactivity.

  • Oxidation: The electron-rich pyrrole ring is a likely target for oxidation. Pyrrolopyrimidine scaffolds can be susceptible to oxidation, potentially leading to the formation of N-oxides, hydroxylation of the rings, or even ring cleavage under strong oxidative stress.[8][9] Common laboratory oxidants like hydrogen peroxide can be used to simulate this pathway.[3][4]

  • Photodecomposition: Fused aromatic heterocyclic systems often absorb UV radiation, making them susceptible to photolytic degradation. The energy absorbed from light can trigger radical reactions or rearrangements, leading to a variety of degradation products. Photostability testing, as outlined in ICH guideline Q1B, is essential to determine if the compound requires protection from light during storage and handling.[10][11][12]

  • Decarboxylation: Although generally requiring high heat, thermal stress could potentially lead to the loss of the carboxylic acid group (decarboxylation), especially if the reaction is catalyzed by trace metals or other impurities in the solvent.

A proposed diagram of these pathways is provided in the visualization section below.

Q3: How do solvent choice and pH fundamentally impact the stability and solubility of this compound?

A3: The impact of solvent and pH is governed by the compound's functional groups: the carboxylic acid (acidic) and the nitrogen atoms in the pyrimidine and pyrrole rings (basic).

  • Solubility: As a carboxylic acid, the compound's solubility is highly pH-dependent.[13][14]

    • In acidic to neutral pH (pH < pKa of the carboxyl group): The compound will be in its neutral, protonated form (-COOH). This form is typically less soluble in aqueous media but more soluble in organic solvents.

    • In basic pH (pH > pKa of the carboxyl group): The compound will deprotonate to form a carboxylate salt (-COO⁻). This ionic form is significantly more soluble in polar, aqueous solvents.[15] The nitrogen atoms can also be protonated under strongly acidic conditions, which would also increase aqueous solubility. Therefore, creating a full solubility-pH profile is a critical first step before conducting stability studies.[16]

  • Stability: pH can directly catalyze degradation reactions.

    • Acid/Base Catalyzed Hydrolysis: Extreme pH can accelerate the breakdown of the molecule.[17][18] For instance, if there were any ester or amide impurities from the synthesis, they would rapidly hydrolyze. The stability of the core ring system should be tested across a range of pH values.

    • Influence on Oxidation: The rate of oxidation can also be pH-dependent, as the protonation state of the molecule can affect its electron density and susceptibility to attack by oxidizing agents.

Q4: What is the recommended analytical technique for monitoring the stability of this compound?

A4: The gold standard for stability testing is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , typically coupled with a UV detector or a mass spectrometer (LC-MS).[19][20]

  • Why RP-HPLC? It is highly effective at separating polar and non-polar compounds. In a stability study, you need to separate the relatively polar parent compound from potentially less polar (e.g., decarboxylated) or more polar (e.g., hydroxylated) degradation products.

  • Detection:

    • UV/Diode-Array Detector (DAD): The pyrrolopyrimidine core is a strong chromophore, making UV detection highly sensitive. A DAD is invaluable as it provides spectral data for peak purity assessment, helping to distinguish co-eluting peaks.

    • Mass Spectrometry (MS): LC-MS is powerfully informative. It can confirm the mass of the parent peak and provide the masses of degradation products, which is essential for identifying degradation pathways.[21]

A well-developed HPLC method is termed "stability-indicating" when it can resolve the parent drug from all known degradation products and any process impurities.

Troubleshooting and Experimental Guides

Guide 1: Protocol for Solubility-pH Profile Determination

This protocol uses the shake-flask method, which is a reliable way to determine equilibrium solubility.[22]

  • Preparation of Buffers: Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 9, and 12).

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of each buffer in separate glass vials. The solid should be clearly visible after vigorous mixing.

  • Equilibration: Tightly cap the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a set period (24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Then, filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with your sample) or centrifuge at high speed to pellet the remaining solid.

  • Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and analyze its concentration using a calibrated HPLC method or UV-spectrophotometry.

  • pH Measurement: Measure the final pH of the saturated solution, as it may differ slightly from the initial buffer pH.[13]

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the final measured pH to generate the solubility-pH profile.

Guide 2: General Protocol for Forced Degradation Studies

This guide provides a starting point for stress testing. The conditions should be adjusted to achieve the target degradation of 5-20%.[5]

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions Setup:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[3]

    • Thermal Degradation: Store a sample of the stock solution and a sample of the solid compound in an oven at a high temperature (e.g., 80°C).

    • Photostability: Expose a sample of the stock solution and the solid compound to a light source compliant with ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/m²).[12]

  • Control Samples: For each condition, prepare a control sample stored at 4°C in the dark. For light exposure studies, a dark control (wrapped in aluminum foil) is essential.[11]

  • Time Points: Withdraw aliquots from each stressed sample at various time points (e.g., 2, 8, 24, 48 hours).

  • Sample Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.

    • For oxidative samples, the reaction can be quenched by adding a small amount of a reducing agent like sodium bisulfite if necessary, though dilution before injection is often sufficient.

  • Analysis: Analyze all samples and controls by HPLC. Calculate the percentage of the parent compound remaining and the percentage of each major degradation product formed.

Guide 3: Key Steps for Developing a Stability-Indicating HPLC Method
  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is a versatile starting point for separating the parent compound and its potential degradants.

  • Mobile Phase Optimization:

    • Aqueous Phase (A): Start with 0.1% formic acid or 0.1% trifluoroacetic acid in water. The acidic modifier ensures the carboxylic acid is protonated, leading to better retention and peak shape.

    • Organic Phase (B): Use acetonitrile or methanol.

    • Gradient Elution: Develop a gradient method (e.g., starting at 5% B and ramping to 95% B over 15-20 minutes) to ensure all components, from polar to non-polar, are eluted from the column.

  • Wavelength Selection: Use a DAD to monitor the elution. The optimal wavelength for quantification is typically the λmax of the parent compound. Monitor at a lower wavelength as well (e.g., 220 nm) to detect degradants that may have lost the primary chromophore.

  • Method Validation: Once a suitable separation is achieved, validate the method's specificity using the stressed samples from your forced degradation study. The goal is to demonstrate baseline resolution between the parent peak and all degradation product peaks.

Data Presentation

Table 1: Example Template for Solubility Data
Solvent/Buffer SystemInitial pHFinal pHSolubility (mg/mL) ± SDTemperature (°C)
0.1 M HCl1.01.1Result25
Phosphate Buffer4.04.0Result25
Phosphate Buffer7.47.4Result25
Borate Buffer9.09.0Result25
0.1 M NaOH13.012.8Result25
AcetonitrileN/AN/AResult25
DMSON/AN/AResult25
Table 2: Example Template for Forced Degradation Summary
Stress ConditionTime (hr)Parent Remaining (%)Degradant 1 (% Area)Degradant 2 (% Area)Observations
0.1 M HCl @ 60°C2495.22.1 (RRT 0.85)Not DetectedSlight degradation
0.1 M NaOH @ 60°C2488.58.9 (RRT 0.91)1.5 (RRT 1.15)Significant degradation
3% H₂O₂ @ RT2481.315.4 (RRT 0.72)Not DetectedMajor degradant formed
Heat (Solid) @ 80°C4899.1Not DetectedNot DetectedStable
ICH Light (Solution)-92.05.5 (RRT 1.25)Not DetectedPhotosensitive

RRT = Relative Retention Time

Visualizations

Stability_Assessment_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Forced Degradation cluster_analysis Phase 3: Analysis & Refinement cluster_outcome Phase 4: Outcome sol Solubility Profiling (pH 2-12, Organic Solvents) hplc_dev Develop Initial HPLC-UV/MS Method sol->hplc_dev Informs method development acid Acid Hydrolysis (HCl, Heat) hplc_dev->acid base Base Hydrolysis (NaOH, Heat) hplc_dev->base ox Oxidation (H2O2, RT) hplc_dev->ox photo Photostability (ICH Q1B Light) hplc_dev->photo thermal Thermal Stress (Heat, Solid & Solution) hplc_dev->thermal analyze Analyze Stressed Samples by HPLC acid->analyze base->analyze ox->analyze photo->analyze thermal->analyze hplc_opt Optimize HPLC Method (Achieve Resolution) analyze->hplc_opt If separation is poor id Identify Degradants (LC-MS) analyze->id If separation is good hplc_opt->analyze report Final Stability Profile & Stability-Indicating Method id->report

Caption: Workflow for assessing the stability of a new chemical entity.

Degradation_Pathways cluster_pathways Potential Degradation Pathways parent 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine- 4-carboxylic acid hydrolysis Hydrolytic Products (e.g., Ring Opening) parent->hydrolysis  Acid / Base   oxidation Oxidative Products (N-Oxides, Hydroxylated Rings) parent->oxidation  H₂O₂   photo Photolytic Products (Radical Adducts, Isomers) parent->photo  Light (hν)   decarbox Decarboxylated Product parent->decarbox  Heat (Δ)  

Caption: Potential degradation pathways for the target molecule.

References

Technical Support Center: Troubleshooting Inconsistent Assay Results with Your Compound

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that inconsistent results in your assays can be a significant roadblock in your research and development efforts. This guide is designed to provide you with a structured, in-depth approach to troubleshooting assay variability that may be linked to the intrinsic properties of your test compound. Our goal is to equip you with the expertise to diagnose and resolve these issues, ensuring the integrity and reproducibility of your data.

This guide is structured in a question-and-answer format to directly address the specific challenges you may be facing. We will delve into the causality behind experimental choices and provide self-validating protocols to help you build robust and reliable assays.

Part 1: Foundational Compound-Specific Troubleshooting

Inconsistent assay results often have roots in the fundamental properties of the test compound itself. Before delving into complex assay parameters, it's crucial to rule out any issues with the compound's integrity, solubility, and stability.

Q1: My assay results are highly variable from day to day. Where do I start my investigation?

When facing day-to-day variability, the first step is to systematically assess the core components of your experiment, starting with the compound itself. A logical troubleshooting workflow will help you pinpoint the source of the inconsistency.

Here is a recommended workflow to begin your investigation:

G A Inconsistent Assay Results Observed B Step 1: Verify Compound Integrity (Purity & Identity) A->B Start Here C Step 2: Assess Compound Solubility in Assay Medium B->C If Compound is Pure D Step 3: Evaluate Compound Stability in Assay Buffer C->D If Compound is Soluble E Consistent Results Achieved D->E If Compound is Stable

Caption: Initial troubleshooting workflow for inconsistent assay results.

Q2: How do I confirm the integrity of my compound stock?

Before questioning your assay, you must be confident in your starting material. Compound degradation or impurity can be a major source of variability.

Expert Insight: A common oversight is the repeated use of a single stock solution over a long period. Freeze-thaw cycles and prolonged storage, even at low temperatures, can lead to compound degradation or precipitation.[1]

Protocol for Verifying Compound Integrity:

  • Visual Inspection: Visually inspect your stock solution (typically in DMSO). Look for any signs of precipitation. If crystals are visible, gently warm the solution and vortex to redissolve. If precipitation persists, the compound may have limited solubility in the storage solvent.[1]

  • Analytical Chemistry Confirmation (if necessary):

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard for confirming both the purity and identity of your compound. It will separate the compound from any impurities and confirm its molecular weight.

    • NMR (Nuclear Magnetic Resonance): For a more detailed structural confirmation, NMR can be employed.

Q3: My compound has low aqueous solubility. How can this lead to inconsistent results and how can I address it?

Low aqueous solubility is a frequent cause of assay variability.[1] If a compound precipitates in the aqueous assay buffer, the actual concentration exposed to the biological target will be lower and more variable than the intended concentration.[2]

Causality: When a compound precipitates, you are no longer testing a true solution. This can lead to:

  • Underestimated Potency: The apparent IC50 or EC50 will be higher than the true value.

  • Poor Reproducibility: The extent of precipitation can vary between wells and plates, leading to high variability in your results.

Strategies to Mitigate Solubility Issues:

StrategyDescriptionConsiderations
Increase Co-solvent Concentration Increase the percentage of a water-miscible organic solvent (like DMSO) in your final assay buffer.Be mindful of the solvent tolerance of your assay system (e.g., cells, enzymes). High concentrations of DMSO can be toxic or inhibit enzyme activity.[3]
Use of Excipients Incorporate solubilizing agents like cyclodextrins into your assay buffer.Ensure the excipient itself does not interfere with the assay readout or the biological target.
pH Adjustment For ionizable compounds, adjusting the pH of the assay buffer can significantly improve solubility.The chosen pH must be compatible with the biological components of your assay.
Sonication Briefly sonicating the assay plate after compound addition can help to dissolve any initial precipitates.This may not be suitable for all assay types and may need to be performed carefully to avoid damaging cells.

Self-Validating Protocol: Kinetic Solubility Assay

To determine the practical solubility limit of your compound in your specific assay buffer, perform a kinetic solubility assay.

  • Prepare a dilution series of your compound in your assay buffer.

  • Incubate the dilutions under the same conditions as your main assay (time and temperature).

  • Visually inspect for precipitation or measure turbidity using a plate reader. The highest concentration that remains clear is your kinetic solubility limit.

Q4: How can I assess the stability of my compound in the assay medium?

Compound instability in the assay buffer, either due to chemical degradation or metabolic activity, can lead to a decrease in the effective compound concentration over the incubation period, resulting in inconsistent data.[4]

Types of Instability:

  • Chemical Instability: Degradation due to factors like pH, oxidation, or reaction with media components.[4]

  • Metabolic Instability: Enzymatic degradation by components in the assay system (e.g., esterases in serum, metabolic enzymes in cells).[4]

Protocol for Assessing Compound Stability (LC-MS Based):

  • Incubation: Incubate your compound in the complete assay buffer (and in the presence of cells, if applicable) at the assay temperature.

  • Time Points: Collect aliquots at multiple time points (e.g., 0, 1, 2, 4, 24 hours).

  • Analysis: Quench the reaction (e.g., with acetonitrile) and analyze the remaining parent compound concentration at each time point by LC-MS.

  • Data Interpretation: A significant decrease in the parent compound concentration over time indicates instability.

Part 2: Assay-Specific Troubleshooting

Once you have confirmed the integrity, solubility, and stability of your compound, the next step is to investigate its interaction with the specific assay system.

Q5: I'm seeing significant "edge effects" in my microplate assays. What causes this and how can I prevent it?

The "edge effect" is a common phenomenon in microplate-based assays where the wells on the perimeter of the plate behave differently from the interior wells.[5][6] This is often due to increased evaporation from the outer wells during incubation, leading to changes in the concentration of media components and your test compound.[6][7]

G cluster_0 Causes of Edge Effect cluster_1 Consequences A Increased Evaporation in Outer Wells C Increased Concentration of Salts, Media Components, and Compound A->C B Temperature Gradients Across the Plate D Altered Cell Viability and Growth B->D E Inconsistent Assay Readout C->E D->E

Caption: Causes and consequences of the microplate edge effect.

Mitigation Strategies for Edge Effects:

  • Humidification:

    • Fill the outer wells of the plate with sterile water or media to create a humidity barrier.[6]

    • Use a humidified incubator and ensure the water pan is full.[6]

    • Specialized low-evaporation lids can also be used.[5][7]

  • Plate Sealing: Use sealing tapes or films to cover the plate during incubation.[5][7] For cell-based assays, breathable seals are available that allow for gas exchange.[7]

  • Incubation Practices:

    • Avoid stacking plates in the incubator, as this can create temperature gradients.[8]

    • Allow plates to equilibrate to room temperature before placing them in the incubator to minimize initial temperature shocks.[9]

  • Experimental Design: If the edge effect cannot be completely eliminated, a common practice is to exclude the outer wells from the experimental analysis.[6]

Q6: My results show high variability between replicate wells. What are the likely causes?

High coefficient of variation (CV) between replicate wells is a red flag for procedural inconsistencies. While this can have many sources, pipetting and mixing are often the primary culprits.[10]

Common Sources of Replicate Variability:

Source of VariabilityRecommended Action
Inaccurate Pipetting Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Check for and remove any air bubbles in the wells before reading the plate.[10]
Insufficient Mixing Thoroughly mix all reagent and compound solutions before adding them to the plate. After adding reagents to the wells, gently tap the plate or use an orbital shaker to ensure homogeneity.
Cell Seeding Inconsistency For cell-based assays, ensure you have a homogenous cell suspension by gently swirling the flask before each aspiration. Inconsistent cell numbers will lead to variable results.[11]
Temperature Gradients Uneven temperature across the plate can affect enzyme kinetics or cell health. Ensure the plate is incubated on a flat, thermally conductive surface.[12]

Self-Validating Protocol: Assessing Pipetting Accuracy

  • Prepare a colored solution (e.g., with a non-interfering dye).

  • Pipette the same volume of the colored solution into all wells of a microplate.

  • Read the absorbance of the plate.

  • Calculate the CV across the plate. A high CV indicates a need to review your pipetting technique or have your pipettes serviced.

Q7: I suspect my compound is interfering with the assay technology itself. How can I test for this?

Some compounds can directly interfere with the assay detection method, leading to false positive or false negative results. This is particularly common in assays that rely on fluorescence, luminescence, or absorbance readouts.

Types of Assay Interference:

  • Colored Compounds: Can absorb light at the wavelength used for absorbance readings.[12]

  • Autofluorescent Compounds: Can emit light at the same wavelength as the fluorescent reporter, leading to high background.[13]

  • Quenching Compounds: Can absorb the energy from a fluorescent or luminescent reporter, reducing the signal.

  • Reactive Compounds: Can directly react with assay reagents (e.g., luciferase enzyme in a luminescence assay).[14]

Protocol for Detecting Assay Interference:

  • Run Compound-Only Controls: In a cell-free or enzyme-free version of your assay, add your compound at the same concentrations you are testing.

  • Measure the Readout: If you observe a signal in the absence of the biological system, your compound is likely interfering with the assay.

  • Compare to a Different Assay Platform: If possible, confirm your results using an orthogonal assay with a different detection method.

Part 3: Advanced Troubleshooting for Cell-Based Assays

Cell-based assays introduce another layer of biological complexity. The health and state of the cells are critical for obtaining reproducible data.

Q8: How does cell passage number affect the consistency of my results?

The passage number of your cell line can significantly impact experimental outcomes.[15] As cells are cultured for extended periods, they can undergo changes in morphology, growth rate, and gene expression, which can alter their response to your compound.

Best Practices for Cell Culture:

  • Use Low-Passage Cells: Whenever possible, use cells with a low passage number for your experiments.

  • Maintain a Cell Bank: Create a well-characterized master and working cell bank to ensure a consistent supply of low-passage cells.

  • Record Passage Number: Always record the passage number of the cells used in each experiment. This will help you identify if variability correlates with an increasing passage number.

Q9: What are the best practices for cell seeding to ensure consistent results?

Inconsistent cell seeding is a major source of variability in cell-based assays.[11]

Protocol for Consistent Cell Seeding:

  • Ensure a Single-Cell Suspension: After trypsinization, gently pipette the cell suspension up and down to break up any clumps. You can also pass the suspension through a cell strainer.

  • Accurate Cell Counting: Use a hemocytometer or an automated cell counter to determine the cell concentration.

  • Maintain a Homogenous Suspension: During plating, gently swirl the cell suspension frequently to prevent cells from settling at the bottom of the reservoir.[11]

  • Consistent Pipetting: Use a calibrated multichannel pipette for seeding to ensure even distribution across the plate.

By systematically working through these troubleshooting guides, you can effectively diagnose and resolve the root causes of inconsistent assay results, leading to more robust and reliable data for your research and drug development projects.

References

Technical Support Center: Purification of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the post-synthesis purification of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid. This molecule is a key heterocyclic building block, and achieving high purity is critical for subsequent applications in medicinal chemistry and materials science. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of this compound.

Q1: What is the most robust and scalable initial purification strategy for this compound?

A: The most effective initial strategy is an acid-base extraction . The presence of the carboxylic acid moiety is the key to this technique's success. By dissolving the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate) and extracting with a mild aqueous base like sodium bicarbonate, the carboxylic acid is deprotonated to form its corresponding sodium salt.[1] This salt is highly soluble in the aqueous layer, while neutral or basic organic impurities remain in the organic layer.[2][3] Subsequently, the aqueous layer can be isolated and re-acidified (e.g., with HCl) to a pH well below the pKa of the carboxylic acid, causing the purified product to precipitate out of the solution.[4] This method is highly effective for removing a broad range of non-acidic impurities and is easily scalable.

Q2: My TLC plate shows a "streaky" or "tailing" spot for my product. What causes this and how can I fix it?

A: Streaking on a silica gel TLC plate is a classic indicator of a strong interaction between an acidic compound and the polar stationary phase (silica gel). The free silanol groups (Si-OH) on the silica surface can deprotonate the carboxylic acid, leading to a mix of protonated and deprotonated species that travel at different rates, causing the spot to elongate. To resolve this, you can suppress this ionization by adding a small amount of a volatile acid, such as acetic acid or formic acid (~0.5-1%), to your eluting solvent system. This ensures the compound remains in its neutral, protonated form (R-COOH), minimizing interaction with the silica and resulting in a more compact, well-defined spot.

Q3: I performed an acid-base extraction, but my yield is very low. What are the likely causes?

A: Several factors could contribute to low recovery:

  • Incomplete Extraction: The extraction with aqueous base may have been insufficient. Ensure you have used an adequate volume of base and mixed the biphasic layers thoroughly (e.g., by shaking in a separatory funnel) to maximize the transfer of the carboxylate salt into the aqueous phase. Performing multiple extractions (e.g., 3 times) with fresh base is more effective than a single large-volume extraction.

  • Incomplete Precipitation: After isolating the aqueous layer, the pH must be lowered sufficiently to ensure complete protonation and precipitation of the carboxylic acid.[4] Use pH paper or a pH meter to confirm the pH is acidic (typically pH 2-3).

  • Product Solubility: Your product may have some residual solubility in the cold, acidic aqueous solution. To minimize this loss, ensure the solution is thoroughly chilled in an ice bath before collecting the precipitate via filtration.

  • Emulsion Formation: An emulsion between the organic and aqueous layers can trap your product. If this occurs, adding a small amount of brine (saturated NaCl solution) can help break the emulsion.

Q4: Can I purify this compound using standard silica gel column chromatography?

A: Yes, but with important considerations. As with TLC, the acidity of the compound can cause significant tailing and poor separation on a standard silica gel column. To achieve effective purification, the eluent must be modified by adding a small percentage of an acid like acetic or formic acid.[5] This modification is crucial for obtaining sharp peaks and good resolution. Chromatography is best employed after an initial acid-base extraction has removed the bulk of non-acidic impurities.

Part 2: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Extraction 1. The crude mixture contains other acidic impurities that are co-extracted. 2. Incomplete separation of organic and aqueous layers.1. Use a weaker base for extraction. Sodium bicarbonate will extract carboxylic acids but not most phenols, allowing for their separation.[1] 2. Follow up the extraction with a final purification step like recrystallization or column chromatography.
Product is Discolored (e.g., Pink, Brown, Yellow) 1. Presence of highly colored, minor impurities from the synthesis. 2. Some degradation may have occurred during workup or synthesis.1. Attempt recrystallization. Often, colored impurities remain in the mother liquor. 2. A charcoal treatment during recrystallization can sometimes remove colored impurities, but use it sparingly as it can also adsorb your product. 3. If the impurity is non-polar, it may be removed by washing the solid product with a solvent in which the product is insoluble but the impurity is soluble (e.g., hexanes or diethyl ether).
Product "Oils Out" During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the compound (or a eutectic mixture with impurities). 2. The concentration of the solution is too high. 3. Cooling rate is too rapid.1. Switch to a lower-boiling point solvent or a different solvent system. 2. Add a small amount of additional hot solvent to ensure the compound is fully dissolved before cooling. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
Purity Fails to Improve After Recrystallization 1. The main impurity has very similar solubility properties to the product in the chosen solvent. 2. The impurity is co-crystallizing with the product.1. Change the recrystallization solvent. A different solvent may alter the relative solubilities of the product and impurity, enabling separation. Experiment with different solvent classes (e.g., alcohols, esters, nitriles). 2. Consider an alternative purification method like preparative HPLC for very challenging separations.[6]

Part 3: Detailed Experimental Protocols

Protocol 1: High-Recovery Acid-Base Extraction

This protocol is designed for the initial purification of crude this compound to remove neutral and basic impurities.

Principle: The acidic proton of the carboxylic acid is removed by a weak base (NaHCO₃) to form a water-soluble salt. Neutral and basic impurities remain in the organic solvent. The pure acid is then regenerated and precipitated by adding a strong acid (HCl).[2][7]

Steps:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), at a concentration of approximately 20-50 mg/mL.

  • Initial Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing & Venting: Stopper the funnel, invert it, and open the stopcock to vent the pressure generated from CO₂ evolution. Shake the funnel gently at first, venting frequently. Once pressure subsides, shake vigorously for 1-2 minutes to ensure complete extraction.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer two more times with fresh saturated NaHCO₃ solution, combining all aqueous extracts. This ensures quantitative transfer of the product.

  • Organic Layer Wash (Optional): The organic layer, containing impurities, can be washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated to recover any unreacted neutral starting materials if desired.

  • Acidification & Precipitation: Place the combined aqueous extracts in an ice bath and stir. Slowly add concentrated HCl (or 6N HCl) dropwise until the solution reaches a pH of 2-3 (verify with pH paper). A white or off-white precipitate of the purified product should form.

  • Isolation: Keep the flask in the ice bath for at least 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like cold diethyl ether or hexanes to aid in drying.

  • Drying: Dry the purified solid under high vacuum to a constant weight.

Protocol 2: Recrystallization for Final Polishing

This protocol is used to achieve high analytical purity after an initial purification step.

Principle: The compound is dissolved in a minimal amount of a hot solvent in which it has high solubility. As the solution cools, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the solution (mother liquor).[4]

Steps:

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. Ideal solvents dissolve the compound poorly at room temperature but very well at boiling point. Test small amounts of your product in solvents like methanol, ethanol, isopropanol, or acetonitrile. A mixed solvent system (e.g., methanol/water) can also be effective.[6]

  • Dissolution: Place the solid product in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate with stirring.

  • Minimal Hot Solvent: Continue adding the solvent dropwise to the boiling mixture until the solid just completely dissolves. Adding excess solvent will reduce your final yield.

  • Hot Filtration (If Necessary): If there are any insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Part 4: Visualization & Data Summary

Purification Workflow

Purification_Workflow Crude Crude Product Analysis Analyze Purity (TLC, LCMS, NMR) Crude->Analysis ABE Protocol 1: Acid-Base Extraction Analysis->ABE Major Neutral/ Basic Impurities Chrom Silica Gel Chromatography (Acid-Modified Eluent) Analysis->Chrom Similar Acidic Impurities Check1 Purity > 95%? ABE->Check1 Chrom->Check1 Recryst Protocol 2: Recrystallization Check1->Recryst No Final Dry & Characterize (Final Product) Check1->Final Yes Check2 Purity > 99%? Recryst->Check2 Check2->Chrom No, Try Alt. Method Check2->Final Yes

References

Technical Support Center: A Guide to the Stability and Storage of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is a vital heterocyclic building block belonging to the 7-deazapurine class of compounds.[1] Its structural motif is a cornerstone in the development of targeted therapeutics, particularly kinase inhibitors.[2][3][4] The chemical integrity of this molecule is paramount for reproducible experimental outcomes and the successful development of active pharmaceutical ingredients (APIs). This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions concerning the stability and proper handling of this compound to prevent its degradation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound? For long-term stability (>6 months), the solid compound should be stored at -20°C in a tightly sealed container, preferably under a dry, inert atmosphere like argon or nitrogen. This minimizes the risk of oxidative and hydrolytic degradation.

Q2: My solid compound has developed a yellow or brownish tint. What does this signify? A color change often indicates degradation. This is typically caused by oxidation or photodegradation. We strongly recommend verifying the purity of the material using an analytical method like HPLC before proceeding with any experiments.

Q3: I need to prepare a stock solution. What is the best solvent and how should I store it? The choice of solvent depends on the downstream application. For many biological assays, DMSO is a common choice. However, be aware that carboxylic acids can be unstable in DMSO over long periods. For optimal stability, prepare fresh solutions or store aliquots at -80°C for short durations (less than a month). If aqueous buffers are used, ensure the pH is maintained near neutral (pH 6.5-7.5), as related pyrrolopyrimidine structures show instability in acidic and especially alkaline conditions.[5]

Q4: What are the primary signs of degradation I should look for analytically? The most common signs of degradation are the appearance of new peaks in your HPLC or LC-MS chromatogram, a decrease in the peak area of the parent compound, and a loss of biological or chemical reactivity. A potential degradation pathway for heterocyclic carboxylic acids is decarboxylation, which would result in a mass loss of 44 Da.[6]

Q5: Is this compound sensitive to light or air? Yes. Heterocyclic compounds, particularly those with fused aromatic rings like the pyrrolopyrimidine core, are often susceptible to photodegradation and oxidation.[5] It is critical to protect the compound from light by using amber vials or wrapping containers in aluminum foil and to minimize its exposure to air.

Section 2: In-Depth Troubleshooting Guide: Identifying and Mitigating Degradation

Degradation is not a single event but a collection of chemical processes. Understanding these pathways is key to preventing them. Forced degradation studies, which intentionally stress a compound, help elucidate these pathways.[7][8]

Issue 1: Hydrolytic Instability
  • Symptoms: Appearance of new, often more polar, impurities in the RP-HPLC chromatogram. A significant loss of the parent compound is observed when dissolved in unbuffered aqueous solutions or exposed to high humidity.

  • Probable Causes: The pyrrolopyrimidine ring system contains functionalities susceptible to hydrolysis, particularly at acidic or alkaline pH. Studies on analogous heterocyclic systems confirm extreme instability in alkaline media and lability in acidic environments.[5] The reaction is catalyzed by H+ or OH- ions, leading to ring opening.

  • Solutions & Preventative Measures:

    • Solid State: Store the solid compound in a desiccator or an inert gas cabinet to protect it from atmospheric moisture.

    • Solution State: When preparing aqueous solutions, use a neutral buffer (e.g., phosphate or HEPES buffer, pH 7.0 ± 0.5). Avoid strong acids and bases.

    • Experimental Design: If an experiment requires acidic or basic conditions, minimize the exposure time and temperature. Run a control sample to quantify the extent of degradation under these conditions.

Issue 2: Oxidative Degradation
  • Symptoms: The compound may change color (e.g., to yellow or brown). Analysis by LC-MS may reveal adducts with an increase in mass corresponding to one or more oxygen atoms (+16 or +32 Da).

  • Probable Causes: The electron-rich pyrrole ring is susceptible to oxidation from atmospheric oxygen or peroxide contaminants in solvents like THF or dioxane. This process can be accelerated by light and trace metal ions.[7]

  • Solutions & Preventative Measures:

    • Inert Atmosphere: Aliquot and store the solid compound under an inert gas (argon or nitrogen). When weighing, do so quickly to minimize air exposure.

    • Solvent Purity: Use high-purity, peroxide-free solvents for preparing solutions.

    • Antioxidants: For long-term solution storage, consider the addition of antioxidants, but verify their compatibility with your experimental system first.

Issue 3: Photodegradation
  • Symptoms: Rapid degradation, often accompanied by a color change, upon exposure to ambient or UV light. The degradation profile may be complex, showing multiple new peaks in the chromatogram.

  • Probable Causes: The conjugated π-system of the pyrrolopyrimidine core can absorb UV and visible light, promoting electrons to an excited state. This excited molecule can then undergo various reactions, including ring cleavage or reaction with oxygen. Related heterocyclic structures are known to be photolabile.[5]

  • Solutions & Preventative Measures:

    • Light Protection: Always store the solid compound and its solutions in amber glass vials or containers wrapped in aluminum foil.

    • Lab Environment: Minimize exposure to direct sunlight and overhead fluorescent lighting during handling and experimental setup.

Issue 4: Thermal Stress & Decarboxylation
  • Symptoms: Loss of the parent compound and the appearance of a major new peak in the chromatogram. LC-MS analysis of the new peak shows a mass loss of 44 Da (corresponding to CO₂).

  • Probable Causes: Carboxylic acids attached to aromatic or heterocyclic systems can undergo decarboxylation upon heating.[9] While often requiring elevated temperatures, this process can occur slowly even at room temperature over long periods, especially if the resulting carbanion is stabilized by the heterocyclic ring. Some heterocyclic carboxylic acids have been noted for their instability and tendency to decarboxylate.[6]

  • Solutions & Preventative Measures:

    • Controlled Temperature: Store the compound at the recommended low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles.[10]

    • Reaction Conditions: If using the compound in a reaction that requires heating, be aware of potential decarboxylation. Run a control reaction with the starting material alone to assess its thermal stability under the reaction conditions.

Section 3: Recommended Protocols

Protocol 1: Long-Term Storage of Solid Compound
  • Environment: Perform all aliquoting in a low-humidity environment, such as a glove box or a fume hood purged with dry nitrogen.

  • Aliquoting: Weigh the desired quantities of the solid compound into pre-labeled amber glass vials suitable for low-temperature storage.

  • Inerting: Backfill each vial with dry argon or nitrogen gas, then quickly and tightly seal the cap. Parafilm can be wrapped around the cap for an extra barrier.

  • Storage: Place the sealed vials inside a secondary container with desiccant and store at -20°C or below.

Protocol 2: Workflow for Assessing Compound Stability

This protocol outlines a simplified forced degradation study to understand the stability of your compound under various stress conditions.[8]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution and subject it to the following conditions in parallel:

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 40°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidation: Add 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Photolytic: Expose to direct laboratory light or a photostability chamber for 48 hours.

    • Thermal: Incubate at 60°C for 48 hours.

    • Control: Keep an aliquot protected from light at 4°C.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples and the control by RP-HPLC with a PDA detector and/or LC-MS.

  • Evaluation: Compare the chromatograms from the stressed samples to the control. Calculate the percentage of degradation and identify the major degradants by their mass-to-charge ratio.

Section 4: Visual Guides

Diagram 1: Potential Degradation Pathways```dot

G cluster_main This compound cluster_products Potential Degradation Products Parent Parent Compound (C₈H₇N₃O₂) Decarboxylated Decarboxylated Product (Loss of CO₂) Parent->Decarboxylated Thermal Stress (Heat) Parent->Decarboxylated UV/Visible Light (Photolysis) Hydrolyzed Ring-Opened Product (Hydrolysis) Parent->Hydrolyzed pH < 4 or pH > 8 (Acid/Base) Parent->Hydrolyzed UV/Visible Light (Photolysis) Oxidized Oxidized Product (e.g., N-oxide) Parent->Oxidized Atmospheric O₂ or Peroxides Parent->Oxidized UV/Visible Light (Photolysis)

Caption: Workflow for a forced degradation stability study.

Section 5: Data Summary Table

ConditionFormTemperatureAtmosphereLight ConditionRecommended Duration
Long-Term Solid-20°C to -80°CInert Gas (Ar, N₂)Dark> 6 Months
Short-Term Solid2-8°CDesiccatedDark< 6 Months
Stock Solution DMSO-80°CSealedDark< 1 Month
Working Solution Aqueous Buffer (pH 7)2-8°CSealedDark< 24 Hours (Prepare Fresh)

References

Technical Support Center: A-Z Guide to Addressing Off-Target Effects

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of off-target effects. Unintended interactions between your experimental compound and biological molecules are a primary source of confounding data, irreproducible results, and potential toxicity.[1][2][3] This resource provides in-depth, actionable answers and troubleshooting protocols to help you ensure the data you generate is robust, reliable, and correctly interpreted.

Part 1: Frequently Asked Questions (FAQs)

Q1: What, precisely, are off-target effects and why are they a critical issue in my research?

A1: Off-target effects are the unintended interactions of your experimental compound with any biological molecule other than its primary, intended target.[1][3][4] These interactions are a major concern because they can lead to:

  • Misinterpretation of Experimental Results: A classic pitfall is attributing an observed phenotype to your compound's on-target activity when it is, in fact, caused by an off-target interaction. This can lead your research in the wrong direction.[1]

  • Irreproducible Findings: If the expression levels of an off-target protein vary between different cell lines or experimental systems, the effects of your compound may appear inconsistent or irreproducible.[1]

  • Unexplained Toxicity: In both cell-based assays and in vivo models, off-target binding to essential proteins like ion channels or critical metabolic enzymes can induce unexpected cytotoxicity.[1][3]

Q2: I'm observing an unexpected or inconsistent phenotype. How do I begin to diagnose a potential off-target effect?

A2: This is a common signal that warrants a systematic investigation.[1] Before embarking on complex validation experiments, start with these foundational checks:

  • Confirm On-Target Engagement: First, prove that your compound is interacting with its intended target in your experimental system at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is an excellent method for confirming intracellular target engagement.[5][6][7][8]

  • Analyze the Dose-Response Relationship: Compare the dose-response curve of your intended (on-target) effect with that of the unexpected phenotype. A significant difference in potency (EC50) or efficacy (Emax) suggests that separate molecular targets may be responsible.[1]

  • Use an Orthogonal On-Target Ligand: Treat your system with a compound that is known to act on the same primary target but has a completely different chemical structure. If this structurally unrelated compound does not produce the unexpected phenotype, it strongly implicates an off-target effect specific to your original compound's scaffold.[1]

Q3: What are the main strategies, both experimental and computational, to proactively identify potential off-targets?

A3: A multi-pronged approach is most effective. Combining predictive methods with experimental validation provides the highest level of confidence.

  • Computational (In Silico) Prediction: These methods are rapid, low-cost, and can screen for potential off-targets before you even begin wet lab experiments.[9] They leverage large databases of known drug-target interactions.[2][10][11]

    • Sequence & Ligand-Based Methods: Tools like Similarity Ensemble Approach (SEA) or SwissTargetPrediction compare your compound's structure to ligands with known targets.[10]

    • Machine Learning & AI: Newer deep learning frameworks can predict interactions with higher accuracy by learning complex patterns from vast datasets of bioactivity information.[9][12][13]

  • Experimental (In Vitro) Profiling: These techniques directly measure the interaction of your compound against panels of proteins.

    • Proteome-Wide Approaches: Techniques like proteome-wide CETSA (ms-CETSA) or affinity chromatography coupled with mass spectrometry can identify targets in an unbiased manner directly from cell lysates.

Part 2: Troubleshooting Guides & In-Depth Protocols

This section addresses specific experimental problems with detailed workflows and explanations.

Scenario 1: My results are inconsistent across different cell lines.
  • The Problem: You observe a potent effect of your compound in Cell Line A, but the effect is weak or absent in Cell Line B, even though your primary target is expressed in both.

  • Probable Cause: The expression level of a critical off-target may vary significantly between the cell lines.[1] The phenotype you are measuring is likely dependent on this off-target, not your primary target.

  • Troubleshooting Workflow:

G A Inconsistent Phenotype Observed (Cell Line A vs. B) B Confirm Primary Target Expression (Western Blot / qPCR) in both cell lines A->B C Is primary target expression comparable? B->C D Investigate Upstream/Downstream Signaling Differences of Primary Target C->D  Yes E Hypothesis: Off-target expression differs between cell lines. C->E No (or already confirmed) F Perform Unbiased Proteomic Screen (e.g., Proteome-wide CETSA or Affinity-MS on both cell lines) E->F G Identify proteins that bind compound AND are differentially expressed F->G H Validate candidate off-target using genetic methods (CRISPR KO) in Cell Line A G->H

Caption: Troubleshooting workflow for inconsistent results.

Scenario 2: How can I definitively prove my compound's effect is "on-target"?
  • The Challenge: Demonstrating that the observed phenotype is a direct consequence of modulating your intended target and not an off-target. This is the cornerstone of target validation.

  • The Gold Standard Solution: The most rigorous method is a genetic rescue or phenocopy experiment using CRISPR-Cas9 technology.[16][17][18][19][20] The logic is simple: if the compound acts through the target, removing the target should abolish the compound's effect.

  • Key Experimental Controls:

    • Target Knockout/Knockdown: Genetically removing (knockout) or reducing (knockdown) the primary target should render the cells insensitive to your compound.[1][20] If the phenotype persists after target removal, it is unequivocally an off-target effect.[1]

    • Use of Orthogonal Tools: As mentioned in the FAQs, confirming the phenotype with a structurally unrelated inhibitor of the same target is a crucial piece of evidence.[21]

Protocol 1: Target Engagement Confirmation via Cellular Thermal Shift Assay (CETSA)

The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when its ligand is bound.[6][22][23] A shift in the melting curve upon compound treatment is strong evidence of direct binding in a cellular environment.[6][8]

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with your compound at the desired concentration (and a vehicle control, e.g., DMSO) and incubate for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate. Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 4°C increments) using a thermal cycler.[6] Include an unheated control.

  • Lysis and Fractionation: Lyse the cells via rapid freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).[6] Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[6]

  • Analysis of Soluble Fraction: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Quantification: Normalize the total protein concentration of all samples. Analyze the amount of your specific target protein remaining in the soluble fraction by Western Blot or an ELISA-based method like AlphaScreen®.[6][23]

  • Data Interpretation: Plot the percentage of soluble target protein against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Protocol 2: Definitive Off-Target Validation with CRISPR-Cas9 Knockout

This protocol validates whether the phenotype (e.g., cell death, pathway inhibition) is dependent on your intended target.

Step-by-Step Methodology:

  • gRNA Design & Validation: Design at least two distinct, high-specificity guide RNAs (gRNAs) targeting your gene of interest using online design tools to minimize predicted off-target DNA cleavage.[24]

  • Generate Knockout Cell Line: Deliver Cas9 nuclease and your validated gRNAs into the cells (e.g., via RNP electroporation or lentiviral transduction).

  • Clonal Selection & Validation: Isolate single-cell clones. Expand the clones and validate successful target knockout via Western Blot (to confirm protein absence) and Sanger sequencing of the target locus (to confirm frameshift mutations).

  • Phenotypic Assay: Treat the validated knockout cells and the parental (wild-type) cells with your compound across a range of concentrations.

  • Data Interpretation:

    • On-Target Effect: If the knockout cells are resistant to the compound's effect compared to the wild-type cells, you have validated that the phenotype is on-target.

    • Off-Target Effect: If the knockout cells show the same sensitivity to the compound as the wild-type cells, the phenotype is unequivocally caused by an off-target interaction.[21]

G cluster_0 On-Target Hypothesis cluster_1 Off-Target Reality A Compound B Primary Target A->B Inhibits C Observed Phenotype B->C Leads to D Compound E Primary Target D->E Binds F Off-Target Protein D->F Inhibits G Observed Phenotype F->G Leads to

References

Technical Support Center: Optimizing Cell Permeability of Pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolo[2,3-d]pyrimidine derivatives. This guide is designed to provide in-depth, practical solutions to the common challenges associated with the cell permeability of this important class of compounds. Pyrrolo[2,3-d]pyrimidines are a versatile scaffold found in numerous kinase inhibitors and other therapeutics.[1][2] However, their successful development is often hampered by suboptimal physicochemical properties that limit their ability to cross cellular membranes and reach their intracellular targets.

This resource offers troubleshooting guides and frequently asked questions (FAQs) to directly address specific experimental issues. The information presented here is grounded in established scientific principles and field-proven insights to empower you to overcome permeability hurdles and accelerate your research.

Section 1: Troubleshooting Poor Cell Permeability

This section addresses common scenarios where pyrrolo[2,3-d]pyrimidine derivatives exhibit low cell permeability and provides actionable strategies to diagnose and resolve the underlying issues.

Issue 1: My compound shows high potency in an enzymatic assay but low activity in a cell-based assay.

This is a classic indicator of poor cell permeability.[3] The compound is effective against its isolated target but cannot efficiently cross the cell membrane to engage the target in a cellular context.

Initial Diagnosis: Is it a permeability or solubility issue?

Before focusing solely on permeability, it's crucial to rule out poor aqueous solubility as the confounding factor. A compound that precipitates in the assay medium will not be available to permeate the cells.

Recommended Action:

  • Assess Aqueous Solubility: Determine the kinetic and thermodynamic solubility of your compound in the relevant cell culture media.

  • Microscopy: Visually inspect your cell cultures after compound addition. The presence of precipitate is a clear sign of solubility issues.

If solubility is confirmed to be adequate, the focus should shift to permeability.

Troubleshooting Strategies:

  • Physicochemical Property Analysis:

    • Lipophilicity (LogP/LogD): While high lipophilicity can enhance membrane partitioning, excessively high values can lead to poor aqueous solubility and non-specific binding.[4] Aim for a balanced LogD at physiological pH (7.4).

    • Polar Surface Area (PSA): High PSA is often correlated with poor cell permeability.[3][5] For passive diffusion, a PSA of less than 140 Ų is generally desirable.[5]

    • Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs, in particular, can negatively impact permeability due to the energetic penalty of desolvating from water to enter the lipid bilayer.[6][7][8][9]

  • Structural Modifications to Enhance Permeability:

    • Reduce Polarity: Systematically replace polar functional groups with less polar isosteres. For instance, consider replacing a carboxylic acid with a tetrazole or a primary amide with a less polar alternative.

    • Mask Polar Groups: Employing a prodrug strategy can temporarily mask polar functional groups, improving permeability.[10][11][12][13][14] These masking groups are later cleaved by intracellular enzymes to release the active compound.[10][12]

    • Introduce Lipophilic Moieties: The addition of small, lipophilic groups such as methyl or halogen atoms can increase lipophilicity and improve membrane partitioning.[15] However, this must be done judiciously to avoid excessive lipophilicity.

    • Intramolecular Hydrogen Bonding: Designing molecules that can form intramolecular hydrogen bonds can shield polar groups from the aqueous environment, effectively reducing the dynamic PSA and improving permeability.[6][16]

Issue 2: My compound has a high efflux ratio in the Caco-2 assay.

An efflux ratio (Papp(B-A)/Papp(A-B)) significantly greater than 2 in a bidirectional Caco-2 assay indicates that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[17][18] These transporters actively pump the compound out of the cell, reducing its intracellular concentration.

Troubleshooting Strategies:

  • Confirm Efflux Transporter Involvement:

    • Co-dosing with Inhibitors: Perform the Caco-2 assay in the presence of known efflux pump inhibitors like verapamil (for P-gp) or fumitremorgin C (for BCRP).[18] A significant reduction in the efflux ratio upon co-dosing confirms that your compound is a substrate for that specific transporter.

  • Structural Modifications to Mitigate Efflux:

    • Reduce Hydrogen Bond Donors: Efflux transporters often recognize and bind to molecules with a high number of hydrogen bond donors.[7] Reducing the HBD count can decrease recognition by these transporters.

    • Increase Rigidity: Introducing conformational constraints, for example, by incorporating cyclic moieties, can disrupt the binding of the compound to the efflux pump.

    • Modify Charge and Polarity: Subtle changes to the charge distribution and overall polarity of the molecule can impact its interaction with efflux transporters.

Issue 3: My compound shows inconsistent permeability results across different assays (e.g., PAMPA vs. Caco-2).

Discrepancies between different permeability assays are common and can provide valuable mechanistic insights.

  • High PAMPA, Low Caco-2 Permeability: This pattern strongly suggests that your compound is a substrate for active efflux. The Parallel Artificial Membrane Permeability Assay (PAMPA) only measures passive diffusion, while the Caco-2 assay accounts for both passive diffusion and active transport processes.[19][20]

  • Low PAMPA, High Caco-2 Permeability: This may indicate that your compound is a substrate for an active uptake transporter expressed in Caco-2 cells.

Recommended Action:

  • Thoroughly Analyze Bidirectional Caco-2 Data: Calculate the efflux ratio to determine if active efflux is occurring.[17]

  • Investigate Uptake Transporters: If an uptake mechanism is suspected, further studies with specific transporter-expressing cell lines may be necessary.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for assessing the permeability of my pyrrolo[2,3-d]pyrimidine derivatives?

A1: A tiered approach is often most effective.

  • In Silico Prediction: Start with computational tools to predict physicochemical properties like LogP, PSA, and the number of HBDs/HBAs. This can help prioritize compounds for synthesis and experimental testing.

  • PAMPA: The PAMPA is a cost-effective, high-throughput assay that provides a good initial measure of passive permeability.[20][21][22]

  • Caco-2 Assay: For promising compounds, the Caco-2 cell permeability assay is the gold standard for in vitro prediction of human intestinal absorption.[17][18][23] It provides more comprehensive information by accounting for both passive and active transport mechanisms.[17]

Q2: How can I interpret the apparent permeability (Papp) values from a Caco-2 assay?

A2: Papp values are generally categorized as follows:

Permeability ClassApparent Permeability (Papp) (x 10⁻⁶ cm/s)Expected Human Absorption
High> 10Well absorbed (>85%)
Moderate1 - 10Moderately absorbed (50-85%)
Low< 1Poorly absorbed (<50%)

Table adapted from Benchchem Application Notes.[23]

Q3: What is a prodrug strategy, and how can it be applied to pyrrolo[2,3-d]pyrimidine derivatives?

A3: A prodrug is an inactive or less active form of a drug that is converted into the active form in the body, often through enzymatic cleavage.[10][14] This strategy can be used to improve the physicochemical properties of a drug, including its permeability.[10][13][14]

For pyrrolo[2,3-d]pyrimidine derivatives with polar functional groups that are essential for target binding but hinder permeability, a prodrug approach can be highly effective. For example, a polar hydroxyl or amine group can be temporarily masked with a lipophilic, enzyme-labile group. This increases the overall lipophilicity of the molecule, facilitating its passage across the cell membrane. Once inside the cell, intracellular enzymes cleave the masking group, releasing the active parent drug.[12]

Q4: Are there any specific structural features of the pyrrolo[2,3-d]pyrimidine scaffold that I should be mindful of when optimizing for permeability?

A4: Yes, the pyrrolo[2,3-d]pyrimidine core itself has features that can influence permeability. The N7-H of the pyrrole ring is a hydrogen bond donor, and the pyrimidine nitrogens are hydrogen bond acceptors.[24] Modifications at these positions can significantly impact the molecule's properties. For instance, substitution at the N7 position can modulate the HBD character and overall lipophilicity. The polarity of substituents on the pyrimidine ring will also play a crucial role in determining the overall PSA and permeability.[24]

Section 3: Experimental Protocols and Data Visualization

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a non-cell-based assay that models passive transcellular permeability.[20]

Principle: A 96-well microtiter plate with a filter bottom is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[21][25] The test compound is added to the donor compartment, and its diffusion across the artificial membrane into the acceptor compartment is quantified.[19]

Step-by-Step Methodology:

  • Prepare the Membrane Plate: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 5 µL of 1% lecithin in dodecane) and allow the solvent to evaporate.[25]

  • Prepare Solutions:

    • Donor Solution: Dissolve the test compound in a buffer (e.g., PBS, pH 7.4) containing a small percentage of a co-solvent like DMSO (typically ≤5%).[25]

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer.

  • Assemble the Assay: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5-18 hours) with gentle shaking.[19][21]

  • Quantification: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[19]

Data Analysis:

The apparent permeability coefficient (Pe) is calculated using the following equation:

Pe (cm/s) = [ -ln(1 - CA(t)/Cequilibrium) ] * (VD * VA) / ( (VD + VA) * A * t )

Where:

  • CA(t) is the compound concentration in the acceptor well at time t

  • Cequilibrium is the concentration at equilibrium

  • VD and VA are the volumes of the donor and acceptor wells, respectively

  • A is the surface area of the membrane

  • t is the incubation time

Protocol 2: Caco-2 Cell Permeability Assay

The Caco-2 assay is a cell-based model that is considered the industry standard for predicting in vivo drug absorption.[17][23]

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semi-permeable filter inserts.[17] Over 21-28 days, they differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and active transporters.[23]

Step-by-Step Methodology:

  • Cell Culture and Seeding: Culture Caco-2 cells and seed them onto permeable Transwell® inserts.[23]

  • Differentiation: Grow the cells for 21-28 days, changing the medium every 2-3 days, to allow for the formation of a confluent monolayer.[23]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[18][26] A TEER value between 300-500 Ω·cm² is typically acceptable.[18] The permeability of a fluorescent marker like Lucifer Yellow can also be assessed.[18]

  • Bidirectional Transport Study:

    • Apical to Basolateral (A→B) Transport: Add the test compound to the apical (upper) compartment and fresh buffer to the basolateral (lower) compartment.[23]

    • Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral compartment and fresh buffer to the apical compartment.[23]

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 2 hours) with gentle shaking.[23]

  • Sampling and Quantification: At the end of the incubation, collect samples from both the donor and receiver compartments and quantify the compound concentration using LC-MS/MS.[27]

Data Analysis:

The apparent permeability coefficient (Papp) is calculated using the following equation:[23]

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of drug transport

  • A is the surface area of the membrane

  • C₀ is the initial concentration in the donor compartment

The efflux ratio (ER) is calculated as:[17]

ER = Papp(B→A) / Papp(A→B)

Visualizations

G Lipophilicity (LogP/LogD) Lipophilicity (LogP/LogD) Passive Diffusion Passive Diffusion Lipophilicity (LogP/LogD)->Passive Diffusion Polar Surface Area (PSA) Polar Surface Area (PSA) Polar Surface Area (PSA)->Passive Diffusion inversely H-Bond Donors/Acceptors H-Bond Donors/Acceptors H-Bond Donors/Acceptors->Passive Diffusion inversely Active Efflux Active Efflux H-Bond Donors/Acceptors->Active Efflux can increase Molecular Weight Molecular Weight Molecular Weight->Passive Diffusion inversely Active Uptake Active Uptake

Caption: Relationship between physicochemical properties and permeability mechanisms.

G cluster_workflow Permeability Assessment Workflow start Start with Pyrrolo[2,3-d]pyrimidine Derivative in_silico In Silico Profiling (LogP, PSA, etc.) start->in_silico pampa PAMPA (Passive Permeability) in_silico->pampa caco2 Bidirectional Caco-2 Assay pampa->caco2 If promising analyze Analyze Papp and Efflux Ratio caco2->analyze decision Decision: Permeability Acceptable? analyze->decision optimize Structure-Permeability Relationship (SPR) Optimization decision->optimize No end Lead Candidate decision->end Yes optimize->in_silico prodrug Consider Prodrug Strategy optimize->prodrug

References

Technical Support Center: Optimizing Pyrrolo[2,3-d]pyrimidine Scaffolds for Enhanced In Vivo Activity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in the development of pyrrolo[2,3-d]pyrimidine-based therapeutics. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to overcome common hurdles in optimizing these promising scaffolds for in vivo applications. The pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, serves as a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, due to its structural mimicry of the ATP purine ring.[1][2] This unique feature allows it to effectively compete with ATP for binding to the kinase hinge region.[2] However, translating potent in vitro activity into in vivo efficacy is a multifaceted challenge. This guide will walk you through common issues and provide structured, evidence-based solutions.

Understanding the Core Scaffold: Key Interaction Points

The pyrrolo[2,3-d]pyrimidine scaffold's success hinges on its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases. The N1 atom of the pyrimidine ring typically acts as a hydrogen bond acceptor, while the NH of the pyrrole ring serves as a hydrogen bond donor.[3] These interactions anchor the molecule, providing a stable foundation for further structural modifications aimed at enhancing potency and selectivity.

cluster_0 Kinase Hinge Region cluster_1 Pyrrolo[2,3-d]pyrimidine Core hinge_residue Hinge Residue (e.g., Cys-666) N1 hinge_residue->N1 H-bond (Acceptor) scaffold C4/C5/C6 Substitutions (Selectivity & Potency) N7_H N7_H->hinge_residue H-bond (Donor) caption Core Scaffold Interactions

Caption: Key hydrogen bonds between the pyrrolo[2,3-d]pyrimidine core and a kinase hinge residue.

Troubleshooting Guide: Common In Vivo Challenges

This section addresses the most frequent obstacles encountered during the preclinical development of pyrrolo[2,3-d]pyrimidine derivatives and provides structured protocols to diagnose and resolve them.

Issue 1: Poor Aqueous Solubility and Bioavailability

A lead compound shows excellent enzymatic and cellular potency but fails in vivo due to poor absorption and low exposure. This is a common issue, as the planar, aromatic nature of the scaffold can lead to low aqueous solubility.[4]

Q: My potent pyrrolo[2,3-d]pyrimidine derivative has very low aqueous solubility, leading to poor oral bioavailability. How can I address this?

A: Causality & Troubleshooting Strategy

Poor solubility often stems from high crystallinity (strong crystal lattice energy) and/or high lipophilicity. The strategy is to introduce modifications that disrupt planarity, increase polarity, or add ionizable groups without compromising target engagement.

Experimental Protocol: Step-by-Step Solubility Enhancement

  • Introduce Polar Groups:

    • Rationale: Adding hydrogen bond donors/acceptors can improve interaction with water.

    • Action: Synthesize analogs with small polar groups (e.g., hydroxyl, methoxy, or small amino groups) on solvent-exposed regions of the molecule. For instance, substitutions at the C5 or C6 position of the pyrrolo[2,3-d]pyrimidine ring can often be modified.

    • Validation: Measure aqueous solubility of the new analogs using a standard kinetic or thermodynamic solubility assay (e.g., nephelometry). Compare the results with the parent compound.

  • Disrupt Planarity:

    • Rationale: Introducing non-planar, saturated ring systems can disrupt crystal packing and improve solubility.

    • Action: Replace a planar aryl substituent with a non-planar cycloalkyl or heterocyclic group (e.g., piperidine, morpholine).[5]

    • Validation: Assess the solubility and re-evaluate the in vitro potency to ensure the modification did not negatively impact target binding.

  • Add an Ionizable Center:

    • Rationale: Introducing a basic nitrogen (e.g., a dialkylaminoethyl side chain) allows for salt formation, which can dramatically improve solubility and provide an option for IV formulation.

    • Action: Synthesize a derivative with a basic amine. This is a common strategy used in many kinase inhibitors.

    • Validation: Confirm the pKa of the new analog and test the solubility of the free base versus a salt form (e.g., HCl or mesylate salt).

  • Formulation Strategies:

    • Rationale: If chemical modification is not feasible or compromises activity, formulation can be an effective alternative.

    • Action: For early in vivo studies, consider formulations such as a solution in 20% Captisol® or a suspension in methylcellulose/Tween 80.

    • Validation: Conduct a preliminary pharmacokinetic (PK) study in rodents comparing different formulations to determine which provides the best exposure.

Modification Strategy Example Substituent Expected Outcome Potential Risk
Increase Polarity -OH, -OCH3, -NH2Improved aqueous solubilityMay introduce new metabolic liabilities
Disrupt Planarity Cyclohexyl, PiperidinylReduced crystal lattice energy, improved solubilityCan alter binding conformation and reduce potency
Add Ionizable Group -CH2CH2N(CH3)2Significant solubility increase, salt formationMay introduce hERG liability or alter tissue distribution
Formulation Captisol®, PEG400Enhanced apparent solubility for in vivo studiesNot a permanent solution for drug development
Issue 2: Metabolic Instability and Rapid Clearance

The compound shows good initial exposure in vivo but has a very short half-life, making it difficult to maintain therapeutic concentrations.

Q: My compound is cleared too quickly in vivo. Microsomal stability assays indicate rapid metabolism. What are the common metabolic hotspots on the pyrrolo[2,3-d]pyrimidine scaffold and how can I block them?

A: Causality & Troubleshooting Strategy

Metabolic instability is typically caused by oxidation via Cytochrome P450 (CYP) enzymes. Common metabolic "hotspots" on this scaffold and its typical substituents include electron-rich aromatic rings, benzylic positions, and terminal alkyl groups. The strategy involves identifying the site of metabolism and then "blocking" it by replacing a hydrogen atom with a group that is resistant to oxidation, such as a fluorine or a methyl group.

Experimental Protocol: Identifying and Blocking Metabolic Hotspots

  • Metabolite Identification:

    • Rationale: You cannot block a hotspot if you don't know where it is.

    • Action: Perform a metabolite identification study by incubating your compound with liver microsomes (human and rodent) and analyzing the resulting mixture by LC-MS/MS. Identify the mass shifts corresponding to common metabolic transformations (e.g., +16 for hydroxylation).

    • Validation: The location of the modification on the molecule confirms the metabolic hotspot.

  • Metabolic Blocking Strategies:

    • Rationale: Introducing electron-withdrawing groups or steric hindrance at the site of metabolism can prevent CYP-mediated oxidation.

    • Action (Example-driven):

      • If oxidation occurs on an appended phenyl ring: Introduce a fluorine or chlorine atom at that position. Halogenation can enhance metabolic stability.[4][6]

      • If N-dealkylation of a side chain occurs: Replace the N-alkyl group with a more robust substituent, such as a cyclopropyl group, or move the attachment point.

      • If oxidation occurs on the pyrrole ring: While less common due to its role in hinge binding, substitutions at C5 or C6 can sometimes alter the electronic properties to reduce susceptibility to oxidation.

    • Validation: Synthesize the "blocked" analogs and re-run the microsomal stability assay. A significant increase in the half-life (t½) indicates successful blocking.

Caption: Workflow for addressing metabolic instability.

Issue 3: Off-Target Kinase Activity and Toxicity

The compound is potent against the primary target but shows toxicity in animal models, or a broad kinase panel reveals significant off-target inhibition, particularly against highly homologous kinases (e.g., other JAK family members, or VEGFR2 when targeting RET).[7]

Q: My pyrrolo[2,3-d]pyrimidine inhibitor is potent, but it hits several related kinases, leading to in vivo toxicity. How can I improve its selectivity?

A: Causality & Troubleshooting Strategy

Off-target activity arises from the conserved nature of the ATP-binding site across the kinome. Selectivity is achieved by exploiting subtle differences in the regions surrounding the ATP pocket, such as the "gatekeeper" residue, the solvent front, and the back pocket. The strategy is to introduce substituents that sterically or electronically favor binding to the target kinase while disfavoring binding to off-targets.

Experimental Protocol: Enhancing Kinase Selectivity

  • Structural Overlay and Analysis:

    • Rationale: Understanding the structural differences between your target and off-target kinases is crucial for rational design.

    • Action: If crystal structures are available, perform a structural alignment of the ATP-binding sites of your primary target and key off-targets. Identify differences in size, shape, and amino acid composition, particularly around the C4, C5, and C6 positions of your scaffold.

    • Validation: This analysis will generate hypotheses for modifications. For example, if the gatekeeper residue in the target is small (e.g., threonine) and large in an off-target (e.g., methionine), a bulky substituent on your inhibitor might selectively inhibit the target.

  • Target the Solvent Front:

    • Rationale: The C5 position of the pyrrolo[2,3-d]pyrimidine core often points towards the solvent-exposed region. Modifications here can improve both selectivity and physicochemical properties.

    • Action: Synthesize a small library of analogs with diverse substituents at the C5 position (e.g., via Suzuki or Sonogashira coupling on a C5-halogenated intermediate).[8]

    • Validation: Screen the new compounds against the primary target and the key off-target(s). Look for analogs with an improved selectivity ratio (IC50 off-target / IC50 target).

  • Explore the Back Pocket (Type II Inhibition):

    • Rationale: Some kinases can adopt an inactive "DFG-out" conformation, which opens up a hydrophobic back pocket. Designing inhibitors that bind to this conformation (Type II inhibitors) can confer high selectivity.

    • Action: Introduce larger, flexible substituents, often via an amide or urea linkage, that are capable of extending into this back pocket. This often involves modifying the substituent at the C4 position.

    • Validation: Test the new compounds in enzymatic assays. A hallmark of Type II inhibitors is often slower binding kinetics. Confirm the binding mode through co-crystallization if possible.

Selectivity Strategy Modification Site Rationale Example
Exploit Gatekeeper Residue C4-substituentIntroduce steric bulk to clash with a larger off-target gatekeeper.A bulkier aniline at C4.
Target Solvent Front C5-substituentIntroduce groups that interact with unique residues in the solvent channel.Small polar or heterocyclic groups at C5.
Induce Type II Binding C4-substituentAdd a moiety that can access the hydrophobic back pocket of the DFG-out conformation.A phenyl-urea group attached to the C4-aniline.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for synthesizing a substituted pyrrolo[2,3-d]pyrimidine core? A1: A common and versatile starting material is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The chlorine at the C4 position is readily displaced by various amines via nucleophilic aromatic substitution, providing a straightforward entry point for introducing diversity.[8] The pyrrole nitrogen can be protected (e.g., with a SEM or tosyl group) to facilitate further functionalization at other positions, such as C5 or C6, via halogenation followed by cross-coupling reactions.[8]

Q2: My synthesis involves a Suzuki coupling on a C5-bromo-pyrrolo[2,3-d]pyrimidine intermediate, but I'm getting low yields. What can I do? A2: Low yields in Suzuki couplings on this scaffold can be due to several factors. First, ensure your catalyst system is optimal; palladium catalysts like Pd(PPh3)4 or PdCl2(dppf) are commonly used. Second, the choice of base is critical; inorganic bases like K2CO3 or Cs2CO3 are often effective. Third, ensure rigorous anaerobic conditions, as oxygen can deactivate the palladium catalyst. Finally, protecting the N7-pyrrole nitrogen can significantly improve yields by preventing side reactions.

Q3: I have identified a promising lead, but it shows some hERG inhibition. Are there any known structural alerts for this scaffold? A3: A common structural alert for hERG inhibition is a combination of a basic nitrogen atom and a lipophilic aromatic region. If you introduced a basic amine to improve solubility, this could be the source. To mitigate hERG risk, try to reduce the lipophilicity of the molecule or modulate the pKa of the basic center. Moving the basic nitrogen further from the core aromatic systems or replacing it with a less basic group (e.g., morpholine) can sometimes help.

Q4: How important is the N7-H of the pyrrole ring? Can it be substituted? A4: The N7-H is crucial as it typically acts as a hydrogen bond donor to the kinase hinge region, anchoring the inhibitor.[3] Substituting this position with a methyl or other alkyl group will almost always result in a significant loss of potency. While it is often temporarily protected during synthesis, the protecting group must be removed in the final step to restore activity.

Q5: Are there bioisosteric replacements for the pyrrolo[2,3-d]pyrimidine core that I could explore? A5: Yes, exploring bioisosteres is a valid strategy. Thieno[2,3-d]pyrimidines, where the pyrrole nitrogen is replaced by a sulfur atom, have been investigated.[8] However, this substitution can lead to a loss of the critical hydrogen bond donation from the 7-position, often resulting in decreased activity.[8] Other deazapurine isomers, such as pyrrolo[3,2-d]pyrimidines, have also been successfully developed as inhibitors of different targets.[9][10]

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry, largely due to its structural resemblance to adenine, the core component of adenosine triphosphate (ATP). This mimicry allows compounds based on this scaffold to act as competitive inhibitors for a vast array of ATP-dependent enzymes, most notably protein kinases. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, the 7H-pyrrolo[2,3-d]pyrimidine core has been extensively explored for the development of targeted therapies.

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid analogs. While the carboxylic acid moiety itself is a key feature, its derivatives, particularly carboxamides and bioisosteres at the C4-position, have yielded potent and selective kinase inhibitors. We will dissect the rationale behind molecular design, compare the biological performance of various analogs with supporting experimental data, and provide detailed methodologies for key assays.

The 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Foundation for Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core provides a crucial bidentate hydrogen bond interaction with the hinge region of the kinase ATP-binding pocket. The N1 nitrogen acts as a hydrogen bond acceptor, while the N7-H group serves as a hydrogen bond donor. Methylation at the N7 position, creating the 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold, can modulate solubility, metabolic stability, and potency by influencing the orientation of substituents.

The focus of this guide, the C4-position, is a critical vector for introducing diversity and achieving selectivity. The 4-carboxylic acid group can act as a hydrogen bond acceptor or be converted into various amides and other functionalities to explore different regions of the ATP-binding site.

SAR at the C4-Position: From Carboxylic Acids to Potent Carboxamides

While direct analogs of this compound are less common as final drug candidates, the corresponding carboxamides have proven to be highly effective. The amide linkage provides a versatile linker to introduce a variety of substituents that can interact with different sub-pockets of the kinase active site, thereby enhancing potency and selectivity.

Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in cancer. A notable series of potent and orally bioavailable inhibitors of Protein Kinase B (PKB/Akt) are the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides.[1][2]

Table 1: Comparison of C4-Substituted Pyrrolo[2,3-d]pyrimidines as PKB/Akt Inhibitors

CompoundC4-SubstituentPKB IC50 (nM)PKA IC50 (nM)Selectivity (PKA/PKB)
Analog 1 4-(4-chlorobenzyl)piperidin-4-amine2878028
Analog 2 4-amino-4-carboxamide-piperidine with 4-chlorobenzyl1.5>1000>667

Data synthesized from multiple sources for illustrative comparison.

The SAR studies revealed that replacing a direct benzyl group on the piperidine with a carboxamide linker significantly boosted potency and selectivity against the closely related kinase PKA.[1][2] This is attributed to the carboxamide's ability to form additional hydrogen bonds and position the lipophilic substituent more optimally within the active site.

Inhibition of Janus Kinases (JAKs) for Autoimmune Diseases

The Janus kinases (JAKs) are a family of tyrosine kinases that are essential for signaling by numerous cytokines involved in inflammation and immunity. Selective JAK inhibitors are therefore attractive therapeutics for autoimmune diseases like rheumatoid arthritis. The 7H-pyrrolo[2,3-d]pyrimidine scaffold is the core of the approved JAK inhibitor tofacitinib.

Modification of the C4-substituent has been a key strategy in developing next-generation, more selective JAK inhibitors. For instance, the clinical candidate PF-04965842, a selective JAK1 inhibitor, features a {cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide moiety.[3] While not a direct carboxylic acid analog, the evolution from tofacitinib's nitrile-containing side chain highlights the importance of the C4-substituent's electronics and steric properties for achieving JAK isoform selectivity.

Another study identified (R)-3-(3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a potent and selective JAK1 inhibitor, demonstrating superior selectivity over tofacitinib.[4]

Table 2: Comparison of C4-Substituted Pyrrolo[2,3-d]pyrimidines as JAK Inhibitors

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
Tofacitinib11201
PF-049658422.71073400
Compound 6[4]112402800

Data extracted from cited literature.

These examples underscore a crucial SAR principle: subtle modifications to the C4-substituent, often involving amide or sulfonamide linkages, can dramatically alter the selectivity profile across the highly homologous JAK family.

Experimental Protocols

General Kinase Inhibition Assay (Biochemical)

This protocol describes a typical in vitro assay to determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (solubilized in DMSO)

  • Kinase assay buffer (e.g., HEPES, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)

  • Microplate reader compatible with the detection method

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution or by proceeding directly to the detection step.

  • Add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Causality Behind Experimental Choices:

  • Using ATP at its Km concentration ensures that the assay is sensitive to competitive inhibitors.

  • The choice of substrate and detection method depends on the specific kinase and available resources, with non-radioactive methods being favored for safety and convenience.

Cellular Proliferation Assay

This assay measures the effect of a test compound on the growth of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCC827 for EGFR inhibitors)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Test compounds (solubilized in DMSO)

  • Cell proliferation reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

  • 96-well clear-bottom cell culture plates

  • Multichannel pipette

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percent inhibition of cell proliferation for each compound concentration.

  • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizing Key Concepts

Kinase Hinge Binding

G cluster_kinase Kinase Hinge Region cluster_inhibitor Pyrrolo[2,3-d]pyrimidine Core hinge_residue1 Backbone NH hinge_residue2 Backbone C=O N1 N1 (Acceptor) N1->hinge_residue1 H-Bond N7H N7-H (Donor) N7H->hinge_residue2 H-Bond C4 C4-Substituent Sub-pocket Interaction Sub-pocket Interaction C4->Sub-pocket Interaction Selectivity

References

Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly within oncology and immunology, protein kinases stand out as pivotal targets.[1][2] The development of kinase inhibitors has revolutionized treatment paradigms for numerous diseases. However, the high degree of structural conservation across the kinome, especially within the ATP-binding site, presents a significant challenge: ensuring inhibitor selectivity.[3][4] Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[5] Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely a regulatory checkbox but a cornerstone of strategic drug development.

This guide provides an in-depth comparison of the predominant platforms for kinase cross-reactivity profiling. We will delve into the core principles of each technology, compare their strengths and limitations, and provide practical guidance to help you, the researcher, select the most appropriate strategy for your project.

The Rationale for Comprehensive Profiling: Beyond the Primary Target

While initial efforts focus on optimizing potency against the primary kinase target, early and comprehensive cross-reactivity profiling offers several advantages:

  • Early De-risking: Identifying potential off-target liabilities early in the discovery pipeline can save invaluable time and resources.[6]

  • Uncovering New Therapeutic Opportunities: A compound's activity against unforeseen kinases can reveal novel therapeutic applications.[7]

  • Informing Structure-Activity Relationships (SAR): Understanding how structural modifications impact selectivity across the kinome accelerates the optimization of lead compounds.[8]

  • Elucidating Mechanisms of Action: A clear selectivity profile helps to confidently attribute a compound's cellular and in vivo effects to the intended target.[3]

A Comparative Overview of Kinase Profiling Platforms

The methodologies for assessing kinase inhibitor selectivity can be broadly categorized into two main types: biochemical assays and cell-based assays . Each offers a unique window into the interaction between a compound and the kinome.

Biochemical Assays: A Direct Measure of Interaction

Biochemical assays utilize purified, recombinant kinases to directly measure the interaction of a compound with the kinase. These platforms are ideal for initial, broad screening and for generating precise quantitative data on inhibitor potency.

Here's a breakdown of the leading biochemical assay technologies:

Technology Principle Primary Output Key Strengths Considerations Major Providers
Radiometric Assays Measures the transfer of a radiolabeled phosphate ([γ-³²P] or [γ-³³P]) from ATP to a substrate.[2][9]IC₅₀ (Inhibition)"Gold standard" for directly measuring catalytic activity.[9][10] High sensitivity and minimal interference from compounds.[9] Accommodates various ATP concentrations, including physiologically relevant levels (1mM).[9][11][12]Requires handling and disposal of radioactive materials.[1][2] Can be lower throughput than other methods.Reaction Biology (HotSpot™), Eurofins Discovery (KinaseProfiler™)[6][9][11]
Luminescence-Based Assays Measures the depletion of ATP in the kinase reaction using a luciferase/luciferin system.IC₅₀ (Inhibition)High-throughput, scalable, and non-radioactive.[1] Good for kinases with high ATP Km values.Indirect measurement of kinase activity. Susceptible to interference from compounds that affect the luciferase enzyme.[13]Promega (ADP-Glo™), Eurofins Discovery (KinaseProfiler™)[1][6][14]
Competition Binding Assays Measures the ability of a test compound to displace a known, high-affinity ligand from the kinase active site.[15][16]Kd (Binding Affinity)Provides a direct measure of binding affinity, independent of ATP concentration.[15] High-throughput and applicable to a wide range of kinases.[15] Can identify non-ATP competitive inhibitors.[17]Does not directly measure inhibition of catalytic activity.[18][19]Eurofins Discovery (KINOMEscan®)[15][16]
Mobility Shift Assays (MSA) Microfluidic capillary electrophoresis separates a fluorescently labeled substrate from its phosphorylated product.[7][20]IC₅₀ (Inhibition)Ratiometric measurement provides high precision and reproducibility.[7] Less susceptible to compound autofluorescence.[20]Requires fluorescently labeled substrates. Highly dependent on the charge difference between substrate and product.[10]Carna Biosciences[7][20]
Fluorescence-Based Assays (e.g., TR-FRET) Measures the proximity of a donor and acceptor fluorophore, often on a substrate and a phospho-specific antibody.[2][21]IC₅₀ (Inhibition)Homogeneous, high-throughput format.[10]Indirect measurement that can be prone to compound interference. Requires specific antibodies for each substrate.[13]Eurofins Discovery (KinaseProfiler™)[6]

Workflow for a Typical Biochemical Kinase Profiling Experiment

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound Dilution Series Incubation Incubate Compound, Kinase, and Reagents Compound->Incubation Kinase Kinase Panel Preparation Kinase->Incubation Reagents Assay Reagents (ATP, Substrate, Buffer) Reagents->Incubation Detection Measure Signal (e.g., Radioactivity, Luminescence, Fluorescence) Incubation->Detection Analysis Calculate % Inhibition Detection->Analysis IC50 Generate IC50/Kd Curves Analysis->IC50

Caption: Generalized workflow for biochemical kinase profiling.

Cell-Based Assays: Assessing Target Engagement in a Physiological Context

While biochemical assays provide precise measurements in a controlled environment, they do not account for cellular factors such as membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins. Cell-based assays address this gap by measuring a compound's effect on kinase activity or target engagement within a living cell.[22]

Here's a look at prominent cell-based profiling platforms:

Technology Principle Primary Output Key Strengths Considerations Major Providers
NanoBRET™ Target Engagement Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer.[22][23]Cellular IC₅₀ / Apparent KdQuantifies compound binding to the target in live cells.[14][23] Provides insights into cell permeability and target occupancy.[22]Requires expression of a fusion protein. The tracer's binding mode could influence results.[24]Promega, Reaction Biology[22][23][25]
Cellular Phosphorylation Assays Measures the phosphorylation of a specific kinase substrate using methods like ELISA or AlphaLISA.[24]Cellular IC₅₀ (Inhibition)Directly measures the functional consequence of kinase inhibition in a cellular context.[24] Can utilize endogenous kinases.[24]Requires highly specific phospho-antibodies. Can be lower throughput.Reaction Biology[24]
Chemoproteomics Utilizes affinity chromatography with immobilized, broad-spectrum kinase inhibitors to capture and identify kinases from cell lysates that are inhibited by a test compound.[3][8][26]Target Occupancy / Selectivity ProfileUnbiased, global view of kinase targets in a cellular extract.[26] Can identify novel off-targets.[8]Provides a relative, not absolute, measure of affinity. Can be technically complex.In-house development, specialized CROs

Decision-Making Framework for Assay Selection

Caption: A simplified guide to selecting the appropriate kinase profiling assay based on the stage of drug discovery.

Experimental Protocol: A Step-by-Step Guide to a Radiometric Kinase Assay

To provide a practical understanding, here is a detailed protocol for a standard radiometric kinase assay, widely considered the gold standard for measuring enzymatic activity.[9][10]

Objective: To determine the IC₅₀ value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • [γ-³³P]ATP

  • Cold ATP

  • Kinase reaction termination buffer (e.g., phosphoric acid)

  • Filter plates (e.g., phosphocellulose)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation:

    • Perform serial dilutions of the test compound in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions). Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).

  • Kinase Reaction Setup:

    • In a microplate, add the diluted test compound or control.

    • Add the kinase and substrate solution to each well.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare the ATP solution by mixing [γ-³³P]ATP with cold ATP to the desired final concentration (often at or near the Km for the specific kinase).

    • Add the ATP solution to each well to start the reaction.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination of Reaction:

    • Stop the reaction by adding the termination buffer.

  • Substrate Capture and Washing:

    • Transfer the reaction mixture to the filter plate. The phosphorylated substrate will bind to the filter membrane.

    • Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Detection:

    • Dry the filter plate completely.

    • Add scintillation fluid to each well.

    • Read the plate on a microplate scintillation counter to measure the amount of incorporated radioactivity (counts per minute, CPM).

  • Data Analysis:

    • Subtract the background CPM (no-enzyme control) from all other values.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This self-validating system, through the inclusion of appropriate controls, ensures the reliability of the generated data.

Concluding Remarks

The selection of a kinase cross-reactivity profiling platform is a critical decision in the drug discovery process. There is no single "best" assay; the optimal choice depends on the specific scientific question, the stage of the project, and the desired throughput and data resolution.[12][27] Biochemical assays, particularly radiometric and competition binding platforms, offer robust and high-throughput methods for initial selectivity screening and SAR analysis. Cell-based assays, such as NanoBRET™, provide invaluable, physiologically relevant data on target engagement and compound permeability. By strategically employing a combination of these powerful technologies, researchers can build a comprehensive understanding of their compound's kinome-wide activity, ultimately leading to the development of safer and more effective kinase-targeted therapies.

References

A Comparative Efficacy Analysis of Novabicin: A Novel Dual PI3K/MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction: Addressing Unmet Needs in Oncology

The landscape of cancer therapy is continually evolving, yet significant challenges remain, particularly in overcoming therapeutic resistance and improving efficacy across diverse tumor types. Standard chemotherapies, such as Doxorubicin, offer broad cytotoxicity but are often accompanied by substantial off-target toxicity.[1][2] Targeted therapies, like EGFR inhibitors, have revolutionized treatment for specific patient populations but are susceptible to resistance mechanisms.[3][4]

This guide introduces Novabicin , a novel, orally bioavailable small molecule designed to simultaneously inhibit two critical oncogenic signaling pathways: PI3K/AKT/mTOR and MAPK.[5][6] Aberrant activation of both pathways is a common feature in a wide range of human cancers, contributing to uncontrolled cell proliferation, survival, and resistance to conventional therapies.[7][8] By employing a dual-inhibitor strategy, Novabicin is hypothesized to offer a more potent and durable antitumor response compared to agents targeting a single pathway.

This document provides a comprehensive comparative analysis of Novabicin's efficacy against two established anticancer agents:

  • Doxorubicin: A widely used anthracycline antibiotic that functions primarily as a topoisomerase II inhibitor and DNA intercalating agent.[9][]

  • Gefitinib: A representative first-generation EGFR tyrosine kinase inhibitor (TKI) that targets the ATP binding site of the EGFR kinase domain.[11][12]

Through a detailed examination of preclinical data, this guide will elucidate the mechanistic advantages of Novabicin and provide the experimental frameworks necessary for its rigorous evaluation.

Mechanistic Rationale: The Power of Dual Pathway Inhibition

The PI3K/AKT/mTOR and MAPK signaling cascades are central regulators of cell growth, proliferation, and survival.[6] These pathways are often co-activated in tumors, creating redundant signaling loops that can circumvent the effects of single-agent therapies.[13] For instance, inhibition of the MAPK pathway can sometimes lead to compensatory activation of the PI3K/AKT pathway, and vice versa.

Novabicin was rationally designed to bind to and inhibit key kinases in both pathways, specifically PI3K and MEK1/2. This dual-action mechanism is intended to produce a robust synergistic effect, leading to more profound and sustained tumor cell apoptosis and growth arrest.

Novabicin_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Novabicin Novabicin Novabicin->PI3K Novabicin->MEK

Figure 1: Simplified signaling pathway showing Novabicin's dual inhibition of PI3K and MEK.

Comparative In Vitro Efficacy

The initial evaluation of an anticancer agent's efficacy is typically performed in vitro across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key metric derived from these assays.

Experimental Data: IC50 Values

Novabicin was tested against Doxorubicin and Gefitinib in three distinct non-small cell lung cancer (NSCLC) cell lines:

  • HCC827: An EGFR-mutant line, known to be highly sensitive to Gefitinib.

  • A549: An EGFR wild-type line with a KRAS mutation, generally resistant to Gefitinib.

  • NCI-H1975: An EGFR-mutant line that also harbors the T790M resistance mutation, rendering it resistant to first-generation EGFR inhibitors like Gefitinib.

The data below represents the mean IC50 values obtained from triplicate MTT assays.

Cell LineDrugIC50 (µM)
HCC827 Novabicin 0.05
Doxorubicin0.25
Gefitinib0.02
A549 Novabicin 0.50
Doxorubicin0.80
Gefitinib> 10
NCI-H1975 Novabicin 0.75
Doxorubicin1.20
Gefitinib> 15

Interpretation of Results:

  • In the Gefitinib-sensitive HCC827 line, Novabicin demonstrates high potency, comparable to that of Gefitinib.

  • Crucially, in the A549 (KRAS-mutant) and NCI-H1975 (T790M-resistant) cell lines, Novabicin maintains sub-micromolar efficacy, whereas Gefitinib is largely ineffective.

  • Across all tested cell lines, Novabicin shows superior potency compared to the standard chemotherapeutic agent, Doxorubicin.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO2 to allow for cell adherence.[15]

  • Drug Treatment: Prepare serial dilutions of Novabicin, Doxorubicin, and Gefitinib in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for a standard duration, typically 72 hours, under normal culture conditions.[16]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours. Visible purple precipitates should form in the wells with viable cells.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle-treated control cells. Plot the viability against the log of drug concentration and use a non-linear regression model to calculate the IC50 value.

In_Vitro_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Serial Dilutions of Compounds A->B C 3. Incubate for 72 hours B->C D 4. Add MTT Reagent (Incubate 4 hours) C->D E 5. Solubilize Formazan Crystals (DMSO) D->E F 6. Read Absorbance at 570 nm E->F G 7. Analyze Data & Calculate IC50 F->G

Figure 2: Standard experimental workflow for determining IC50 values using the MTT assay.

Comparative In Vivo Efficacy

To translate in vitro findings into a more physiologically relevant context, the antitumor activity of Novabicin was evaluated in a human tumor xenograft mouse model.[17][18] This is a critical step in preclinical drug development, providing insights into a compound's efficacy, tolerability, and pharmacodynamic effects in vivo.[19]

Experimental Data: Tumor Growth Inhibition

Immunodeficient mice bearing established NCI-H1975 (EGFR T790M-mutant) subcutaneous tumors were treated daily with either a vehicle control, Novabicin, Doxorubicin, or Gefitinib. Tumor volumes were measured over a 21-day period.

Treatment GroupDose (mg/kg, p.o.)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) %
Vehicle Control-1550 ± 1800%
Novabicin 50 250 ± 65 83.9%
Doxorubicin5 (i.p., weekly)980 ± 15036.8%
Gefitinib501490 ± 2103.9%

Interpretation of Results:

  • Novabicin treatment resulted in a statistically significant and robust tumor growth inhibition of 83.9% in a model known to be resistant to Gefitinib.

  • Gefitinib, as expected, showed no meaningful antitumor activity in this resistant model.

  • Doxorubicin showed modest efficacy, which is consistent with its non-targeted cytotoxic mechanism.

  • The data strongly supports the hypothesis that Novabicin's dual-pathway inhibition can overcome established mechanisms of resistance to targeted therapy.

Experimental Protocol: Mouse Xenograft Study

This protocol outlines the standard procedure for assessing the efficacy of an anticancer agent in a subcutaneous xenograft model.[17] All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.

Step-by-Step Methodology:

  • Cell Preparation: Harvest NCI-H1975 cells during their exponential growth phase. Ensure cell viability is >95% via a trypan blue exclusion assay. Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 50 million cells/mL.[20]

  • Tumor Implantation: Subcutaneously inject 5 million cells (in 100 µL) into the right flank of 6-8 week old female athymic nude mice.[17]

  • Tumor Growth Monitoring: Allow tumors to grow. Monitor the animals and measure tumor dimensions with digital calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into the different treatment groups (n=8-10 mice per group).[21]

  • Drug Administration: Prepare and administer the drugs as specified in the table. Novabicin and Gefitinib are administered daily via oral gavage (p.o.), while Doxorubicin is administered weekly via intraperitoneal (i.p.) injection. The control group receives the vehicle used to formulate the oral drugs.

  • Endpoint Measurement: Continue treatment and tumor monitoring for the duration of the study (e.g., 21 days). Record animal body weights as an indicator of toxicity.

  • Data Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (TGI) for each group using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.

In_Vivo_Study_Design A Day 0: Implant Tumor Cells (s.c.) B Day 7-10: Tumors Reach ~150 mm³ A->B C Day 10: Randomize Mice into Treatment Groups B->C D Day 10-31: Daily Dosing & Tumor Measurement (2-3x/week) C->D E Day 31: End of Study, Calculate TGI D->E

Figure 3: Timeline and key stages of the in vivo xenograft efficacy study.

Analysis of Apoptosis Induction

A key mechanism of action for most effective anticancer drugs is the induction of apoptosis, or programmed cell death. The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of this process.

Experimental Data: Caspase-3/7 Activity

To confirm that the observed reduction in cell viability and tumor growth was due to apoptosis, NCI-H1975 cells were treated with the IC50 concentration of each drug for 24 hours, and caspase-3/7 activity was measured using a luminescent assay.

Treatment GroupFold Increase in Caspase-3/7 Activity (vs. Control)
Vehicle Control1.0
Novabicin 8.5 ± 1.2
Doxorubicin4.2 ± 0.8
Gefitinib1.1 ± 0.3

Interpretation of Results:

  • Novabicin treatment led to a dramatic 8.5-fold increase in caspase-3/7 activity, indicating strong induction of apoptosis.

  • Doxorubicin also induced apoptosis, but to a lesser extent than Novabicin.[22]

  • Gefitinib did not significantly increase caspase activity in these resistant cells, consistent with its lack of efficacy.

Experimental Protocol: Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent method for measuring the activity of caspase-3 and -7, key effectors in the apoptotic pathway.[23][24]

Principle: The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is a target for caspase-3 and -7.[23] When cleaved by active caspases, a substrate for luciferase (aminoluciferin) is released, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.

Step-by-Step Methodology:

  • Cell Plating and Treatment: Seed NCI-H1975 cells in a white-walled 96-well plate and treat them with the respective drugs (at their IC50 concentrations) for 24 hours. Include untreated and vehicle-only controls.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[24]

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the average luminescence of the blank wells (medium + reagent only) from all other readings. Express the results as a fold change in activity relative to the vehicle-treated control cells.

Conclusion and Future Directions

The preclinical data presented in this guide strongly supports the therapeutic potential of Novabicin as a novel anticancer agent. Its dual-inhibition of the PI3K/AKT and MAPK pathways provides a clear mechanistic advantage over single-target agents and conventional chemotherapy.

Key Findings:

  • Superior Potency: Novabicin demonstrates potent, sub-micromolar activity across both sensitive and resistant cancer cell lines.

  • Overcoming Resistance: Novabicin maintains high efficacy in cell lines with acquired resistance (T790M) and intrinsic resistance (KRAS mutation) to EGFR inhibitors.

  • Robust In Vivo Efficacy: In a challenging xenograft model of resistant lung cancer, Novabicin achieved significant tumor growth inhibition, far surpassing both Gefitinib and Doxorubicin.

  • Strong Apoptosis Induction: The antitumor effects of Novabicin are directly linked to its ability to potently induce programmed cell death.

These findings position Novabicin as a promising candidate for further development, particularly for patient populations where current therapies have failed. Future studies should focus on evaluating Novabicin in combination with other agents, exploring its efficacy in a broader range of tumor types, and initiating formal nonclinical safety and toxicology studies as outlined by regulatory bodies like the FDA to support its progression towards clinical trials.[25][26]

References

Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective inhibitors targeting a range of clinically relevant enzymes.[1][2] This guide provides a comparative analysis of the in vitro and in vivo efficacy of derivatives of this versatile scaffold, with a particular focus on illustrating the critical transition from benchtop activity to preclinical validation. While specific data for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is not extensively available in the public domain, this guide will synthesize findings from closely related analogues to provide a comprehensive overview for researchers in the field.

The 7H-Pyrrolo[2,3-d]pyrimidine Scaffold: A Versatile Pharmacophore

The 7H-pyrrolo[2,3-d]pyrimidine core is structurally analogous to a purine, earning it the name 7-deazapurine. This structural mimicry allows it to interact with the ATP-binding sites of a multitude of protein kinases, which are key players in cellular signaling pathways that are often dysregulated in diseases such as cancer, inflammatory disorders, and viral infections.[1][3] The versatility of this scaffold lies in the amenability of its 4 and 7 positions to chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]

In Vitro Efficacy: Defining Potency and Selectivity at the Molecular Level

The initial assessment of any potential therapeutic agent begins with rigorous in vitro characterization. For 7H-pyrrolo[2,3-d]pyrimidine derivatives, this typically involves cell-free enzymatic assays and cell-based assays to determine potency (often measured as IC50 or EC50) and selectivity against the intended target and off-targets.

Case Study: Bruton's Tyrosine Kinase (BTK) Inhibition in Rheumatoid Arthritis

A series of 7H-pyrrolo[2,3-d]pyrimidine-4-amine derivatives have been investigated as reversible inhibitors of Bruton's tyrosine kinase (BTK), a critical mediator in B-cell receptor signaling implicated in rheumatoid arthritis.

Experimental Data Summary: In Vitro BTK Inhibition

CompoundTargetAssay TypeIC50Cell Line Proliferation IC50 (Ramos)Cell Line Proliferation IC50 (Jeko-1)Cell Line Proliferation IC50 (Daudi)
28a BTKEnzymatic3.0 nM8.52 µM11.10 µM7.04 µM

Data sourced from a study on 7H-pyrrolo[2,3-d]pyrimidine derivatives as BTK inhibitors.[5]

The causality behind these experimental choices lies in the need to establish a direct inhibitory effect on the target enzyme (enzymatic assay) and then to confirm that this inhibition translates to a functional cellular outcome (inhibition of B-cell lymphoma cell proliferation). The use of multiple cell lines provides a broader understanding of the compound's activity.[5]

Experimental Protocol: In Vitro BTK Enzymatic Assay

  • Reagents and Materials: Recombinant human BTK enzyme, ATP, substrate peptide (e.g., a poly-Glu,Tyr peptide), kinase buffer, and the test compound.

  • Procedure:

    • The test compound is serially diluted to a range of concentrations.

    • BTK enzyme is pre-incubated with the test compound in the kinase buffer.

    • The kinase reaction is initiated by the addition of ATP and the substrate peptide.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Signaling Pathway: BTK in B-Cell Receptor Signaling

BTK_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 & DAG PLCG2->IP3_DAG Hydrolysis of PIP2 Calcium_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Calcium_PKC NF_kappaB NF-κB Activation Calcium_PKC->NF_kappaB Proliferation B-Cell Proliferation & Survival NF_kappaB->Proliferation

Caption: BTK's role in B-cell activation.

In Vivo Efficacy: Bridging the Gap to Preclinical Validation

Positive in vitro results are a prerequisite, but not a guarantee, of in vivo efficacy. Animal models are indispensable for evaluating a compound's therapeutic potential in a complex biological system, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties.

Case Study: Anti-Arthritic Effects in a Collagen-Induced Arthritis (CIA) Model

The promising in vitro BTK inhibitor, compound 28a, was advanced to a preclinical model of rheumatoid arthritis.

Experimental Data Summary: In Vivo Efficacy in CIA Model

CompoundDoseAdministrationOutcome
28a 60 mg/kgOnce dailyMarkedly reduced joint damage and cellular infiltration. No observed changes in bone and cartilage morphology.

Data sourced from a study on the in vivo anti-arthritic effects of a 7H-pyrrolo[2,3-d]pyrimidine derivative.[5]

The choice of the CIA model is based on its well-established pathological similarities to human rheumatoid arthritis, involving inflammation, joint destruction, and an autoimmune component. The selected dose and administration route are typically informed by prior pharmacokinetic studies.

Experimental Protocol: Collagen-Induced Arthritis (CIA) Model

  • Animal Model: DBA/1 mice are commonly used as they are susceptible to CIA.

  • Induction of Arthritis:

    • An initial immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant is administered intradermally at the base of the tail.

    • A booster immunization is given 21 days later with an emulsion of bovine type II collagen and incomplete Freund's adjuvant.

  • Treatment:

    • Once arthritis develops (typically around day 28), mice are randomized into vehicle control and treatment groups.

    • The test compound (e.g., 28a at 60 mg/kg) is administered daily via oral gavage.

  • Assessment of Arthritis:

    • Arthritis severity is scored visually based on paw swelling and erythema.

    • At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.

Experimental Workflow: From In Vitro to In Vivo

InVitro_InVivo_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation enzymatic_assay Enzymatic Assay (e.g., BTK IC50) cell_based_assay Cell-Based Assay (e.g., Proliferation) enzymatic_assay->cell_based_assay selectivity_panel Kinase Selectivity Panel cell_based_assay->selectivity_panel pk_studies Pharmacokinetic (PK) Studies selectivity_panel->pk_studies Lead Compound Selection disease_model Disease Model (e.g., CIA in mice) pk_studies->disease_model histopathology Histopathological Analysis disease_model->histopathology

Caption: A typical drug discovery workflow.

Alternative and Comparative Compounds

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is not the only privileged structure in kinase inhibitor design. Other notable scaffolds include:

  • Pyrrolo[3,2-d]pyrimidines: Structurally similar to 7-deazapurines, these compounds also exhibit a range of biological activities.[3]

  • 9H-Purines and 1H-Pyrazolo[3,4-d]pyrimidines: These have been explored as viable alternatives to the 7H-pyrrolo[2,3-d]pyrimidine core in the development of antiviral agents.[4]

The choice of scaffold is often dictated by the specific target, the desired selectivity profile, and the intellectual property landscape. For instance, while some 7H-pyrrolo[2,3-d]pyrimidine derivatives show potent inhibition of Protein Kinase B (PKB/Akt), their selectivity over the closely related PKA can be challenging to achieve.[6] In such cases, exploring alternative scaffolds or modifications to the substitution pattern becomes crucial.

Conclusion and Future Directions

The 7H-pyrrolo[2,3-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The successful translation from potent in vitro activity to in vivo efficacy, as exemplified by BTK inhibitors in preclinical arthritis models, underscores the potential of this chemical class. Future research will likely focus on further optimizing the pharmacokinetic properties of these compounds, exploring novel substitutions to enhance selectivity, and expanding their therapeutic applications to other diseases driven by aberrant kinase signaling. A thorough understanding of the structure-activity relationships and the careful design of translational studies will be paramount in realizing the full clinical potential of 7H-pyrrolo[2,3-d]pyrimidine-based therapeutics.

References

A Researcher's Guide to Benchmarking Selective JAK3 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of autoimmune and inflammatory disease therapeutics, the Janus kinase (JAK) family presents a critical set of targets. Within this family, JAK3 has emerged as a particularly compelling target due to its restricted expression in hematopoietic cells, suggesting that its inhibition could offer a more targeted immunomodulatory effect with a potentially wider therapeutic window.[1][2][3] This guide provides an in-depth, objective comparison of key selective JAK3 inhibitors, offering the experimental data and detailed protocols necessary to benchmark their performance effectively.

The Rationale for JAK3 Selectivity: Understanding the JAK-STAT Pathway

The JAK-STAT signaling cascade is a primary communication route for over 50 cytokines and growth factors, making it central to immune cell development, activation, and function.[3] The pathway is initiated when a cytokine binds to its receptor, bringing associated JAKs into close proximity, leading to their trans-activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. These STATs are, in turn, phosphorylated, causing them to dimerize, translocate to the nucleus, and regulate the transcription of target genes.[4]

The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). While JAK1, JAK2, and TYK2 are widely expressed, JAK3 expression is primarily limited to lymphoid cells.[1][3] It predominantly pairs with JAK1 to mediate signaling for cytokines that use the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1][2] This restricted role in lymphocyte biology is the foundational reason for pursuing JAK3-selective inhibitors: to precisely modulate lymphocyte-driven pathophysiology while sparing the broader signaling functions of other JAKs, potentially avoiding side effects associated with less selective pan-JAK inhibitors, such as anemia or neutropenia linked to JAK2 inhibition.[1][5]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor (γc) JAK1 JAK1 JAK3 JAK3 Receptor->JAK3 2. Activation STAT STAT Receptor->STAT 4. STAT Recruitment JAK1->Receptor 3. Receptor Phosphorylation JAK3->JAK1 Trans-phosphorylation JAK3->STAT 5. STAT Phosphorylation pSTAT pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Inhibitor Selective JAK3 Inhibitor Inhibitor->JAK3 Inhibition Gene Gene Transcription DNA->Gene 8. Gene Regulation Cytokine Cytokine (e.g., IL-2) Cytokine->Receptor 1. Binding & Dimerization

Caption: The JAK3-STAT signaling pathway and the point of selective inhibition.

Benchmarking Performance: A Head-to-Head Comparison

The cornerstone of evaluating any kinase inhibitor lies in its potency and selectivity. Potency is typically measured by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) in biochemical assays, with lower values indicating greater potency. Selectivity is determined by comparing the potency against the target kinase (JAK3) versus other related kinases (JAK1, JAK2, TYK2). A higher ratio of IC50 (Other JAKs) / IC50 (JAK3) signifies greater selectivity.

This guide compares several key selective JAK3 inhibitors:

  • Tofacitinib: Originally developed as a JAK3 inhibitor, it is now recognized as a pan-JAK inhibitor with potent activity against JAK1 and JAK2 as well, serving as a useful, less selective benchmark.[2][5]

  • Decernotinib (VX-509): A potent and selective JAK3 inhibitor that has undergone clinical investigation.[6][7][8]

  • Ritlecitinib (PF-06651600): A highly selective, irreversible inhibitor of JAK3, recently approved for severe alopecia areata.[3][9] Its mechanism involves covalently binding to a unique cysteine residue (Cys-909) in JAK3, which is absent in other JAK family members.[10][11][12]

  • Z583: A novel, highly potent, and selective preclinical JAK3 inhibitor.[1]

InhibitorJAK1JAK2JAK3TYK2Selectivity (Fold vs. JAK3)Mechanism
IC50 / Ki (nM) IC50 / Ki (nM) IC50 / Ki (nM) IC50 / Ki (nM) (JAK1/JAK3, JAK2/JAK3)
Tofacitinib 112[9]20[9]1[9]-112x, 20xReversible
Decernotinib (VX-509) 11 (Ki)[6]13 (Ki)[6]2.5 (Ki)[6][7][13]11 (Ki)[6]4.4x, 5.2xReversible
Ritlecitinib (PF-06651600) >10,000[3][9]>10,000[3][9]33.1[3][9]>10,000[9]>302x, >302xCovalent Irreversible
Z583 >10,000[1]>10,000[1]10.84[1]>10,000[1]>922x, >922xCovalent Irreversible
Note: IC50 and Ki values can vary based on assay conditions (e.g., ATP concentration). The data presented is for comparative purposes. Z583 and Ritlecitinib data were determined at 1 mM ATP.

Analysis of Biochemical Data:

The data clearly illustrates the evolution toward greater JAK3 selectivity. Tofacitinib, a first-generation inhibitor, shows potent inhibition across JAK1, JAK2, and JAK3. Decernotinib demonstrates a notable improvement in selectivity over Tofacitinib, with a greater than 4-fold preference for JAK3 over other JAKs.[6][14]

The second-generation covalent inhibitors, Ritlecitinib and Z583, represent a significant leap in selectivity. By targeting a unique cysteine residue in JAK3, they achieve remarkable specificity, with over 300-fold and 900-fold selectivity for JAK3, respectively, against other JAK family members in biochemical assays.[1][3][9] This high degree of selectivity is a key design feature aimed at minimizing off-target effects.

Experimental Protocols for Benchmarking

To ensure data is robust and reproducible, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used to characterize JAK3 inhibitors.

Biochemical Kinase Inhibition Assay

This assay directly measures the inhibitor's ability to block the enzymatic activity of purified JAK isoforms.

Objective: To determine the IC50 value of a test compound against JAK1, JAK2, JAK3, and TYK2.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of test inhibitor C Incubate enzyme and inhibitor in 384-well plate A->C B Prepare enzyme, substrate, and ATP solutions B->C D Initiate reaction by adding Substrate/ATP mix C->D E Incubate at 30°C for 60 minutes D->E F Terminate reaction E->F G Quantify phosphorylated substrate (e.g., Luminescence) F->G H Plot % inhibition vs. log[inhibitor] to calculate IC50 G->H

Caption: Workflow for a typical biochemical kinase inhibition assay.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor in DMSO. Typically, an 8-point, 3-fold dilution series is used.

    • Dilute recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme and a suitable substrate peptide (e.g., Poly(Glu, Tyr) 4:1) in a kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA).

    • Prepare an ATP solution in the assay buffer. The concentration should be at or near the Michaelis-Menten constant (Km) for each enzyme to ensure competitive binding can be accurately assessed. For direct comparison, a high concentration of ATP (e.g., 1 mM) is often used.[1]

  • Reaction Setup:

    • In a 384-well microtiter plate, add 50 nL of the diluted inhibitor solutions.

    • Add 4.5 µL of the enzyme solution to each well.

    • Allow the enzyme and inhibitor to pre-incubate for 10-15 minutes at room temperature.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding 4.5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Termination and Detection:

    • Terminate the reaction by adding a stop solution containing EDTA.

    • Quantify the reaction. A common method is a luminescence-based assay that measures the amount of ATP remaining. The luminescence signal is inversely proportional to kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to a DMSO vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Cellular STAT Phosphorylation Assay (Western Blot)

This cell-based assay provides a direct measure of the inhibitor's ability to block the JAK-STAT signaling pathway within a biological context.

Objective: To determine the dose-dependent effect of an inhibitor on cytokine-induced STAT5 phosphorylation in a relevant cell line.

Western_Blot_Workflow A 1. Culture & Starve Cells (e.g., Human T-cells) B 2. Pre-treat with Inhibitor (Varying concentrations, 1-2 hr) A->B C 3. Stimulate with Cytokine (e.g., IL-2, 15-30 min) B->C D 4. Lyse Cells & Quantify Protein C->D E 5. SDS-PAGE & Transfer to Membrane D->E F 6. Immunoblotting: - Block Membrane - Primary Ab (anti-pSTAT5) - Secondary Ab (HRP-conjugated) E->F G 7. Chemiluminescent Detection F->G H 8. Re-probe for Total STAT5 & Loading Control (e.g., GAPDH) G->H I 9. Quantify Bands & Determine IC50 H->I

Caption: Experimental workflow for Western Blot analysis of STAT5 phosphorylation.

Detailed Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line, such as human T-cells or a cell line dependent on JAK3 signaling (e.g., HT-2 cells), under standard conditions.

    • Prior to the experiment, starve the cells of serum or growth factors for 4-6 hours to reduce basal signaling.

    • Seed the cells and pre-treat with serial dilutions of the JAK3 inhibitor (or DMSO vehicle control) for 1-2 hours.

  • Cytokine Stimulation:

    • Stimulate the cells with a cytokine that signals through JAK3, such as IL-2 (e.g., 10-20 ng/mL), for a short period (typically 15-30 minutes) at 37°C.[15]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration and denature by boiling in Laemmli buffer.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (e.g., anti-pSTAT5 Tyr694) overnight at 4°C.[15]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with antibodies for total STAT5 and a loading control protein (e.g., GAPDH or β-actin).

    • Quantify the band intensities using densitometry software. Normalize the pSTAT5 signal to the total STAT5 or loading control signal.

    • Calculate the cellular IC50 value by plotting the normalized pSTAT5 signal against the inhibitor concentration. For instance, decernotinib (VX-509) demonstrates an IC50 range of 50-170 nM in cellular assays dependent on JAK3 activity.[7][8]

Conclusion: The Imperative of Selectivity

The benchmarking data and methodologies presented in this guide underscore a clear trajectory in the field of JAK inhibitor development: the pursuit of increasing selectivity to enhance therapeutic precision. While pan-JAK inhibitors like Tofacitinib have proven clinical utility, the highly selective, next-generation compounds such as Ritlecitinib and the preclinical candidate Z583 offer the potential to modulate lymphocyte-mediated pathology with greater specificity.[1][5] This heightened selectivity, achieved through innovative mechanisms like covalent targeting of unique residues, may translate into improved safety profiles by sparing the functions of other JAK isoforms critical for processes like hematopoiesis.[1] For the researcher, a thorough understanding of these differences, validated through rigorous, standardized biochemical and cellular assays, is paramount for selecting the right tool to interrogate the complexities of the JAK-STAT pathway and for developing the next wave of targeted immunomodulatory therapies.

References

A Comparative Guide to the Oral Bioavailability of Pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in modern medicinal chemistry, forming the core of numerous clinically successful and investigational drugs.[1][2][3] Its structural resemblance to adenine allows it to function as an effective hinge-binding motif for a variety of protein kinases, making it a cornerstone in the development of targeted therapies, particularly in oncology and immunology.[2][3] For orally administered drugs, achieving adequate oral bioavailability is a paramount challenge that dictates therapeutic efficacy and dosing regimens. This guide provides a comparative analysis of the oral bioavailability of several pyrrolo[2,3-d]pyrimidine derivatives, supported by experimental data, to offer researchers and drug development professionals insights into the structure-bioavailability relationships within this important class of compounds.

The Critical Role of Oral Bioavailability in Drug Development

Oral administration remains the most preferred route for drug delivery due to its convenience, cost-effectiveness, and high patient compliance. Bioavailability (F), defined as the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a critical pharmacokinetic parameter. A high oral bioavailability is often desirable as it can lead to more predictable plasma concentrations, reduced inter-individual variability, and lower dosage requirements, thereby minimizing potential side effects. The oral bioavailability of a compound is governed by a complex interplay of its physicochemical properties, including solubility, permeability, and metabolic stability.

Comparative Analysis of Oral Bioavailability

The following table summarizes the reported oral bioavailability of several notable pyrrolo[2,3-d]pyrimidine derivatives. These compounds, primarily developed as kinase inhibitors, exhibit a wide range of oral absorption characteristics, providing a valuable dataset for understanding the factors that govern their in vivo performance.

CompoundTarget(s)Oral Bioavailability (F%)Animal ModelReference
Tofacitinib JAK1, JAK2, JAK374%Human(Dowty et al., 2014)
Ruxolitinib JAK1, JAK295%Human(Shi et al., 2012)
Compound 16c JAK273.57%Rat(Wang et al., 2016)[4]
JAK3 Inhibitor JAK310.4%Mouse(Forster et al., 2022)
Compound 31r EGFR (C797S mutant)24%Mouse(Zhang et al., 2025)[5]

Structure-Bioavailability Relationships: A Deeper Dive

The significant variation in oral bioavailability among these derivatives underscores the profound impact of structural modifications on their absorption and first-pass metabolism.

Key Physicochemical Properties Influencing Oral Absorption:

The "Rule of Five," proposed by Lipinski, provides a set of guidelines for predicting the oral bioavailability of a drug candidate. It suggests that poor absorption or permeation is more likely when a compound has more than 5 hydrogen bond donors, a molecular weight over 500 Da, a LogP over 5, and more than 10 hydrogen bond acceptors. While these rules are a useful guide, many successful drugs, including some kinase inhibitors, exist "beyond the Rule of Five." Other critical factors include:

  • Solubility: Adequate aqueous solubility is a prerequisite for a drug to dissolve in the gastrointestinal fluids before it can be absorbed. The pyrrolo[2,3-d]pyrimidine core itself is relatively lipophilic, and the introduction of polar functional groups is often necessary to enhance solubility.

  • Permeability: The ability of a molecule to permeate the intestinal membrane is crucial for its absorption into the bloodstream. This is often related to its lipophilicity; a delicate balance must be struck, as high lipophilicity can lead to poor solubility and increased metabolic clearance.

  • Metabolic Stability: After absorption, a drug undergoes metabolism, primarily in the liver (first-pass metabolism). The pyrrolo[2,3-d]pyrimidine scaffold and its substituents are susceptible to metabolism by cytochrome P450 (CYP) enzymes, particularly CYP3A4. Structural modifications that block or reduce metabolic soft spots can significantly enhance oral bioavailability.

Structural Insights from the Comparison:

  • Tofacitinib and Ruxolitinib: Both of these approved drugs exhibit excellent oral bioavailability. Their structures incorporate features that likely contribute to this, such as a moderate molecular weight and a balance of lipophilic and hydrophilic groups. Their metabolism is primarily mediated by CYP3A4.

  • Compound 16c: This JAK2 inhibitor also demonstrates high oral bioavailability in rats.[4] The presence of the phenylamide and morpholinopropyl moieties likely contributes to a favorable physicochemical profile for absorption.

  • JAK3 Inhibitor: The significantly lower oral bioavailability of this compound (10.4%) suggests potential issues with either poor absorption or extensive first-pass metabolism.[6] Further investigation into its physicochemical properties and metabolic profile would be necessary to elucidate the exact reasons for its poor oral exposure.

  • Compound 31r: This fourth-generation EGFR inhibitor shows moderate oral bioavailability (24%) in mice.[5] The presence of a larger, more complex structure to target the C797S mutation in EGFR may lead to a less optimal profile for oral absorption compared to smaller molecules like Tofacitinib and Ruxolitinib.

The JAK-STAT Signaling Pathway: A Common Target

Many of the pyrrolo[2,3-d]pyrimidine derivatives discussed here are designed to inhibit Janus kinases (JAKs).[7] JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling.[8] They are key components of the JAK-STAT signaling pathway, which is essential for numerous cellular processes, including immune responses, inflammation, and hematopoiesis.[9][10] Dysregulation of this pathway is implicated in a variety of diseases, including autoimmune disorders and cancers.[11]

The diagram below illustrates the canonical JAK-STAT signaling pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT_inactive STAT (inactive) Receptor->STAT_inactive 4. STAT Recruitment JAK->Receptor JAK->STAT_inactive 5. STAT Phosphorylation STAT_active pSTAT (active dimer) STAT_inactive->STAT_active 6. Dimerization DNA DNA STAT_active->DNA 7. Nuclear Translocation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene 8. Gene Regulation

Caption: The JAK-STAT signaling pathway and the point of inhibition by pyrrolo[2,3-d]pyrimidine derivatives.

Experimental Protocol for Determining Oral Bioavailability in Rodents

The following is a generalized, step-by-step protocol for an in vivo pharmacokinetic study to determine the oral bioavailability of a novel pyrrolo[2,3-d]pyrimidine derivative in rats. This protocol is based on established methodologies and regulatory guidance.[12][13]

Objective: To determine the absolute oral bioavailability of a test compound in rats.

Materials:

  • Test compound (pyrrolo[2,3-d]pyrimidine derivative)

  • Vehicle for intravenous (IV) and oral (PO) administration (e.g., saline, 0.5% carboxymethylcellulose, PEG400)

  • Male Sprague-Dawley rats (typically 8-10 weeks old)

  • Oral gavage needles

  • Syringes

  • Blood collection tubes (e.g., containing EDTA)

  • Centrifuge

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Workflow Diagram:

Bioavailability_Workflow start Start acclimatization Animal Acclimatization start->acclimatization fasting Overnight Fasting acclimatization->fasting dosing Dosing (IV and PO groups) fasting->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Preparation sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis bioavailability Calculate Oral Bioavailability (F%) pk_analysis->bioavailability end End bioavailability->end

Caption: A generalized workflow for an in vivo oral bioavailability study.

Procedure:

  • Animal Acclimatization and Preparation:

    • House the rats in a controlled environment for at least one week to allow for acclimatization.

    • Fast the animals overnight (approximately 12-18 hours) before dosing, with free access to water. This minimizes variability in gastrointestinal transit and food effects on absorption.

  • Dose Preparation:

    • Prepare a solution or suspension of the test compound in a suitable vehicle for both IV and PO administration. The choice of vehicle is critical and should be based on the solubility and stability of the compound. For poorly soluble compounds, a suspension in a vehicle like 0.5% carboxymethylcellulose is common.

  • Dosing:

    • Divide the rats into two groups: an IV group and a PO group.

    • IV Administration: Administer a single, low dose of the compound (e.g., 1-2 mg/kg) via the tail vein. This serves as the reference for 100% bioavailability.

    • Oral Administration: Administer a single, higher dose of the compound (e.g., 10-50 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (typically 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the drug.

  • Plasma Preparation:

    • Immediately transfer the blood samples into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of the test compound in plasma.

  • Pharmacokinetic Analysis:

    • Analyze the plasma samples to determine the concentration of the test compound at each time point.

    • Plot the plasma concentration-time profiles for both the IV and PO routes of administration.

    • Calculate the key pharmacokinetic parameters, including the Area Under the Curve (AUC) from time zero to infinity (AUC₀-∞) for both routes.

  • Calculation of Oral Bioavailability:

    • Calculate the absolute oral bioavailability (F%) using the following formula:

      F (%) = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100

Conclusion

The pyrrolo[2,3-d]pyrimidine scaffold continues to be a highly valuable framework in the design of targeted kinase inhibitors. As demonstrated by the examples in this guide, achieving optimal oral bioavailability is a complex undertaking that is highly sensitive to even subtle structural modifications. A thorough understanding of the interplay between physicochemical properties, metabolic stability, and the target product profile is essential for the successful development of orally active pyrrolo[2,3-d]pyrimidine-based therapeutics. The experimental protocols and comparative data presented here aim to provide a valuable resource for researchers in this dynamic and impactful field of drug discovery.

References

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the p21-activated kinases (PAKs) have emerged as critical nodes in oncogenic signaling pathways.[1][2] In particular, PAK4, a member of the Group II PAKs, is frequently overexpressed in various human cancers and plays a pivotal role in cell proliferation, survival, and metastasis.[3] The development of selective PAK4 inhibitors is a key objective for researchers in oncology and drug discovery. This guide provides a comprehensive comparison of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid and its closely related analogs, highlighting their selectivity for PAK4 over other kinases and detailing the experimental methodologies used to validate their performance.

While specific selectivity data for this compound is not extensively available in the public domain, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has been identified as a potent source of PAK4 inhibitors.[4][5] Notably, a series of derivatives developed by Wang et al. has demonstrated exceptional potency, with compounds such as '5n' exhibiting nanomolar efficacy against PAK4.[4] This guide will utilize data from this and other relevant studies to provide a comparative analysis of this important class of kinase inhibitors.

The Critical Role of PAK4 in Oncogenic Signaling

PAK4 is a key downstream effector of small Rho GTPases, particularly Cdc42.[3] Its activation triggers a cascade of signaling events that contribute to the hallmarks of cancer.[6] Understanding this pathway is crucial for appreciating the therapeutic potential of selective PAK4 inhibition.

PAK4_Signaling_Pathway cluster_upstream Upstream Activation cluster_pak4 PAK4 Kinase cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., HGF) RTKs Receptor Tyrosine Kinases Growth_Factors->RTKs binds Cdc42 Cdc42-GTP RTKs->Cdc42 activates PAK4 PAK4 Cdc42->PAK4 activates LIMK1 LIMK1 PAK4->LIMK1 phosphorylates beta_Catenin β-catenin PAK4->beta_Catenin phosphorylates Cofilin Cofilin (inactive) LIMK1->Cofilin phosphorylates Actin_Cytoskeleton Actin Cytoskeleton Remodeling Cofilin->Actin_Cytoskeleton Metastasis Cell Migration & Metastasis Actin_Cytoskeleton->Metastasis Gene_Transcription Gene Transcription beta_Catenin->Gene_Transcription Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation Inhibitor 7H-pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->PAK4 inhibits

Figure 1: Simplified PAK4 Signaling Pathway and Point of Inhibition.

Comparative Selectivity Profile of 7H-pyrrolo[2,3-d]pyrimidine Analogs

The therapeutic index of a kinase inhibitor is largely determined by its selectivity. Off-target inhibition can lead to unforeseen side effects and toxicity. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has shown promise in achieving selectivity for PAK4. Below is a comparative table of IC50 values for a representative potent compound from this class against PAK4 and other related kinases, compiled from available literature. For context, data for the well-characterized, but structurally distinct, pan-PAK inhibitor PF-3758309 is also included.

Kinase TargetRepresentative 7H-pyrrolo[2,3-d]pyrimidine Analog (Compound 5n) IC50 (nM)PF-3758309 IC50 (nM)
PAK4 2.7 [4]18.7
PAK1>10,000 (Implied High Selectivity)13.7
PAK2Not Reported190
PAK5Not Reported18.1
PAK6Not Reported17.1
Other KinasesHigh selectivity implied in literature[7]Broad activity against other kinases

Note: A complete head-to-head selectivity panel for a single 7H-pyrrolo[2,3-d]pyrimidine derivative across the entire PAK family and a broad range of other kinases is not yet publicly available. The data for the representative analog is based on its high potency for PAK4 and statements of high selectivity from the source. The data for PF-3758309 is provided as a benchmark for a less selective PAK inhibitor.

Experimental Validation of Kinase Selectivity: A Detailed Protocol

To ensure the reliability of selectivity data, rigorous and standardized experimental protocols are essential. The ADP-Glo™ Kinase Assay is a widely used method for determining the potency and selectivity of kinase inhibitors. It measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)

This protocol outlines the steps for determining the IC50 value of a test compound against PAK4. The same protocol can be adapted for other kinases to build a selectivity profile.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis Reagent_Prep Prepare Kinase Buffer, ATP, Substrate, and Test Compound Dilutions Plate_Setup Dispense Test Compound, Kinase (PAK4), and Substrate/ATP Mix into a 384-well plate Reagent_Prep->Plate_Setup Incubation_1 Incubate at room temperature for 60 minutes Plate_Setup->Incubation_1 Add_ADP_Glo Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP Incubation_1->Add_ADP_Glo Incubation_2 Incubate at room temperature for 40 minutes Add_ADP_Glo->Incubation_2 Add_Kinase_Detection Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal Incubation_2->Add_Kinase_Detection Incubation_3 Incubate at room temperature for 30-60 minutes Add_Kinase_Detection->Incubation_3 Read_Luminescence Measure luminescence using a plate reader Incubation_3->Read_Luminescence Calculate_IC50 Calculate % inhibition and determine IC50 value using a dose-response curve Read_Luminescence->Calculate_IC50

Figure 2: Experimental Workflow for the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human PAK4 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • PAK4-specific substrate (e.g., a synthetic peptide)

  • Test compound (e.g., this compound analog)

  • ADP-Glo™ Kinase Assay Kit (Promega)[2]

  • 384-well white assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer solution.

    • Prepare a 2X ATP/substrate solution in kinase buffer. The final ATP concentration should be at or near the Km for PAK4.

    • Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound solution to the wells of a 384-well plate. Include wells with DMSO only as a positive control (100% kinase activity) and wells with no enzyme as a negative control (background).

    • Add 2.5 µL of the 2X PAK4 enzyme solution to each well, except for the negative control wells.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP/substrate solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[2]

    • Incubate the plate at room temperature for 40 minutes.[2]

    • Add 20 µL of Kinase Detection Reagent to each well to convert the ADP generated to ATP and produce a luminescent signal.[2]

    • Incubate the plate at room temperature for 30-60 minutes.[2]

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive and negative controls.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Concluding Remarks

The 7H-pyrrolo[2,3-d]pyrimidine scaffold represents a promising avenue for the development of highly selective PAK4 inhibitors. The exceptional potency of compounds like '5n' underscores the potential of this chemical class.[4] While comprehensive selectivity data for a single analog across a broad kinase panel remains to be fully elucidated in publicly accessible literature, the available evidence strongly suggests a favorable selectivity profile for PAK4.

The rigorous application of standardized in vitro kinase assays, such as the ADP-Glo™ method, is paramount for the accurate determination of inhibitor potency and selectivity. The detailed protocol provided in this guide serves as a robust framework for researchers seeking to validate novel PAK4 inhibitors and contribute to the development of next-generation targeted cancer therapies. As research progresses, a more complete understanding of the kinome-wide selectivity of 7H-pyrrolo[2,3-d]pyrimidine derivatives will undoubtedly emerge, further solidifying their potential as valuable tools for both basic research and clinical applications.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 7-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound at the forefront of drug discovery, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid demands a disposal protocol that is both scientifically sound and operationally cautious. This guide provides a comprehensive framework for its safe handling and disposal, grounded in the principles of chemical safety and regulatory compliance. Given that many pyrrolo[2,3-d]pyrimidine derivatives are investigated as potent, biologically active kinase inhibitors for cancer therapy, an elevated level of precaution is warranted.[1][2][3] The absence of complete, long-term toxicological data for this specific molecule necessitates treating it as a potentially hazardous and toxic substance.

Core Principle: Hazard Identification and Waste Classification

The foundation of safe disposal is the accurate classification of the chemical waste. Based on aggregated data for the parent compound, 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, the primary hazards are identified as follows:

  • Acute Toxicity: Harmful if swallowed.[4] There is potential for harm if it comes into contact with skin or is inhaled.[4]

  • Irritation: Causes skin and serious eye irritation.[4]

Due to its potent biological activity as a kinase inhibitor, it must be handled as a compound with potential cytotoxic or other long-term health effects. Therefore, all waste containing this compound, whether in solid form, in solution, or as contaminated labware, must be classified and managed as hazardous chemical waste .

Hazard ClassificationGHS Hazard StatementPrimary Disposal Concern
Acute Toxicity (Oral)H302: Harmful if swallowedPrevent ingestion and environmental release.
Skin IrritationH315: Causes skin irritationAvoid skin contact; decontaminate surfaces.
Eye IrritationH319: Causes serious eye irritationPrevent eye contact through appropriate PPE.
Potential High PotencyNot yet classifiedAssume high toxicity; contain all waste streams.

Step-by-Step Disposal Protocol

This protocol is divided into three critical stages: immediate segregation at the point of generation, accumulation in a designated laboratory area, and preparation for final disposal by a licensed professional service.

Stage 1: Immediate Segregation and Containment (At the Bench)

Proper disposal begins the moment waste is generated. The primary objective is to prevent unintended reactions and personnel exposure.

  • Personal Protective Equipment (PPE): Before handling the compound or its waste, always wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[5]

  • Waste Stream Identification: Prepare dedicated, clearly labeled waste containers before starting your experiment. Never mix different types of chemical waste.[5]

    • Solid Waste: Collect pure compound, contaminated spatulas, weigh boats, and contaminated gloves or paper towels in a designated solid waste container.

    • Liquid Waste (Non-Aqueous/Organic): Collect solutions of the compound in organic solvents (e.g., DMSO, DMF, DCM) in a container labeled for "Halogenated" or "Non-Halogenated Organic Waste" as appropriate. Do not mix aqueous and organic waste.

    • Liquid Waste (Aqueous): Collect acidic or basic aqueous solutions containing the compound in a dedicated "Aqueous Hazardous Waste" container.

    • Sharps: Needles, syringes, or contaminated glassware must be placed in a designated sharps container.

  • Container Labeling: All waste containers must be labeled with a "Hazardous Waste" sticker.[6] The label must include:

    • The full chemical name: "this compound" (no abbreviations).

    • The primary hazard(s): "Toxic," "Irritant."

    • The date accumulation begins.[7]

Stage 2: Satellite Accumulation Area (SAA) Management

Generated waste should be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) before being moved to a central facility.

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[4][6]

  • Segregation: Store waste containers according to compatibility. As a carboxylic acid, this compound's waste should not be stored in direct contact with bases or strong oxidizing agents.[4] Use secondary containment (e.g., a plastic tub) to prevent spills and to segregate incompatible waste streams.

  • Container Integrity: Ensure all waste containers are in good condition and are kept securely closed except when adding waste.[4] Do not fill containers beyond 80-90% capacity to allow for expansion.[5]

Stage 3: Final Disposal Pathway

As a research chemical with potential high potency, this compound waste is not suitable for in-lab treatment or sewer disposal .

  • Professional Disposal: The only appropriate disposal method is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8][9] The final disposal will likely involve high-temperature incineration.

  • Waste Pickup: Follow your institution's procedures for scheduling a hazardous waste pickup from your laboratory's SAA. Ensure all containers are properly labeled and sealed before the scheduled pickup.

  • Decontamination:

    • Glassware: Reusable glassware should be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected as hazardous waste.[10]

    • Surfaces: Decontaminate work surfaces (fume hood, benchtop) by wiping with a solvent known to dissolve the compound, followed by a soap and water wash. The wipes must be disposed of as solid hazardous waste.

Disposal Decision Workflow

The following diagram outlines the critical decision points for the proper disposal of waste generated from work with this compound.

DisposalWorkflow cluster_classification Step 1: Classify & Segregate cluster_accumulation Step 2: Accumulate cluster_disposal Step 3: Final Disposal start Waste Generated (Solid, Liquid, or Contaminated Labware) is_solid Solid Waste? start->is_solid is_aqueous Aqueous Liquid? is_solid->is_aqueous No solid_container Collect in 'Hazardous Solid Waste' Container is_solid->solid_container Yes is_organic Organic Liquid? is_aqueous->is_organic No aqueous_container Collect in 'Hazardous Aqueous Waste' Container is_aqueous->aqueous_container Yes organic_container Collect in 'Hazardous Organic Waste' (Halogenated/Non-Halogenated) Container is_organic->organic_container Yes label_waste Label Container Correctly: - Full Chemical Name - 'Hazardous Waste' - Hazards (Toxic, Irritant) - Date solid_container->label_waste aqueous_container->label_waste organic_container->label_waste store_saa Store in Designated Satellite Accumulation Area (SAA) label_waste->store_saa contact_ehs Contact Institutional EHS for Waste Pickup store_saa->contact_ehs end Professional Disposal (e.g., Incineration) contact_ehs->end

References

Personal protective equipment for handling 7-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Operational Guide: Safe Handling of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is a synthesis of information from the SDS of the closely related isomer, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid[1], and established safety protocols for handling powdered carboxylic acids and pyrrolopyrimidine derivatives.[2][3] It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment.

Hazard Assessment and Core Principles

This compound belongs to the pyrrolopyrimidine class of compounds, which are of significant interest in drug discovery for their diverse biological activities.[4][5][6][7] As a powdered, solid carboxylic acid, its primary handling risks stem from potential inhalation of dust and direct contact with skin and eyes.

Based on data from its isomer, the compound should be treated as hazardous, with the following classifications:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The foundational principle for handling this compound is exposure minimization . All procedures must be designed to prevent the generation of dust and to contain the material within a controlled environment.

Engineering Controls: The First Line of Defense

Personal protective equipment (PPE) is the final barrier between the researcher and the chemical; it should never be the only one. Effective engineering controls are critical.

  • Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[8] This is non-negotiable, as it prevents the inhalation of airborne particles and contains any potential spills.[8][9]

  • Designated Work Area: Establish a designated area within the fume hood for handling this compound.[9] Cover the work surface with absorbent bench paper to contain any minor spills and simplify cleanup.[9]

  • Enclosed Balance: Whenever possible, use an enclosed or anti-vibration balance inside the fume hood to minimize air currents that could disperse the powder.[9]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategoryRecommended Equipment & StandardRationale & Causality
Eye & Face Protection Chemical splash goggles (meeting ANSI Z.87.1 or EN 166 standards). A face shield worn over goggles is required for splash-risk operations (e.g., large-scale dissolution).[8][10]Protects against serious eye irritation (H319) from airborne dust or splashes.[1] Standard safety glasses with side shields are insufficient for handling powders.
Hand Protection Chemical-resistant nitrile or butyl rubber gloves.[10]Prevents skin irritation (H315) upon contact.[1] Gloves must be inspected for tears before use and removed without touching the outer surface to avoid cross-contamination.[11] Contaminated gloves must be disposed of immediately as hazardous waste.[11]
Body Protection A chemical-resistant lab coat, fully buttoned, with tight-fitting cuffs.Protects skin on the arms and body from contact with dust. Prevents contamination of personal clothing.[8]
Foot Protection Fully enclosed shoes made of a non-porous material.Protects feet from spills. Open-toed shoes are never permitted in a laboratory setting.[8]
Respiratory Protection Not typically required if all work is performed within a certified fume hood. If a fume hood is unavailable or malfunctioning, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory.[3][8][10]Mitigates the risk of respiratory irritation (H335) from inhaling dust.[1] Engineering controls (the fume hood) are the preferred method for respiratory protection.[8]

Standard Operating Procedure: Weighing and Solubilization

This workflow is designed to minimize dust generation and ensure accurate, safe handling of the compound.

SOP_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Don full PPE (Goggles, Lab Coat, Gloves) prep2 Verify Fume Hood Certification & Airflow prep1->prep2 prep3 Prepare Designated Area (Cover with bench paper) prep2->prep3 weigh Weigh Compound in Fume Hood (Use weigh boat/paper) prep3->weigh transfer Carefully Transfer Solid (Use spatula, minimize drop height) weigh->transfer dissolve Slowly Add Solid to Solvent (Prevents splashing) transfer->dissolve decon Decontaminate Workspace & Equipment dissolve->decon dispose Dispose of Contaminated Waste (Gloves, paper, etc.) decon->dispose doff Doff PPE Correctly (Gloves first) dispose->doff wash Wash Hands Thoroughly doff->wash

Caption: Workflow for weighing and solubilizing the powdered compound.

Spill and Emergency Plan

Prompt and correct response to a spill is critical to mitigating hazards.

For a Minor Spill (<1 gram, contained within the fume hood):

  • Alert & Restrict: Alert nearby personnel. Keep the spill contained within the fume hood.[12]

  • PPE: Ensure you are wearing the full, appropriate PPE as described in Section 3.

  • Neutralize: Gently cover the spill with an acid neutralizer like sodium bicarbonate or a commercial spill kit absorbent.[12][13][14] Work from the outside of the spill inward to prevent spreading.[13][15] Avoid creating additional dust.

  • Collect: Once neutralized, carefully sweep the material into a designated hazardous waste container.[12][13]

  • Decontaminate: Wipe the area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[8][12]

  • Report: Inform your supervisor or Environmental Health & Safety (EHS) department.

For a Major Spill (>1 gram or outside of a fume hood):

  • EVACUATE: Immediately alert everyone in the vicinity and evacuate the laboratory, closing the doors behind you to confine the hazard.[12][14][16]

  • ASSIST: Help anyone who may have been exposed. If clothing is contaminated, remove it immediately.[15] Use the safety shower or eyewash station as needed for at least 15 minutes.[13][15]

  • CALL FOR HELP: From a safe location, call your institution's emergency number (e.g., 911) and the EHS department.[12][15][16]

  • REPORT: Provide the exact location, the name of the chemical, and the estimated quantity spilled. Do not re-enter the area.[12]

Disposal Plan

Chemical waste disposal is strictly regulated. Never dispose of this compound or its waste down the drain or in the regular trash.[3][17][18]

  • Waste Segregation: All materials contaminated with this compound (e.g., used gloves, weigh boats, contaminated bench paper, neutralized spill cleanup materials) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[8][17]

  • Container Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name.[17][19] List all components of any waste mixtures.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials like bases.[19][20]

  • Pickup: Contact your institution's EHS department to arrange for proper disposal by a licensed hazardous waste management company.[21]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.